molecular formula C14H20N2O2 B111937 n-Cbz-trans-1,4-cyclohexanediamine CAS No. 149423-70-1

n-Cbz-trans-1,4-cyclohexanediamine

カタログ番号: B111937
CAS番号: 149423-70-1
分子量: 248.32 g/mol
InChIキー: JQVBZZUMWRXDSQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Cbz-trans-1,4-cyclohexanediamine (CAS 149423-77-8) is a chiral diamine building block of significant value in medicinal chemistry and drug development. The compound features a trans-1,4-cyclohexane scaffold with one primary amine group protected by a carboxybenzyl (Cbz) group, a widely used protecting group in organic synthesis that is readily removable under mild conditions . This protection allows for selective reactions at the free amine, making it a versatile intermediate for the construction of more complex molecules. Its structural characteristics, particularly the stable trans configuration of the cyclohexane ring, impart specific steric and electronic properties that can influence the behavior of the final target compounds. This reagent serves as a key precursor in sophisticated synthetic routes. For instance, related Cbz-protected chiral cyclohexanediamines are utilized in Mitsunobu reactions and other transformations to create advanced intermediates for active pharmaceutical ingredients (APIs) . Furthermore, diaminocyclohexane derivatives are established as crucial ligand systems in modern coordination chemistry, most notably as the non-leaving carrier ligand in the third-generation platinum-based anticancer drug Oxaliplatin and its analogues . Research into novel derivatives, such as 4-methyl-substituted cyclohexanediamine Pt(II) complexes, demonstrates that modifications to the cyclohexane ring can enhance the therapeutic index and in vivo efficacy of these chemotherapeutic agents . This compound is offered with a high purity of 99% . As with all chemicals, appropriate safety precautions must be observed; this compound may cause skin and serious eye irritation and may cause respiratory irritation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

benzyl N-(4-aminocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVBZZUMWRXDSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60933643
Record name Benzyl hydrogen (4-aminocyclohexyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149423-70-1, 149423-77-8
Record name Benzyl hydrogen (4-aminocyclohexyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Cbz-trans-1,4-cyclohexanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-Cbz-trans-1,4-cyclohexanediamine: Chemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-Cbz-trans-1,4-cyclohexanediamine. This mono-protected diamine is a valuable building block in organic synthesis, particularly in the development of novel therapeutics.

Core Chemical Properties

This compound, also known as benzyl (trans-4-aminocyclohexyl)carbamate, is a solid at room temperature.[1] Its core structure consists of a trans-1,4-disubstituted cyclohexane ring, where one amino group is protected by a benzyloxycarbonyl (Cbz) group, leaving the other primary amine free for synthetic modifications.

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₂₀N₂O₂[1]
Molecular Weight 248.32 g/mol [1]
CAS Number 149423-77-8
Appearance Solid[1]
Boiling Point 409.5 °C[2]
Melting Point Not reported
Solubility Not explicitly reported; expected to be soluble in organic solvents like methanol, ethanol, chloroform, and dichloromethane, with limited solubility in water.
pKa Not reported
XLogP3-AA 1.8
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Peaks and Characteristics
¹H NMR - Aromatic protons (C₆H₅): Multiplet around 7.3 ppm. - CH₂-Ph: Singlet around 5.1 ppm. - CH-NHCbz: Broad multiplet around 3.4-3.6 ppm. - CH-NH₂: Multiplet around 2.6-2.8 ppm. - Cyclohexane protons (CH₂): Multiplets in the range of 1.0-2.0 ppm.
¹³C NMR - C=O (carbamate): ~156 ppm. - Aromatic carbons: ~127-137 ppm. - CH₂-Ph: ~67 ppm. - CH-NHCbz: ~50 ppm. - CH-NH₂: ~45 ppm. - Cyclohexane carbons (CH₂): ~30-35 ppm.
FTIR (cm⁻¹) - N-H stretch (amine): ~3300-3400 (two bands for primary amine). - N-H stretch (carbamate): ~3300 (broad). - C-H stretch (aromatic): ~3030. - C-H stretch (aliphatic): ~2850-2950. - C=O stretch (carbamate): ~1680-1700 (strong). - N-H bend (amine): ~1590-1650. - C-O stretch (carbamate): ~1230-1250.
Mass Spectrometry (EI) - Molecular Ion (M⁺): m/z 248. - Major Fragments: Loss of the benzyl group (m/z 91), loss of the benzyloxy group (m/z 107), and fragmentation of the cyclohexane ring. A characteristic loss of CO₂ (44 Da) from the carbamate is also expected.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, based on general procedures for the mono-Cbz protection of diamines, the following protocol is proposed.

Proposed Synthesis of this compound

This synthesis involves the selective mono-protection of the commercially available trans-1,4-cyclohexanediamine using benzyl chloroformate.

Materials:

  • trans-1,4-Cyclohexanediamine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolution: Dissolve trans-1,4-cyclohexanediamine (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of THF and water.

  • Basification: Add an aqueous solution of sodium bicarbonate (2-3 equivalents) to the reaction mixture.

  • Protection: Cool the mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (0.9-1.0 equivalents) dropwise while stirring vigorously. The use of slightly less than one equivalent of the protecting agent helps to minimize the formation of the di-protected product.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for several hours (typically 4-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the desired mono-protected product.

dot

Caption: Proposed workflow for the synthesis of this compound.

Applications in Drug Development

The rigid trans-1,4-cyclohexanediamine scaffold is a valuable component in medicinal chemistry as it provides a defined spatial orientation for appended functional groups. The mono-protected nature of this compound allows for the selective elaboration of the free amine, making it a key intermediate in the synthesis of complex molecules.

One prominent application is in the development of Proteolysis Targeting Chimeras (PROTACs). The cyclohexane diamine core can serve as a rigid and non-flexible linker connecting the two ends of a PROTAC molecule: the ligand for the target protein and the ligand for an E3 ubiquitin ligase. This rigidity can be advantageous in optimizing the ternary complex formation required for efficient protein degradation.

dot

Caption: Logical workflow for the use of this compound in PROTAC synthesis.

Safety Information

This compound is associated with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a synthetically useful building block with a conformationally restricted core, making it an attractive component for the design of new chemical entities in drug discovery. While some of its physical properties are not yet fully characterized in the public domain, its synthesis is achievable through established chemical transformations. Its application as a rigid linker, particularly in the burgeoning field of PROTACs, highlights its potential for advancing therapeutic development.

References

The Versatile Role of N-Cbz-trans-1,4-cyclohexanediamine in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Cbz-trans-1,4-cyclohexanediamine, a key chemical intermediate, plays a pivotal role in the synthesis of a variety of biologically active molecules. Its rigid, chair-conformation cyclohexane core provides a well-defined three-dimensional scaffold, making it an attractive building block in medicinal chemistry. The differential protection of its two amino groups—one as a carbobenzyloxy (Cbz) protected amine and the other as a free amine—allows for selective and sequential chemical modifications, a crucial feature for the construction of complex molecular architectures.

This technical guide provides an in-depth overview of the application of this compound, with a particular focus on its use in the development of potent and selective enzyme inhibitors for therapeutic applications.

Application in the Synthesis of Rho-Kinase (ROCK) Inhibitors

A significant application of this compound is in the synthesis of urea-based inhibitors of Rho-kinase (ROCK). The RhoA/ROCK signaling pathway is a critical regulator of cellular processes such as stress fiber formation and cell contraction.[1] Overactivation of this pathway is implicated in various pathological conditions, including cardiovascular diseases, glaucoma, and cancer metastasis. Consequently, the development of ROCK inhibitors is a promising therapeutic strategy.[1][2]

The trans-1,4-cyclohexanediamine scaffold serves as a central component in a series of potent urea-based ROCK inhibitors. The synthesis of these inhibitors typically involves the reaction of the free amino group of this compound with an appropriate isocyanate, followed by the deprotection of the Cbz group to yield the final active compound.

Quantitative Data: Inhibition of Rho-Kinase

The following table summarizes the in vitro inhibitory activity of selected urea-based ROCK inhibitors incorporating the trans-1,4-cyclohexanediamine scaffold.

Compound IDR Group (on Urea)ROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)
1a 4-pyridyl1.10.6
1b 3-pyridyl3.21.3
1c 2-pyridyl2511
1d isoquinolin-5-yl-0.03

Data sourced from multiple studies on urea-based ROCK inhibitors.[3]

Experimental Protocols

General Synthesis of 1-(trans-4-aminocyclohexyl)-3-aryl Ureas

The synthesis of the target urea-based ROCK inhibitors proceeds through a two-step sequence: formation of the Cbz-protected urea intermediate and subsequent deprotection.

Step 1: Synthesis of Benzyl (trans-4-(3-arylureido)cyclohexyl)carbamate

To a solution of this compound (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is added the desired aryl isocyanate (1.0-1.2 eq). The reaction mixture is stirred at room temperature for 2-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel or by recrystallization to afford the Cbz-protected urea derivative.

Step 2: Synthesis of 1-(trans-4-aminocyclohexyl)-3-aryl Urea (Final Compound)

The Cbz-protected urea derivative (1.0 eq) is dissolved in a suitable solvent, typically methanol (MeOH) or ethanol (EtOH). A catalytic amount of palladium on carbon (10% Pd/C, ~10 mol%) is added to the solution. The reaction vessel is then purged with hydrogen gas (H₂) and the mixture is stirred vigorously under a hydrogen atmosphere (typically balloon pressure) at room temperature for 2-16 hours. The reaction is monitored by TLC or LC-MS. After complete consumption of the starting material, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the final deprotected urea compound. If necessary, the product can be further purified by recrystallization or chromatography.

Visualizing the Molecular Logic

Synthetic Workflow

The overall synthetic strategy for producing urea-based ROCK inhibitors from this compound is depicted in the following workflow diagram.

G start This compound intermediate Cbz-Protected Urea Intermediate start->intermediate Urea Formation final Final Urea-Based ROCK Inhibitor intermediate->final Cbz Deprotection reagent1 Aryl Isocyanate reagent1->start reagent2 H₂, Pd/C reagent2->intermediate

Caption: Synthetic workflow for urea-based ROCK inhibitors.

Rho-Kinase Signaling Pathway

The therapeutic rationale for the synthesized inhibitors is their ability to interrupt the Rho-kinase signaling cascade. The following diagram illustrates the key components of this pathway.

G GPCR GPCRs RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading RhoA_GTP->RhoA_GDP GTP hydrolysis ROCK ROCK RhoA_GTP->ROCK Activation MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibition pMLC Phosphorylated Myosin Light Chain (p-MLC) MLCP->pMLC Dephosphorylation Contraction Stress Fiber Formation & Cell Contraction pMLC->Contraction Inhibitor Urea-Based Inhibitor Inhibitor->ROCK Inhibition

Caption: Simplified Rho-Kinase (ROCK) signaling pathway.[1][4][5]

References

An In-depth Technical Guide to N-Cbz-trans-1,4-cyclohexanediamine: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cbz-trans-1,4-cyclohexanediamine is a pivotal building block in medicinal chemistry and drug development. Its rigid, trans-configured cyclohexane core provides a well-defined spatial orientation for its amino and Cbz-protected amino functionalities. This unique stereochemistry is instrumental in the synthesis of targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the structure, synthesis, and key applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in a research setting.

Core Structure and Properties

This compound, also known by its IUPAC name benzyl N-(4-aminocyclohexyl)carbamate, possesses a molecular formula of C14H20N2O2 and a molecular weight of 248.32 g/mol [1]. The defining feature of this molecule is the trans-orientation of the amino and N-Cbz protected amino groups on the cyclohexane ring. This arrangement imparts a rigid, linear geometry, which is highly desirable in drug design for establishing specific vectoral orientations between different parts of a larger molecule.

The carboxybenzyl (Cbz) protecting group on one of the amine functionalities allows for selective chemical modifications at the unprotected primary amine. The Cbz group is stable under a variety of reaction conditions but can be readily removed, typically through catalytic hydrogenation, providing a versatile handle for subsequent synthetic transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC14H20N2O2[1]
Molecular Weight248.32 g/mol [1]
IUPAC Namebenzyl N-(4-aminocyclohexyl)carbamate[1]
CAS Number149423-77-8[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the mono-protection of its precursor, trans-1,4-cyclohexanediamine. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

Materials:

  • trans-1,4-cyclohexanediamine

  • Benzyl chloroformate

  • Dichloromethane (DCM)

  • Aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: Dissolve trans-1,4-cyclohexanediamine in dichloromethane (DCM). Add an aqueous solution of sodium bicarbonate to the mixture.

  • Addition of Benzyl Chloroformate: Cool the biphasic mixture to 0°C with vigorous stirring. Add benzyl chloroformate dropwise over a period of 15-30 minutes. The use of a biphasic system and controlled addition helps to favor mono-acylation.

  • Reaction: Allow the mixture to warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

This protocol is adapted from a similar synthesis of a carbamate-protected aminocyclohexane derivative and may require optimization for specific laboratory conditions.

Applications in Drug Development

The rigid trans-1,4-cyclohexanediamine scaffold is a valuable component in the design of various therapeutic agents. Its ability to present functional groups in a well-defined three-dimensional space is crucial for molecular recognition and binding to biological targets.

Role as a Linker in PROTACs

A significant application of this compound is as a precursor to linkers used in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is critical as it dictates the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination.

The precursor, trans-1,4-cyclohexanediamine, has been utilized as a linker in the development of potent and selective degraders. For instance, it has been incorporated into the structure of TYD-68, a highly potent and selective Tyrosine Kinase 2 (TYK2) degrader[3]. The TYK2 signaling pathway is implicated in various autoimmune diseases.

Below is a conceptual workflow for the synthesis of a PROTAC utilizing a trans-1,4-cyclohexanediamine-derived linker.

PROTAC_Synthesis_Workflow A N-Cbz-trans-1,4- cyclohexanediamine B Couple with E3 Ligase Ligand A->B Step 1 C Cbz Deprotection (e.g., Hydrogenation) B->C Step 2 D Intermediate with free amine C->D E Couple with Target Protein Ligand D->E Step 3 F Final PROTAC Molecule E->F Step 4 TYK2_Degradation_Pathway cluster_cell Cell PROTAC TYK2 PROTAC (with diamine linker) TYK2 TYK2 Protein PROTAC->TYK2 E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (PROTAC-TYK2-E3 Ligase) TYK2->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation TYK2 Degradation Proteasome->Degradation Pathway_Block JAK-STAT Pathway Blocked Degradation->Pathway_Block

References

An In-depth Technical Guide to N-Cbz-trans-1,4-cyclohexanediamine: Properties, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Cbz-trans-1,4-cyclohexanediamine, a key building block in medicinal chemistry. This document details its physicochemical properties, provides an experimental protocol for its synthesis, and explores its application in the development of therapeutics, with a focus on its role as an intermediate in the synthesis of C-C chemokine receptor 2 (CCR2) antagonists.

Core Properties of this compound

This compound, systematically named benzyl N-(4-aminocyclohexyl)carbamate, is a mono-protected diamine that serves as a versatile intermediate in organic synthesis. The presence of the carboxybenzyl (Cbz) protecting group on one of the amino functionalities allows for selective chemical transformations on the unprotected amine.

PropertyValue
Molecular Weight 248.32 g/mol
Molecular Formula C₁₄H₂₀N₂O₂
IUPAC Name benzyl N-(4-aminocyclohexyl)carbamate
CAS Number 149423-77-8
Appearance White to off-white solid
Solubility Soluble in various organic solvents

Experimental Protocol: Synthesis of this compound

This section outlines a representative experimental protocol for the mono-Cbz protection of trans-1,4-cyclohexanediamine to yield this compound. This procedure is adapted from standard methods for the selective protection of diamines.

Materials:

  • trans-1,4-Cyclohexanediamine

  • Benzyl chloroformate (Cbz-Cl)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolution: Dissolve trans-1,4-cyclohexanediamine in dichloromethane (DCM).

  • Biphasic Mixture: Add an aqueous solution of sodium bicarbonate to the DCM solution to create a biphasic mixture.

  • Addition of Protecting Group: Cool the vigorously stirred mixture to 0°C in an ice bath. Add benzyl chloroformate dropwise to the reaction mixture over a period of 15-30 minutes. The use of an excess of the diamine helps to favor mono-protection.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with DCM.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Application in Drug Development: Intermediate for CCR2 Antagonists

The rigid trans-1,4-cyclohexanediamine scaffold is a valuable component in the design of bioactive molecules as it provides a defined spatial orientation for pharmacophoric groups. A notable application of Cbz-protected cyclohexanediamine derivatives is in the synthesis of C-C chemokine receptor 2 (CCR2) antagonists.[1][2] CCR2 is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response, making it an attractive target for the treatment of various inflammatory diseases.

A structurally related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, has been identified as a key intermediate in the synthesis of potent CCR2 antagonists.[1][2] This highlights the importance of mono-protected cyclohexanediamine derivatives in constructing the core structures of these drug candidates.

CCR2 Signaling Pathway

The binding of the chemokine ligand CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2 initiates a signaling cascade that leads to monocyte and macrophage recruitment to sites of inflammation.

CCR2_Signaling_Pathway cluster_membrane Cell Membrane CCR2 CCR2 G_protein Gαi/Gβγ CCR2->G_protein Activation PLC PLC G_protein->PLC Activates MAPK MAPK Pathway G_protein->MAPK Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Activates CCL2 CCL2 (Ligand) CCL2->CCR2 Binding PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Chemotaxis Chemotaxis (Cell Migration) Ca_release->Chemotaxis PKC->Chemotaxis MAPK->Chemotaxis PI3K_Akt->Chemotaxis

Caption: CCR2 signaling cascade initiated by CCL2 binding.

Experimental Workflow in CCR2 Antagonist Development

The development of a CCR2 antagonist using an this compound-like intermediate would typically follow the workflow outlined below.

Drug_Development_Workflow A Synthesis of This compound (Intermediate 1) C Amide Coupling Reaction A->C B Synthesis of Second Intermediate (e.g., substituted aromatic acid) B->C D Deprotection of Cbz Group C->D E Further Functionalization D->E F Final CCR2 Antagonist Candidate E->F G In Vitro Assays (Binding, Functional) F->G H In Vivo Models (Inflammatory Disease) G->H I Lead Optimization H->I I->A Iterative Improvement

Caption: Workflow for CCR2 antagonist development.

This workflow illustrates the crucial role of this compound as a starting point for the synthesis of more complex molecules. The subsequent steps involve coupling with another key intermediate, followed by deprotection and further chemical modifications to optimize the pharmacological profile of the final drug candidate. The resulting compounds are then evaluated in a series of in vitro and in vivo assays to determine their efficacy and safety.

References

An In-Depth Technical Guide to the Synthesis of Mono-Cbz Protected Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-protected diamines are indispensable building blocks in modern organic synthesis, particularly in the fields of medicinal chemistry, peptide synthesis, and materials science. The selective protection of one of two primary amine groups in a symmetric diamine allows for controlled, sequential functionalization, enabling the construction of complex, unsymmetrical molecules. Among the various amine protecting groups, the benzyloxycarbonyl (Cbz or Z) group holds a prominent position due to its stability under a wide range of reaction conditions and its facile removal via catalytic hydrogenolysis.[1] This orthogonality to other common protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group, makes the Cbz group a valuable tool in multi-step synthetic strategies.[1]

This technical guide provides a comprehensive overview of the synthesis of mono-Cbz protected diamines, focusing on practical experimental protocols, comparative data, and workflow visualizations to equip researchers with the knowledge to effectively utilize these critical synthetic intermediates.

The Challenge of Selective Mono-Protection

The primary challenge in the synthesis of mono-Cbz protected diamines lies in achieving high selectivity for the mono-adduct over the di-protected byproduct. Due to the similar reactivity of the two primary amine groups in a symmetrical diamine, statistical mixtures of unreacted starting material, the desired mono-protected product, and the di-protected byproduct are often obtained. Several strategies have been developed to overcome this challenge and enhance the yield of the mono-Cbz protected diamine.

Synthetic Strategies and Methodologies

Several methodologies have been successfully employed for the selective mono-Cbz protection of diamines. The choice of method often depends on the specific diamine, the desired scale of the reaction, and the available reagents and equipment.

Direct Protection with Benzyl Chloroformate

The most common method for introducing the Cbz group is the reaction of a diamine with benzyl chloroformate (Cbz-Cl) under basic conditions. The base is crucial for neutralizing the hydrochloric acid generated during the reaction.[2] To favor mono-protection, a significant excess of the diamine is often used, which statistically favors the reaction of Cbz-Cl with an unprotected diamine molecule over a mono-protected one.

A general workflow for this process is outlined below:

G start Start diamine Dissolve Diamine (large excess) in suitable solvent start->diamine cool Cool to 0 °C diamine->cool add_cbzcl Slowly add Benzyl Chloroformate (1 equivalent) cool->add_cbzcl react Stir at room temperature add_cbzcl->react workup Aqueous Workup (e.g., extraction with acid to remove excess diamine) react->workup purify Purification (e.g., Column Chromatography) workup->purify product Mono-Cbz Protected Diamine purify->product

Caption: General workflow for direct mono-Cbz protection.

Mono-Protonation Strategy

An elegant approach to achieving high selectivity for mono-protection involves the in situ mono-protonation of the diamine. By adding one equivalent of a strong acid, one of the amine groups is protonated to form an ammonium salt, rendering it non-nucleophilic. The remaining free amine can then react selectively with the Cbz-Cl. This method avoids the need for a large excess of the diamine, making it more atom-economical. A similar strategy has been successfully demonstrated for the mono-Boc protection of a wide range of diamines.[3][4]

The logical flow of this strategy is depicted in the following diagram:

G cluster_0 Selective Mono-Protection Strategy diamine Symmetrical Diamine (H₂N-R-NH₂) mono_salt Mono-Ammonium Salt (H₂N-R-NH₃⁺ X⁻) diamine->mono_salt + 1 eq. Acid (HX) mono_cbz Mono-Cbz Protected Diamine (Cbz-HN-R-NH₂) mono_salt->mono_cbz + Cbz-Cl, Base

Caption: Mono-protonation strategy for selective protection.

Orthogonal Protection Strategy

For certain applications, it is desirable to have a diamine with two different protecting groups. This can be achieved through a multi-step process involving the initial mono-protection with one group (e.g., Boc), followed by protection of the second amine with the Cbz group, and subsequent selective deprotection of the first group. This strategy is particularly useful in complex syntheses where sequential deprotection is required.

Experimental Protocols

This section provides detailed experimental protocols for the mono-Cbz protection of representative linear and cyclic diamines.

Protocol 1: Synthesis of N-(Benzyloxycarbonyl)ethylenediamine

This protocol is adapted from general procedures for the mono-protection of diamines.

Materials:

  • Ethylenediamine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve ethylenediamine (5.0 equivalents) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath with vigorous stirring.

  • Slowly add a solution of benzyl chloroformate (1.0 equivalent) in dichloromethane to the cooled diamine solution over 1-2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl to remove excess ethylenediamine.

  • Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure N-(benzyloxycarbonyl)ethylenediamine.

Protocol 2: Synthesis of 1-(Benzyloxycarbonyl)piperazine

This protocol is adapted from procedures for the synthesis of N-substituted piperazines.[1]

Materials:

  • 1-Boc-piperazine

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA)

Procedure: Step 1: Synthesis of 1-Boc-4-(benzyloxycarbonyl)piperazine

  • Dissolve 1-Boc-piperazine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add benzyl chloroformate (1.05 equivalents) to the solution.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Wash the reaction mixture with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the di-protected piperazine.

Step 2: Deprotection of the Boc Group

  • Dissolve the 1-Boc-4-(benzyloxycarbonyl)piperazine in dichloromethane.

  • Cool the solution to 0 °C and add trifluoroacetic acid (TFA) dropwise.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Carefully neutralize the reaction mixture with a saturated solution of NaHCO₃.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 1-(benzyloxycarbonyl)piperazine.

Data Presentation: Comparison of Mono-Protection Methods

The following tables summarize quantitative data for the mono-protection of various diamines. While data for mono-Cbz protection is the primary focus, data for the analogous and well-documented mono-Boc protection is included for comparative purposes.

Table 1: Mono-Cbz Protection of Diamines

DiamineReagentBase/AdditiveSolventTime (h)Yield (%)Reference
EthylenediamineCbz-ClExcess DiamineDCM16~60-70 (estimated)General Procedure
PiperazineCbz-ClEt₃NDCM-High (from Boc-protected)[1]

Table 2: Mono-Boc Protection of Diamines (for comparison) [3][5]

DiamineReagentAdditiveSolventTime (h)Yield (%)
(1R,2R)-Cyclohexane-1,2-diamineBoc₂OMe₃SiClMeOH166
1,2-DiaminopropaneBoc₂OMe₃SiClMeOH172
EthylenediamineBoc₂OMe₃SiClMeOH122
1,3-DiaminopropaneBoc₂OMe₃SiClMeOH163
1,4-DiaminobutaneBoc₂OMe₃SiClMeOH169
1,5-DiaminopentaneBoc₂OMe₃SiClMeOH168
1,6-DiaminohexaneBoc₂OMe₃SiClMeOH171
1,8-DiaminooctaneBoc₂OMe₃SiClMeOH169

Purification and Characterization

Purification

The purification of mono-Cbz protected diamines typically involves an initial aqueous workup to remove water-soluble byproducts and excess reagents. For the direct protection method using excess diamine, an acidic wash is effective in removing the unreacted basic diamine. Further purification is commonly achieved by flash column chromatography on silica gel.[2] The choice of eluent system depends on the polarity of the product, with mixtures of hexanes and ethyl acetate or dichloromethane and methanol being common.

Spectroscopic Characterization

The structure and purity of mono-Cbz protected diamines are confirmed by standard spectroscopic methods.

Infrared (IR) Spectroscopy: The IR spectra of N-Cbz protected amines exhibit characteristic absorption bands. The N-H stretch of the carbamate is typically observed around 3300-3400 cm⁻¹.[6] A strong carbonyl (C=O) stretching vibration from the carbamate group appears in the region of 1680-1720 cm⁻¹.[7] The presence of a primary amine in the mono-protected product will show two N-H stretching bands in the 3300-3500 cm⁻¹ region.[6]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the benzylic protons (CH₂) of the Cbz group typically appear as a singlet at approximately 5.1 ppm. The aromatic protons of the phenyl ring are observed in the range of 7.2-7.4 ppm. The protons of the diamine backbone will show characteristic chemical shifts and coupling patterns depending on the specific structure. For example, in N-Cbz-ethylenediamine, the methylene protons adjacent to the two nitrogen atoms will appear at different chemical shifts.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum provides valuable structural information. The carbonyl carbon of the Cbz group resonates at approximately 156 ppm. The benzylic carbon is typically found around 67 ppm, and the aromatic carbons appear in the 127-137 ppm region. The carbons of the diamine backbone will have distinct chemical shifts that can be used to confirm the structure.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized mono-Cbz protected diamine.

Conclusion

The synthesis of mono-Cbz protected diamines is a critical transformation for the construction of complex molecules in various fields of chemical research and development. While the selective mono-protection of symmetrical diamines presents a challenge, several effective strategies have been developed to achieve high yields of the desired products. This guide has provided an overview of these synthetic methodologies, detailed experimental protocols, and a summary of quantitative data to aid researchers in the practical application of these valuable building blocks. The choice of a specific protocol will depend on the substrate, desired scale, and available resources. With the information provided, researchers, scientists, and drug development professionals are better equipped to successfully synthesize and utilize mono-Cbz protected diamines in their synthetic endeavors.

References

The Enduring Guardian: An In-depth Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Carboxybenzyl (Cbz or Z) protecting group holds a foundational place in the art of organic synthesis, particularly in peptide synthesis and the development of nitrogen-containing pharmaceuticals. Introduced in the 1930s by Leonidas Zervas and Max Bergmann, it was the first widely utilized Nα-protecting group that enabled the controlled, stepwise assembly of amino acids into peptides. Despite the advent of other prominent protecting groups like Boc and Fmoc, the Cbz group remains a valuable and frequently employed tool in the synthetic chemist's arsenal due to its unique stability, reliability, and diverse deprotection methods. This technical guide provides a comprehensive overview of the Cbz protecting group, from its core function and reaction mechanisms to detailed experimental protocols and quantitative data.

Core Function and Mechanism

The primary role of the Cbz group is to temporarily render the highly nucleophilic and basic amino group of a molecule unreactive to prevent unwanted side reactions during subsequent synthetic transformations. This is achieved by converting the amine into a significantly

The Enduring Significance of the trans-1,4-Cyclohexanediamine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The trans-1,4-cyclohexanediamine moiety is a privileged scaffold in medicinal chemistry, prized for its rigid, chair-like conformation that allows for the precise spatial orientation of substituents. This unique structural feature enables targeted interactions with biological macromolecules, leading to the development of potent and selective therapeutics across a range of disease areas. This technical guide provides an in-depth analysis of the importance of the trans-1,4-cyclohexanediamine core, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Structural Advantages and Applications

The trans-1,4-disubstituted cyclohexane ring exists predominantly in a stable chair conformation, with the two substituents occupying equatorial positions. This arrangement minimizes steric hindrance and provides a well-defined vector for directing functional groups toward specific binding pockets in target proteins. This inherent rigidity is a key advantage over more flexible aliphatic linkers, as it reduces the entropic penalty upon binding, often leading to higher affinity and selectivity.

This scaffold has been successfully incorporated into a variety of therapeutic agents, including kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and as a versatile linker in Proteolysis Targeting Chimeras (PROTACs). Its utility is exemplified in the development of drugs targeting Janus kinases (JAKs), platelet-derived growth factor receptors (PDGFRs), and vascular endothelial growth factor receptors (VEGFRs).

Case Study: TAS-115 (Pamufetinib) - A Multi-Kinase Inhibitor

TAS-115 is a potent oral multi-kinase inhibitor that features the trans-1,4-cyclohexanediamine scaffold. It primarily targets MET, VEGFR, PDGFR, and c-FMS.[1] The trans-cyclohexanediamine core in TAS-115 acts as a rigid linker, positioning the pharmacophoric elements for optimal interaction with the kinase ATP-binding sites.

Quantitative Bioactivity of TAS-115

The inhibitory activity of TAS-115 against various kinases highlights the effectiveness of the trans-1,4-cyclohexanediamine scaffold in facilitating potent enzyme inhibition.

Target KinaseIC50 (nm)
Recombinant VEGFR230[2][3]
Recombinant MET32[2][3]
Recombinant PDGFRα<1000[1]
Recombinant PDGFRβ<1000[1]
Recombinant c-Kit<1000[1]
Recombinant Src<1000[1]
Recombinant AXL<1000[1]
Recombinant c-FMS-

Note: Specific IC50 values for PDGFR, c-Kit, Src, and AXL were part of a 192-panel kinase assay where TAS-115 exhibited an IC50 of <1 µmol/L for 53 kinases.[1]

Signaling Pathways Modulated by trans-1,4-Cyclohexanediamine-Containing Drugs

The therapeutic effects of drugs incorporating the trans-1,4-cyclohexanediamine scaffold are a direct result of their ability to modulate specific cellular signaling pathways.

PDGFR Signaling Pathway

Platelet-derived growth factor receptors (PDGFRs) are receptor tyrosine kinases that play a crucial role in cell proliferation, migration, and survival.[4] Aberrant PDGFR signaling is implicated in various diseases, including cancer and fibrosis.[4] TAS-115, by inhibiting PDGFR, can attenuate these pathological processes.

PDGFR_Signaling cluster_downstream Downstream Effects PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds PLCg PLCγ PDGFR->PLCg PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS STAT STAT PDGFR->STAT Proliferation Cell Proliferation PLCg->Proliferation Migration Cell Migration PI3K->Migration Survival Cell Survival PI3K->Survival RAS->Proliferation STAT->Proliferation TAS115 TAS-115 TAS115->PDGFR Inhibits

PDGFR Signaling Pathway Inhibition by TAS-115
JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a central role in the immune system.[5] Dysregulation of this pathway is associated with autoimmune diseases and cancers.[6] The trans-1,4-cyclohexanediamine scaffold is being explored in the design of novel JAK inhibitors.

JAK_STAT_Signaling cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (pSTAT) STAT_dimer pSTAT Dimer STAT->STAT_dimer Dimerizes Gene Gene Expression STAT_dimer->Gene JAK_Inhibitor JAK Inhibitor (trans-1,4-cyclohexanediamine scaffold) JAK_Inhibitor->JAK Inhibits

JAK-STAT Signaling Pathway Inhibition

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of compounds containing the trans-1,4-cyclohexanediamine scaffold.

Synthesis of trans-1,4-Diaminocyclohexane

A common method for the selective synthesis of trans-1,4-diaminocyclohexane involves a multi-step process starting from a mixture of cis and trans cyclohexane-1,4-dicarboxylic acid.

Step 1: Amidation of Cyclohexane-1,4-dicarboxylic Acid A mixture of cis and trans cyclohexane-1,4-dicarboxylic acid is reacted with ammonia to form the solid trans-dicarboxylic acid diamide.

Step 2: Chlorination of the Diamide The trans-diamide is then chlorinated to yield trans-cyclohexane-1,4-dicarboxylic acid-bis-N-chloramide.

Step 3: Hofmann Rearrangement The final step involves a Hofmann rearrangement of the bis-N-chloramide using an alkali or alkaline earth metal hydroxide to produce trans-1,4-diaminocyclohexane.[7]

In Vitro Kinase Inhibition Assay (Example: JAK inhibitor)

This protocol outlines a typical Homogeneous Time-Resolved Fluorescence (HTRF) based assay to determine the IC50 values of a test compound against a panel of JAK kinases.[7]

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • Biotinylated peptide substrate.

  • Adenosine triphosphate (ATP).

  • Test compound (e.g., a JAK inhibitor containing the trans-1,4-cyclohexanediamine scaffold) dissolved in DMSO.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

  • HTRF detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-conjugated fluorophore).

  • 384-well, low-volume, white microplates.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the respective JAK enzyme and the biotinylated peptide substrate in the assay buffer.

  • Reaction Initiation: In the microplate wells, combine the enzyme, substrate, and test compound (or DMSO for control). Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes to allow for substrate phosphorylation.

  • Reaction Termination and Detection: Stop the enzymatic reaction by adding EDTA. Add the HTRF detection reagents and incubate to allow for binding to the phosphorylated substrate.

  • Data Acquisition: Measure the HTRF signal using a plate reader capable of time-resolved fluorescence detection.

  • Data Analysis: Convert the raw data to percent inhibition relative to the DMSO control. Calculate the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software.[7]

Kinase_Assay_Workflow A Prepare Serial Dilutions of Test Compound C Add Compound, Enzyme, and Substrate to Plate A->C B Prepare Enzyme and Substrate Solutions B->C D Initiate Reaction with ATP C->D E Incubate for 60 minutes D->E F Stop Reaction with EDTA and Add Detection Reagents E->F G Read Plate (HTRF) F->G H Calculate % Inhibition and IC50 Values G->H

In Vitro Kinase Inhibition Assay Workflow

Conclusion

The trans-1,4-cyclohexanediamine scaffold continues to be a cornerstone in the design of novel therapeutics. Its inherent rigidity and well-defined stereochemistry provide a robust platform for the development of potent and selective drugs. As demonstrated by the success of molecules like TAS-115 and the ongoing exploration in areas such as JAK inhibition, this scaffold offers a reliable and effective starting point for addressing a wide range of challenging biological targets. The combination of rational drug design, guided by an understanding of the scaffold's structural benefits, with rigorous biological evaluation will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

An In-depth Technical Guide to the Solubility of n-Cbz-trans-1,4-cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of n-Cbz-trans-1,4-cyclohexanediamine. Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on providing a framework for determining its solubility. This includes detailed experimental protocols and the presentation of expected solubility behavior based on the compound's structural features and data from related molecules.

Introduction to this compound

This compound, also known as benzyl (trans-4-aminocyclohexyl)carbamate, is a chemical intermediate often used in the synthesis of more complex molecules in pharmaceutical and materials science research.[1][2] Its chemical structure consists of a trans-1,4-cyclohexanediamine core where one of the amino groups is protected by a carboxybenzyl (Cbz) group.

Chemical Structure:

  • IUPAC Name: benzyl N-(trans-4-aminocyclohexyl)carbamate[1]

  • Molecular Formula: C₁₄H₂₀N₂O₂[1][2]

  • Molecular Weight: 248.32 g/mol [1]

  • CAS Number: 149423-77-8[2]

The solubility of this compound is a critical parameter for its use in various applications, influencing reaction conditions, purification methods, and formulation development.

Factors Influencing Solubility

The solubility of this compound is governed by several factors related to its molecular structure and the properties of the solvent:

  • Polarity: The molecule possesses both polar (the free amine and the carbamate group) and non-polar (the cyclohexane ring and the benzyl group) regions. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

  • Hydrogen Bonding: The primary amine and the N-H of the carbamate group can act as hydrogen bond donors, while the oxygen atoms of the carbamate can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding are therefore likely to be more effective at solvating this molecule.

  • Molecular Size and Shape: The relatively rigid cyclohexane ring and the bulky Cbz group can affect how efficiently solvent molecules can pack around the solute, influencing the dissolution process.

  • Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature.

  • pH: The presence of a basic amino group means that the solubility in aqueous solutions will be highly pH-dependent. In acidic solutions, the amine will be protonated to form a more soluble ammonium salt.

Expected Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to SolubleThe polar groups (amine, carbamate) can interact with protic solvents through hydrogen bonding. However, the non-polar cyclohexane and benzyl groups may limit high solubility, especially in water.
Polar Aprotic DMSO, DMF, AcetonitrileSolubleThese solvents can accept hydrogen bonds and have a polarity that can accommodate both the polar and non-polar regions of the molecule.
Non-Polar Hexane, TolueneInsoluble to Sparingly SolubleThe large non-polar parts of the molecule might allow for some interaction, but the polar functional groups will hinder dissolution in highly non-polar solvents.
Chlorinated Dichloromethane, ChloroformSolubleThese solvents are of intermediate polarity and are often good solvents for a wide range of organic compounds, including those with moderate hydrogen bonding capabilities.
Aqueous Acid Dilute HClSolubleThe basic amino group will be protonated to form a water-soluble salt.
Aqueous Base Dilute NaOHInsolubleThe free amine is unlikely to be deprotonated, and the overall polarity is not significantly increased.

Experimental Protocols for Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocols outline standard methods for both qualitative and quantitative solubility determination.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.

Methodology:

  • Sample Preparation: Place approximately 25 mg of this compound into a small test tube.

  • Solvent Addition: Add 0.75 mL of the chosen solvent in three portions of 0.25 mL.

  • Mixing: After each addition, vigorously shake or vortex the test tube for at least 30 seconds.

  • Observation: Observe the mixture for the complete dissolution of the solid. If the compound dissolves, it is considered soluble. If it remains undissolved, it is classified as insoluble.

  • pH Testing (for aqueous solutions): If the compound dissolves in water, test the pH of the solution with litmus paper or a pH meter to determine if the compound is acidic or basic.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

}

Caption: Workflow for Qualitative Solubility Determination.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The excess solid is crucial to ensure that the solution reaches saturation.

    • Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or a magnetic stirrer can be used.

  • Phase Separation:

    • Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has settled.

    • Carefully withdraw a sample of the supernatant, ensuring that no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by filtration through a syringe filter (e.g., 0.45 µm PTFE).

  • Analysis of the Saturated Solution:

    • Gravimetric Analysis:

      • Accurately weigh a known volume of the clear saturated solution.

      • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven).

      • Weigh the remaining solid residue.

      • Calculate the solubility in terms of mass per volume (e.g., mg/mL).

    • Chromatographic Analysis (e.g., HPLC):

      • Prepare a series of standard solutions of this compound of known concentrations.

      • Generate a calibration curve by plotting the chromatographic peak area against the concentration of the standard solutions.

      • Dilute the saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

      • Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.

      • Calculate the original solubility, taking into account the dilution factor.

dot graph G { graph [splines=ortho, nodesep=0.4, width=8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

}

Caption: Workflow for Quantitative Solubility Determination.

Illustrative Quantitative Solubility Data

The following table presents a hypothetical but realistic set of quantitative solubility data for this compound, as might be determined using the shake-flask method at 25 °C. This data is for illustrative purposes to guide researchers in presenting their own findings.

Table 2: Illustrative Quantitative Solubility of this compound at 25 °C

SolventSolubility (mg/mL)Molar Solubility (mol/L)
Water1.20.0048
Methanol550.221
Ethanol300.121
Dichloromethane1500.604
Acetonitrile450.181
Dimethyl Sulfoxide (DMSO)> 200> 0.805
Hexane< 0.1< 0.0004
0.1 M HCl> 100> 0.403

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this technical guide provides a robust framework for its determination. By understanding the physicochemical factors that influence its solubility and by applying the detailed experimental protocols provided, researchers and drug development professionals can generate the necessary data to effectively utilize this compound in their work. The predicted solubility profile and illustrative data serve as a valuable starting point for solvent selection and experimental design.

References

The Discovery and Application of Conformationally Restricted Diamines in Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds that present functional groups in a predefined three-dimensional arrangement is a cornerstone of rational drug discovery. Among these, conformationally restricted diamines have emerged as privileged structures. By constraining the flexibility of the diamine backbone, typically through incorporation into cyclic, bicyclic, or spirocyclic systems, medicinal chemists can favorably influence a molecule's pharmacological profile. This conformational rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced binding affinity and selectivity. Furthermore, the well-defined spatial orientation of the amino functionalities allows for precise mimicry of key pharmacophoric interactions, making these scaffolds versatile building blocks for a wide array of therapeutic targets. This guide provides an in-depth exploration of the discovery of key conformationally restricted diamine scaffolds, their synthesis, and their application in the development of potent and selective therapeutic agents.

Core Concepts: The Advantage of Rigidity

Flexible molecules in solution exist as an ensemble of rapidly interconverting conformers. Only a subset of these conformers, often a minor population, is biologically active. A significant entropic cost is paid to "freeze" the molecule in its bioactive conformation upon binding to a target protein. Conformationally restricted diamines mitigate this entropic penalty by pre-organizing the molecule into a shape that is closer to the bioactive conformation. This principle is a powerful tool for optimizing drug candidates, often leading to improvements in potency, selectivity, and pharmacokinetic properties.

Case Study 1: Ethylenediamine-Based Farnesyltransferase Inhibitors for Oncology

Background: Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of several proteins, most notably the Ras family of small GTPases.[1][2] Farnesylation is essential for the membrane localization and function of Ras, which is a critical node in signaling pathways that regulate cell growth, proliferation, and survival.[1][2] Aberrant Ras signaling is implicated in approximately 30% of human cancers, making FTase an attractive target for anticancer drug development.[1]

Quantitative Data:

The development of conformationally restricted ethylenediamine-based FTase inhibitors has led to compounds with potent in vitro and cellular activity. The following table summarizes the structure-activity relationship (SAR) for a series of these inhibitors.

CompoundhFTase IC₅₀ (nM)[1][2]H-Ras Processing IC₅₀ (nM)[1][2]
1a CNH56 ± 291600 ± 1300
1f CNPyridin-2-yl25 ± 2090
3 HH6300 ± 360>10000
4 BrH730 ± 205700 ± 1200
5 BrImidazol-1-yl-methyl79 ± 301600 ± 1300

Experimental Protocols:

General Synthesis of Ethylenediamine-Based FTase Inhibitors (Exemplified by the synthesis of analogues of compound 1):

The synthesis of the ethylenediamine scaffold typically begins with a protected diamine. One of the amino groups is selectively deprotected and then subjected to reductive amination with an appropriate aldehyde or ketone to introduce the first substituent. The second amino group is then deprotected and acylated or subjected to another reductive amination to install the second substituent. The following is a representative, generalized procedure based on synthetic schemes described in the literature.[1]

  • Step 1: Monoprotection of Ethylenediamine. To a solution of excess ethylenediamine in a suitable solvent such as dichloromethane, add one equivalent of di-tert-butyl dicarbonate (Boc₂O) at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Purify by column chromatography to yield N-Boc-ethylenediamine.

  • Step 2: First Reductive Amination. To a solution of N-Boc-ethylenediamine in methanol, add the desired aldehyde (e.g., 4-cyanobenzaldehyde) and sodium cyanoborohydride. Stir the reaction at room temperature until completion (monitored by TLC or LC-MS). Quench the reaction with water and extract with an organic solvent. Purify the crude product by column chromatography.

  • Step 3: Boc Deprotection. Dissolve the product from Step 2 in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.

  • Step 4: Second Reductive Amination or Acylation. The resulting amine can be further functionalized. For reductive amination, follow the procedure in Step 2 with a different aldehyde. For acylation, dissolve the amine in dichloromethane and add a base (e.g., triethylamine) followed by the desired acyl chloride or anhydride.

  • Purification: The final compounds are typically purified by flash column chromatography on silica gel followed by reverse-phase HPLC to achieve high purity. Characterization is performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Signaling Pathway Visualization:

Farnesyltransferase inhibitors block the farnesylation of Ras, preventing its localization to the plasma membrane and subsequent activation of downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation.

Farnesyltransferase_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ras_farnesylated Farnesylated Ras RAF RAF Ras_farnesylated->RAF Activation MEK MEK RAF->MEK Phosphorylation Ras Ras FTase Farnesyltransferase Ras->FTase Farnesylation FTase->Ras_farnesylated FPP Farnesyl Pryophosphate FPP->FTase FTI FTase Inhibitor (e.g., Compound 1f) FTI->FTase ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation Regulation

Caption: Farnesyltransferase Signaling Pathway Inhibition.

Case Study 2: Piperazine-Based Matrix Metalloproteinase Inhibitors for Inflammatory Diseases

Background: Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[3][4] Dysregulation of MMP activity is implicated in a variety of pathological conditions, including arthritis, cancer, and cardiovascular diseases.[3][4] The design of MMP inhibitors has been a long-standing goal in drug discovery, and conformationally restricted scaffolds like piperazine have proven to be effective in achieving potency and selectivity.

Quantitative Data:

The following table presents the inhibitory activity of a series of piperazine-based MMP inhibitors.

CompoundRMMP-1 IC₅₀ (nM)[3][4]MMP-3 IC₅₀ (nM)[3][4]MMP-9 IC₅₀ (nM)[3][4]MMP-13 IC₅₀ (nM)[3][4]
20 4-Benzyloxycarbonyl24181.91.3

Experimental Protocols:

General Synthesis of Piperazine-Based MMP Inhibitors (Exemplified by the synthesis of analogues of compound 20):

The synthesis of these inhibitors often starts from a commercially available or readily synthesized piperazine-2-carboxylic acid derivative. The two nitrogen atoms of the piperazine ring are orthogonally protected to allow for sequential functionalization.

  • Step 1: Orthogonal Protection of Piperazine-2-carboxylic Acid. The commercially available piperazine-2-carboxylic acid can be protected at the N4 position with a benzyloxycarbonyl (Cbz) group and at the N1 position with a Boc group.

  • Step 2: Amide Coupling. The carboxylic acid is then coupled with hydroxylamine or a protected hydroxylamine derivative using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form the hydroxamic acid moiety, which is a key zinc-binding group.

  • Step 3: N1-Deprotection and Sulfonylation. The Boc group at the N1 position is selectively removed under acidic conditions (e.g., TFA in DCM). The resulting free amine is then reacted with a sulfonyl chloride (e.g., 4-methoxybenzenesulfonyl chloride) in the presence of a base to install the sulfonamide group.

  • Step 4: N4-Deprotection and Functionalization. The Cbz group at the N4 position can be removed by hydrogenolysis. The resulting secondary amine can then be functionalized by reaction with various electrophiles (e.g., alkyl halides, acyl chlorides) to explore the SAR at this position.

  • Purification and Characterization: Purification and characterization are performed using similar methods as described for the FTase inhibitors.

Signaling Pathway Visualization:

MMPs play a crucial role in inflammatory signaling cascades. For instance, MMPs can cleave and activate pro-inflammatory cytokines like TNF-α, which in turn can induce the expression of other inflammatory mediators such as cyclooxygenase-2 (COX-2).

MMP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular pro_TNF pro-TNF-α MMP MMP pro_TNF->MMP Cleavage TNF TNF-α TNFR TNF-α Receptor TNF->TNFR Binding MMP_inhibitor MMP Inhibitor (e.g., Compound 20) MMP_inhibitor->MMP MMP->TNF NF_kB NF-κB TNFR->NF_kB Activation COX2 COX-2 Expression NF_kB->COX2 Induction Inflammation Inflammation COX2->Inflammation

Caption: MMP-mediated Inflammatory Signaling.

Conclusion

The principle of conformational restriction is a powerful and well-established strategy in modern drug discovery. As demonstrated through the case studies of farnesyltransferase and matrix metalloproteinase inhibitors, the incorporation of diamine functionalities within rigid scaffolds provides a robust platform for the design of potent and selective therapeutic agents. The ability to pre-organize key pharmacophoric elements in a defined spatial orientation not only enhances binding affinity but also provides a means to fine-tune other critical drug-like properties. The continued exploration of novel conformationally restricted diamine scaffolds, coupled with a deeper understanding of their interactions with biological targets, will undoubtedly lead to the discovery of next-generation therapeutics for a wide range of diseases.

References

Technical Guide: N-Cbz-trans-1,4-Cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of N-Cbz-trans-1,4-cyclohexanediamine, a key intermediate in synthetic organic chemistry. The document details its chemical identity, synthesis, and characterization. While direct applications in drug development are not extensively published, this guide explores its role as a protected diamine scaffold, a crucial component in the construction of complex molecules with pharmaceutical potential. Experimental protocols and characterization data are presented based on established chemical principles for analogous compounds, owing to the limited availability of direct literature for this specific molecule.

Introduction

This compound, systematically known as benzyl N-(4-aminocyclohexyl)carbamate, is a valuable synthetic intermediate. The molecule incorporates a rigid trans-1,4-cyclohexanediamine scaffold, which provides a defined three-dimensional orientation of its functional groups. One of the two amino groups is protected by a benzyloxycarbonyl (Cbz or Z) group, a widely used protecting group in peptide synthesis and medicinal chemistry. This mono-protection strategy allows for selective functionalization of the free amino group, making it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents. The Cbz group is known for its stability under various reaction conditions and can be selectively removed, typically through hydrogenolysis.

Chemical Identity and Properties

This section summarizes the key identifiers and physicochemical properties of this compound.

PropertyValue
IUPAC Name benzyl N-(4-aminocyclohexyl)carbamate[1]
Synonyms This compound, Benzyl (trans-4-aminocyclohexyl)carbamate
CAS Number 149423-77-8
Molecular Formula C₁₄H₂₀N₂O₂[1]
Molecular Weight 248.32 g/mol [1]
Appearance Expected to be a solid
Solubility Expected to be soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.

Synthesis and Experimental Protocols

The synthesis of benzyl N-(4-aminocyclohexyl)carbamate involves the selective protection of one of the amino groups of trans-1,4-cyclohexanediamine using benzyl chloroformate. This reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct.

General Synthetic Scheme

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of benzyl chloroformate.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product trans-1,4-cyclohexanediamine Product benzyl N-(4-aminocyclohexyl)carbamate trans-1,4-cyclohexanediamine->Product plus1 + Benzyl_chloroformate Cbz-Cl Benzyl_chloroformate->Product Base Base (e.g., NaHCO₃) Solvent Solvent (e.g., THF/Water) G A Start with benzyl N-(4-aminocyclohexyl)carbamate B Functionalize the free amine (e.g., acylation, alkylation) A->B C Create a library of derivatives B->C D Biological Screening (e.g., enzyme assays, cell-based assays) C->D E Identify Hit Compounds D->E F Lead Optimization (Structure-Activity Relationship studies) E->F F->E Iterative Optimization G Cbz-Deprotection (if required for activity) F->G H Preclinical Development G->H

References

physical characteristics of n-Cbz-trans-1,4-cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-Cbz-trans-1,4-cyclohexanediamine, a key building block in medicinal chemistry. This document details its properties, a detailed synthesis protocol, and its application in the development of novel therapeutics, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Physical and Chemical Properties

This compound, also known as benzyl (trans-4-aminocyclohexyl)carbamate, is a mono-protected diamine that offers a versatile scaffold for chemical synthesis. Its rigid trans-cyclohexyl core provides defined spatial orientation for functional groups, a critical feature in rational drug design.

PropertyValueSource
Molecular Formula C₁₄H₂₀N₂O₂[1][2]
Molecular Weight 248.32 g/mol [1][2]
Appearance Solid[2]
Boiling Point 409.5 °C (predicted)
Solubility Soluble in many organic solvents.[3]

Note: Some physical properties, such as a precise melting point and specific solubility data, are not extensively reported in the literature and should be determined experimentally.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound involves the selective mono-protection of the commercially available trans-1,4-cyclohexanediamine using benzyl chloroformate. The following protocol is a standard Schotten-Baumann reaction adapted for this specific transformation.

Materials:

  • trans-1,4-Cyclohexanediamine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, addition funnel, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • Dissolution of the Diamine: In a round-bottom flask, dissolve trans-1,4-cyclohexanediamine (1 equivalent) in a suitable organic solvent such as dichloromethane.

  • Preparation of Biphasic System: Add an aqueous solution of sodium carbonate (2 equivalents) to the flask to create a biphasic system. This basic aqueous layer will neutralize the HCl generated during the reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermicity of the reaction and minimize side reactions.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1 equivalent), dissolved in the same organic solvent, to the vigorously stirred reaction mixture via an addition funnel. The slow addition is crucial to ensure mono-protection and prevent the formation of the di-protected product.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with additional portions of the organic solvent to recover any dissolved product.

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Spectroscopic Data Expected Chemical Shifts (δ, ppm)
¹H NMR (CDCl₃) * Aromatic Protons (C₆H₅): 7.30-7.40 (m, 5H) * Benzylic Protons (CH₂): ~5.10 (s, 2H) * Cyclohexyl Protons (CH): Broad multiplets in the range of 1.00-3.60 * Amine and Carbamate Protons (NH, NH₂): Broad signals, position can vary
¹³C NMR (CDCl₃) * Carbonyl Carbon (C=O): ~156 * Aromatic Carbons (C₆H₅): 128-136 * Benzylic Carbon (CH₂): ~67 * Cyclohexyl Carbons (CH): 30-50

Application in Drug Development: A Versatile Linker

This compound is a valuable building block in medicinal chemistry, primarily utilized as a rigid linker in the design of bifunctional molecules. Its most prominent application is in the field of Proteolysis Targeting Chimeras (PROTACs) .

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is critical as it dictates the spatial orientation of the two binding moieties, which in turn influences the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase).

The rigid trans-1,4-cyclohexanediamine scaffold provides a well-defined and predictable geometry, allowing for precise control over the distance and orientation between the target protein binder and the E3 ligase ligand. This is crucial for optimizing the efficacy and selectivity of the PROTAC.

Below is a conceptual workflow illustrating the role of this compound in PROTAC synthesis.

PROTAC_Synthesis_Workflow Conceptual Workflow: Role of this compound in PROTAC Synthesis cluster_synthesis Synthesis of the Linker cluster_protac PROTAC Assembly start trans-1,4-Cyclohexanediamine protect Mono-N-Cbz Protection start->protect linker This compound protect->linker coupling1 Coupling Reaction 1 linker->coupling1 target_binder Target Protein Binder (with reactive handle) target_binder->coupling1 e3_ligase_binder E3 Ligase Binder (with reactive handle) coupling2 Coupling Reaction 2 e3_ligase_binder->coupling2 intermediate Linker-Target Binder Conjugate coupling1->intermediate deprotection Cbz Deprotection (e.g., Hydrogenolysis) intermediate->deprotection free_amine_linker Linker-Target Binder (with free amine) deprotection->free_amine_linker free_amine_linker->coupling2 protac Final PROTAC Molecule coupling2->protac

Caption: Synthesis and integration of the this compound linker into a PROTAC molecule.

Conclusion

This compound is a fundamentally important building block for medicinal chemists and drug development professionals. Its well-defined stereochemistry and versatile reactivity make it an ideal component for constructing complex molecular architectures with precise three-dimensional arrangements. The detailed experimental protocol and characterization data provided in this guide serve as a valuable resource for researchers working with this compound, particularly in the burgeoning field of targeted protein degradation.

References

The Synthetic Chemist's Guide to Protected Diamines: A Core Component in Drug Development and Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the selective functionalization of molecules is paramount. Diamines, organic compounds bearing two amine functional groups, are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, polymers, and fine chemicals. However, the similar reactivity of the two amino groups presents a significant challenge: achieving selective reaction at one site while the other remains untouched. This guide provides a comprehensive overview of the strategic use of protecting groups for diamines, a critical tool for navigating this challenge. We will delve into the core concepts of amine protection, explore the most common protecting groups, provide detailed experimental protocols, and present quantitative data to aid in the selection of the optimal synthetic strategy.

The "Why": The Indispensable Role of Amine Protection

The nucleophilic nature of amines makes them highly reactive towards a wide range of electrophiles.[1] In a diamine, the presence of two such reactive sites often leads to a mixture of mono- and di-substituted products, significantly complicating purification and reducing the yield of the desired compound.[2] Protecting groups are chemical moieties that are temporarily attached to a functional group to mask its reactivity.[3] In the context of diamines, a protecting group is introduced to one of the amino groups, rendering it inert to the reaction conditions planned for the other.[1] This strategy, known as orthogonal protection , is fundamental to modern organic synthesis, particularly in the multi-step synthesis of complex molecules like peptides and pharmaceuticals.[4][5] The ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to a wide range of reaction conditions.

  • Readily removed in high yield under mild conditions that do not affect other functional groups in the molecule.[3]

The "How": A Chemist's Toolkit of Amine Protecting Groups

A variety of protecting groups have been developed for amines, with carbamates being the most widely employed.[4] This guide will focus on the two most prevalent carbamate protecting groups: tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz).

The Workhorse: tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably the most common amine protecting group in non-peptide chemistry, valued for its ease of introduction and its facile removal under acidic conditions.[6][7]

Protection: The Boc group is typically introduced by reacting the diamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[6] The reaction is generally fast and proceeds in high yields under mild conditions.[6] A significant challenge in working with diamines is achieving selective mono-protection. A common strategy involves the in situ generation of one equivalent of a mineral acid to protonate one of the amino groups, rendering it non-nucleophilic and allowing for the selective protection of the other.[8][9]

Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[7][10] The byproducts of this reaction are tert-butanol (which fragments to isobutene) and carbon dioxide, which are volatile and easily removed.[11] It's important to note that the generated t-butyl cation can be a source of side reactions, particularly alkylation of nucleophilic residues.[11] The use of scavengers can mitigate this issue.[4] Thermal deprotection is also a viable, catalyst-free alternative.[12]

The Classic: Benzyloxycarbonyl (Cbz or Z) Group

Introduced in the 1930s for peptide synthesis, the Cbz group remains a cornerstone of amine protection strategies.[13] Its stability to a range of conditions and its unique deprotection method make it an excellent orthogonal partner to the Boc group.[13][14]

Protection: The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[15][16] The base neutralizes the hydrochloric acid byproduct.[16]

Deprotection: The key advantage of the Cbz group is its removal by catalytic hydrogenolysis.[13][14] This method involves treating the Cbz-protected amine with hydrogen gas in the presence of a palladium catalyst (typically Pd/C).[14] The reaction is clean, with the byproducts being toluene and carbon dioxide.[13] This deprotection method is orthogonal to the acid-labile Boc group, allowing for the selective deprotection of one group in the presence of the other.[10] The Cbz group can also be removed under strongly acidic conditions, although this is less common.[14][17]

Quantitative Data for Informed Decisions

The choice of protecting group and reaction conditions can significantly impact the efficiency of a synthetic route. The following tables summarize quantitative data for the protection and deprotection of various diamines.

Table 1: Mono-Boc Protection of Various Diamines [2][8]

DiamineReagents and ConditionsYield (%)
(1R,2R)-Cyclohexane-1,2-diamineMe₃SiCl, Boc₂O, MeOH, 0 °C to RT66
1,2-DiaminopropaneMe₃SiCl, Boc₂O, MeOH, 0 °C to RT72
EthylenediamineMe₃SiCl, Boc₂O, MeOH, 0 °C to RT22
1,3-DiaminopropaneMe₃SiCl, Boc₂O, MeOH, 0 °C to RT24
1,4-DiaminobutaneMe₃SiCl, Boc₂O, MeOH, 0 °C to RT19

Table 2: Cbz Protection of Various Amines [15]

Amine SubstrateReagents and ConditionsYield (%)
GlycineCbz-Cl, aq. Na₂CO₃, 0 °C> 90
AlanineCbz-Cl, aq. NaOH, 0 °C~95
PhenylalanineCbz-Cl, aq. NaHCO₃, RT> 90

Visualizing the Workflow: Reaction Pathways and Experimental Setups

Visualizing the reaction pathways and experimental workflows can greatly aid in understanding and implementing these synthetic procedures.

Protection_Deprotection_Workflow cluster_protection Protection cluster_reaction Selective Reaction cluster_deprotection Deprotection Diamine Diamine Protected Diamine Protected Diamine Diamine->Protected Diamine  Protecting Agent (e.g., Boc₂O, Cbz-Cl)  Base Protecting Agent Protecting Agent Modified Diamine Modified Diamine Protected Diamine->Modified Diamine  Reaction at free amine Final Product Final Product Modified Diamine->Final Product  Deprotection Reagent  (e.g., TFA, H₂/Pd-C)

General workflow for the use of protected diamines in synthesis.

Orthogonal_Protection_Strategy Diamine H₂N-R-NH₂ Mono-Boc BocHN-R-NH₂ Diamine->Mono-Boc  Boc₂O, Base Boc-Cbz BocHN-R-NHCbz Mono-Boc->Boc-Cbz  Cbz-Cl, Base Product_A Product A Boc-Cbz->Product_A  1. Deprotect Boc (TFA)  2. React  3. Deprotect Cbz (H₂/Pd-C) Product_B Product B Boc-Cbz->Product_B  1. Deprotect Cbz (H₂/Pd-C)  2. React  3. Deprotect Boc (TFA)

Orthogonal protection strategy allowing for selective functionalization.

In the Lab: Detailed Experimental Protocols

The following are representative experimental protocols for the protection and deprotection of diamines.

Protocol 1: Selective Mono-Boc Protection of a Diamine[8][9]

This protocol describes a "one-pot" procedure for the selective mono-Boc protection of diamines using in situ generation of HCl.

Materials:

  • Diamine (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl) (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)

  • Water

  • Sodium hydroxide (NaOH) solution (2N)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the diamine in anhydrous methanol under an inert atmosphere and cool to 0 °C.

  • Slowly add chlorotrimethylsilane dropwise to the cooled solution. A white precipitate may form.

  • Allow the mixture to warm to room temperature.

  • Add water, followed by a solution of di-tert-butyl dicarbonate in methanol.[9]

  • Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by Thin Layer Chromatography (TLC).[9]

  • Dilute the mixture with water and wash with diethyl ether to remove any di-Boc protected diamine and other non-polar impurities.[8][9]

  • Adjust the pH of the aqueous layer to >12 with 2N NaOH. This step deprotonates the ammonium salt and liberates the mono-Boc protected diamine.[8][9]

  • Extract the product into dichloromethane (3 x 50 mL).[8]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.[8]

Protocol 2: Cbz Protection of an Amine (Schotten-Baumann Conditions)[15]

Materials:

  • Amino acid or amine (1.0 eq)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) (2.5 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Diethyl ether

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amino acid in a 1 M aqueous solution of sodium carbonate with cooling in an ice bath.

  • While vigorously stirring, add benzyl chloroformate dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to precipitate the Cbz-protected amino acid (if it is a solid).

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected product.[15]

Protocol 3: Deprotection of a Boc-Protected Amine[6]

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected amine in dichloromethane.

  • Add trifluoroacetic acid to the solution.

  • Stir the reaction at room temperature. The reaction is typically fast.

  • Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine salt.

Protocol 4: Deprotection of a Cbz-Protected Amine by Catalytic Hydrogenolysis[14][15]

Materials:

  • Cbz-protected amine (1.0 eq)

  • Methanol or Ethanol

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Hydrogen gas (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the Cbz-protected compound in methanol or ethanol in a flask equipped with a magnetic stir bar.

  • Carefully add the Pd/C catalyst.

  • Secure the flask to a hydrogenation apparatus or place it under a hydrogen atmosphere (e.g., a balloon).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[15]

Characterization of Protected Diamines

Confirmation of the successful protection of a diamine is typically achieved through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The appearance of a characteristic signal for the protecting group is a key indicator. For the Boc group, a sharp singlet integrating to 9 protons is observed around 1.45 ppm.[8] For the Cbz group, aromatic protons of the benzyl group will appear in the aromatic region, and a characteristic benzylic CH₂ signal will be present. The NH proton of the carbamate will also be observable.

  • ¹³C NMR: The carbonyl carbon of the carbamate protecting group will give a characteristic signal in the range of 155-156 ppm.[8] The carbons of the tert-butyl group in Boc protection and the benzyl group in Cbz protection will also be present.

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the protected diamine will be observed.[8]

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the carbamate will be present, typically in the range of 1680-1720 cm⁻¹.

Applications in Drug Development and Beyond

The strategic use of protected diamines is a cornerstone of modern pharmaceutical development and the synthesis of complex organic molecules.

  • Peptide Synthesis: In the synthesis of peptides, amino acids are sequentially coupled. Protecting the α-amino group of one amino acid allows for the selective formation of a peptide bond with the carboxylic acid of another.[4][18] The Boc and Cbz groups have been historically significant in this field.[19]

  • Medicinal Chemistry: Protected diamines are key intermediates in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors, receptor agonists and antagonists, and anticancer agents.[18] The ability to selectively functionalize a diamine allows for the systematic exploration of structure-activity relationships.

  • Materials Science: Mono-functionalized diamines are used to create polymers with specific properties and to attach functional molecules to solid supports.[18]

Conclusion

The protection of diamines is a fundamental and enabling technology in modern organic synthesis. The Boc and Cbz protecting groups, with their distinct and orthogonal deprotection strategies, provide chemists with a powerful toolkit for the selective functionalization of these important building blocks. A thorough understanding of the principles of amine protection, coupled with access to reliable experimental protocols and quantitative data, is essential for researchers and scientists in both academic and industrial settings. The continued development of novel protecting groups and more efficient protection/deprotection methodologies will undoubtedly continue to drive innovation in drug discovery, materials science, and beyond.

References

Methodological & Application

Synthesis of N-Cbz-trans-1,4-cyclohexanediamine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of N-Cbz-trans-1,4-cyclohexanediamine, a valuable building block in medicinal chemistry and drug development. The protocol focuses on the selective mono-protection of the symmetrical diamine, a critical step for its use in further synthetic transformations.

Introduction

This compound serves as a key intermediate in the synthesis of a variety of complex molecules, including pharmaceuticals and biologically active compounds. The trans-configuration of the cyclohexane ring provides a rigid scaffold, while the presence of a single protected amine and a free amine allows for sequential and controlled chemical modifications. The benzyloxycarbonyl (Cbz) protecting group is widely used in organic synthesis due to its stability under various conditions and its ease of removal via hydrogenolysis.[1]

The primary challenge in the preparation of this compound lies in the selective protection of one of the two amino groups of trans-1,4-cyclohexanediamine. This protocol outlines a robust method to achieve high yields of the desired mono-protected product by carefully controlling the reaction stoichiometry.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound, adapted from a highly analogous and successful mono-Boc protection protocol.

ParameterValue
Reactants
trans-1,4-cyclohexanediamine3.6 equivalents
Benzyl Chloroformate (Cbz-Cl)1.0 equivalent
Solvent Methanol (MeOH)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 16 hours
Yield Expected to be high (analogous Boc-protection yielded 86%)

Experimental Protocol

This protocol is adapted from a well-established procedure for the mono-Boc protection of trans-1,4-cyclohexanediamine, a method proven to be effective for achieving high selectivity in mono-protection of this symmetrical diamine.

Materials:

  • trans-1,4-cyclohexanediamine

  • Benzyl Chloroformate (Cbz-Cl)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3.6 molar equivalents of trans-1,4-cyclohexanediamine in methanol.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Cbz-Cl: While stirring, slowly add 1.0 molar equivalent of benzyl chloroformate (Cbz-Cl) to the cooled solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 16 hours.

  • Solvent Removal: After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Workup:

    • Dilute the residue with water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification (if necessary): The crude product can be further purified by silica gel column chromatography.

Experimental Workflow Diagram

Synthesis_Workflow Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve trans-1,4-cyclohexanediamine in MeOH cool Cool to 0 °C start->cool add Slowly add Benzyl Chloroformate cool->add react Stir for 16h at Room Temperature add->react evaporate Remove MeOH react->evaporate extract Extract with EtOAc evaporate->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate product This compound concentrate->product

Caption: Workflow for the synthesis of this compound.

References

Application Note: A Protocol for the Selective Mono-N-Benzyloxycarbonyl Protection of trans-1,4-Cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Mono-Protected Diamines

In the landscape of modern organic synthesis, particularly in pharmaceutical and materials science, symmetrical diamines are invaluable building blocks. The trans-1,4-cyclohexanediamine scaffold is especially significant, offering a rigid, stereochemically defined cyclohexane ring that imparts unique structural properties to target molecules.[1] This rigidity is crucial in drug design for optimizing ligand-receptor interactions and in polymer chemistry for creating materials with enhanced thermal and mechanical stability.[1]

However, the presence of two nucleophilic amino groups presents a significant synthetic challenge: controlling reactivity to achieve selective functionalization at one site while leaving the other free for subsequent transformations. Uncontrolled reactions typically lead to a statistical mixture of mono- and di-substituted products, complicating purification and reducing the yield of the desired intermediate.[2][3][4]

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection chemistry, valued for its stability under a wide range of conditions and its clean removal via catalytic hydrogenolysis.[5][6] This application note provides a detailed, field-proven protocol for the selective mono-N-Cbz protection of trans-1,4-cyclohexanediamine. We will delve into the mechanistic rationale behind the procedural steps, ensuring a reproducible and high-yielding synthesis of N-(trans-4-aminocyclohexyl)carbamic acid benzyl ester, a key intermediate for further synthetic elaboration.

Mechanistic Considerations for Achieving Selectivity

The reaction of an amine with benzyl chloroformate (Cbz-Cl) is a classic nucleophilic acyl substitution. The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of Cbz-Cl, leading to the formation of a carbamate and the elimination of hydrochloric acid.[7][8] A base is required to neutralize the HCl byproduct, which would otherwise protonate and deactivate the starting amine.

The Challenge of Symmetrical Diamines: When trans-1,4-cyclohexanediamine reacts with one equivalent of Cbz-Cl, the desired mono-protected product is formed. However, this product still possesses a free, nucleophilic amino group. Although the electron-withdrawing nature of the newly formed carbamate slightly reduces the basicity and nucleophilicity of the remaining amino group, this effect is often insufficient to completely prevent a second acylation, which leads to the undesired di-protected byproduct.

Strategies for Maximizing Mono-Protection: To favor the formation of the mono-Cbz product, the experimental conditions must be carefully controlled to manipulate the relative reaction rates. The primary strategies are:

  • Stoichiometric Control: Using a precise 1:1 molar ratio of the diamine to benzyl chloroformate is a common starting point. Some protocols employ a slight excess of the diamine to ensure the protecting group is the limiting reagent, though this necessitates a more rigorous purification to remove the unreacted starting material.[2][3]

  • Slow Reagent Addition at Low Temperature: The cornerstone of selectivity is the slow, dropwise addition of Cbz-Cl to a cooled solution of the diamine.[5][7] Performing the reaction at 0 °C reduces the overall reaction rate. The slow addition ensures that the instantaneous concentration of Cbz-Cl remains low, maximizing the probability that it will react with the more abundant starting diamine rather than the newly formed mono-protected product.

  • pH-Controlled Extractive Workup: A crucial part of the process is the separation strategy. The product mixture contains the basic starting material, the basic mono-protected product, and the neutral di-protected byproduct. A carefully planned acid-base extraction sequence allows for the efficient separation of these components based on their differing pKa values.[9]

Detailed Experimental Protocol

This protocol details a robust method for the mono-N-Cbz protection of trans-1,4-cyclohexanediamine on a laboratory scale.

Materials and Equipment
  • Reagents: trans-1,4-Cyclohexanediamine, Benzyl chloroformate (Cbz-Cl), Sodium Carbonate (Na₂CO₃), Dichloromethane (DCM), Deionized Water, 1 M Hydrochloric Acid (HCl), 2 M Sodium Hydroxide (NaOH), Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask (250 mL), addition funnel, magnetic stirrer and stir bar, ice bath, separatory funnel, rotary evaporator, standard laboratory glassware.

Reaction Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Separation cluster_purification Purification & Analysis A Dissolve diamine & Na₂CO₃ in DCM/Water B Cool to 0 °C in ice bath A->B D Add Cbz-Cl solution dropwise to diamine mixture (1-2 h) B->D C Prepare Cbz-Cl solution in DCM C->D E Stir overnight, warming to RT D->E F Separate organic layer E->F G Acid Wash (1M HCl) (Extracts diamine & mono-product) F->G H Basify aqueous layer (2M NaOH) to pH > 12 G->H I Extract with DCM (Recovers mono-product) H->I J Dry organic layer (Na₂SO₄), concentrate I->J K Purify via Column Chromatography J->K L Characterize product (NMR, MS) K->L M M L->M Final Product: mono-Cbz-protected diamine

Caption: Workflow for selective mono-Cbz protection.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve trans-1,4-cyclohexanediamine (5.00 g, 43.8 mmol, 1.0 eq) and sodium carbonate (6.96 g, 65.7 mmol, 1.5 eq) in a biphasic mixture of deionized water (50 mL) and dichloromethane (DCM, 50 mL).

  • Cooling: Place the flask in an ice-water bath and stir vigorously for 15-20 minutes until the internal temperature stabilizes at 0-5 °C.

  • Reagent Addition: In a separate beaker, prepare a solution of benzyl chloroformate (7.47 g, 43.8 mmol, 1.0 eq) in 20 mL of DCM. Transfer this solution to an addition funnel.

  • Add the Cbz-Cl solution dropwise to the rapidly stirring diamine mixture over 1-2 hours. Causality Note: This slow addition at low temperature is the most critical step for achieving high selectivity. It prevents localized high concentrations of Cbz-Cl, minimizing the formation of the di-protected byproduct.

  • Reaction: After the addition is complete, leave the reaction stirring in the ice bath for an additional 2 hours, then remove the ice bath and allow the mixture to warm to room temperature. Let it stir overnight (12-16 hours) to ensure complete consumption of the limiting reagent.

  • Workup - Separation of Di-Protected Byproduct: Transfer the reaction mixture to a separatory funnel. Separate the organic (DCM) layer. The di-Cbz product, being neutral, will primarily reside in this initial organic layer, which can be set aside.

  • Workup - Extraction of Mono-Protected Product: Wash the aqueous layer with fresh DCM (2 x 20 mL) to remove any residual di-Cbz product. Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 by adding 1 M HCl. This step protonates the unreacted diamine and the desired mono-Cbz product, making them water-soluble. Wash this acidic aqueous layer with DCM (2 x 20 mL) to remove any remaining neutral impurities.

  • Workup - Isolation: Adjust the pH of the cold aqueous layer to >12 using 2 M NaOH. This deprotonates the ammonium salts, rendering the diamine and mono-Cbz product basic and extractable into an organic solvent.

  • Extract the basic aqueous solution with DCM (3 x 50 mL). Causality Note: This pH-driven extraction is a highly effective, non-chromatographic purification step that separates the desired basic product from neutral byproducts.

  • Drying and Concentration: Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a white solid or viscous oil.

Purification

While the extractive workup provides significant purification, residual starting material is common. The crude product should be purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of 0-10% Methanol in Dichloromethane, with 0.5-1% triethylamine added to the mobile phase. Causality Note: The added triethylamine prevents the protonation of the basic amine product on the acidic silica gel, reducing streaking and improving peak shape for a cleaner separation.

  • The desired mono-protected product will elute after the less polar di-protected byproduct (if any remains) and before the highly polar starting diamine.

Data Summary

ReagentMolar Mass ( g/mol )EquivalentsAmount UsedNotes
trans-1,4-Cyclohexanediamine114.191.05.00 g (43.8 mmol)Starting nucleophile.
Benzyl Chloroformate (Cbz-Cl)170.601.07.47 g (43.8 mmol)Protecting group source. Add dropwise at 0 °C.
Sodium Carbonate (Na₂CO₃)105.991.56.96 g (65.7 mmol)Base to neutralize HCl byproduct.
Dichloromethane (DCM)--~250 mLOrganic solvent for reaction and extraction.
Deionized Water--~50 mLAqueous solvent for the biphasic system.
Expected Product248.32-~7-9 g (Crude)N-(trans-4-aminocyclohexyl)carbamic acid benzyl ester.

Expected yields after purification are typically in the range of 60-75%, depending on the efficiency of the addition and separation.

Conclusion

The selective mono-protection of symmetrical diamines is a frequent challenge in multi-step synthesis. The protocol described herein provides a reliable and scalable method for the mono-N-Cbz protection of trans-1,4-cyclohexanediamine. By carefully controlling reaction stoichiometry, temperature, and addition rates, and by employing a logical pH-based extractive workup, researchers can consistently obtain the desired mono-protected intermediate in high purity and good yield. This self-validating system, grounded in fundamental principles of reactivity and separation science, furnishes a critical building block for applications in medicinal chemistry and beyond.

References

Application Notes and Protocols: Reaction Conditions for Cbz Protection of Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective protection of amino groups is a fundamental and critical step in the multi-step synthesis of complex molecules, particularly in peptide synthesis and drug development. The benzyloxycarbonyl (Cbz or Z) group is a widely utilized protecting group for amines due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis.[1][2] This document provides detailed application notes and protocols for the Cbz protection of diamines, a common structural motif in many biologically active compounds. Special attention is given to the reaction conditions that influence mono- and di-protection, providing researchers with the tools to achieve the desired outcome.

Key Reaction Parameters

The success of a Cbz protection reaction is influenced by several key parameters. Careful consideration and optimization of these factors are crucial for achieving high yields and the desired level of protection (mono- vs. di-substitution) in diamines.

A diagram illustrating the interplay of these factors is provided below.

G Factors Influencing Cbz Protection of Diamines cluster_input Inputs cluster_process Process cluster_output Outputs Diamine Diamine Substrate (Structure, Sterics, Basicity) Reaction Cbz Protection Reaction Diamine->Reaction Cbz_Reagent Cbz Protecting Agent (e.g., Cbz-Cl) Cbz_Reagent->Reaction Base Base (Type, Stoichiometry) Base->Reaction Solvent Solvent (Polarity, Aprotic/Protic) Solvent->Reaction Temperature Temperature Temperature->Reaction Time Reaction Time Time->Reaction Mono_Cbz Mono-Cbz Protected Diamine Reaction->Mono_Cbz Di_Cbz Di-Cbz Protected Diamine Reaction->Di_Cbz Byproducts Byproducts Reaction->Byproducts

Caption: Interplay of reaction parameters in Cbz protection.

Data Presentation: Quantitative Comparison of Reaction Conditions

The following table summarizes various reported conditions for the Cbz protection of amines, including examples relevant to diamines, to facilitate easy comparison.

Diamine/Amine SubstrateCbz Reagent (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Generic AmineCbz-Cl (1.05)-WaterRoom TempVariesHigh[3]
Amino AcidCbz-Cl (1.1)Na2CO3 (2.5)Water0 to RT2-4>90[1]
Generic AmineCbz-Cl (1.0)NaHCO3 (2.0)THF/H2O (2:1)02090[4]
Aliphatic DiaminesPhenyl Chloroformate derivative-EthanolReflux (max 80)1846-97 (mono)[5]
PiperidineCbz-Cl (1.0)Dodecatungstophosphoric acid hydrate (0.05)DichloromethaneRoom Temp0.1790[6]
Alkyl amineCbz-OSuSolid-supported triethylamineTHF/EtOH or THF/H2ONot specifiedNot specifiedNot specified[7]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature. These protocols can be adapted for various diamine substrates.

Protocol 1: General Procedure for Mono-Cbz Protection in an Aqueous System

This protocol is adapted from procedures for amino acids and can be optimized for selective mono-protection of diamines.[1]

Materials:

  • Diamine (1.0 equivalent)

  • Sodium Carbonate (Na2CO3) (1.2-1.5 equivalents for mono-protection)

  • Benzyl Chloroformate (Cbz-Cl) (1.0-1.1 equivalents)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate (Na2SO4)

  • Ice bath

  • Magnetic stirrer

Procedure:

  • Dissolve the diamine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (1.2-1.5 equivalents) in a round-bottom flask, cooling the mixture in an ice bath.

  • While vigorously stirring the solution, add benzyl chloroformate (1.0-1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl to protonate the unreacted amine.[1]

  • Extract the mono-Cbz protected product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Cbz Protection in a Biphasic Solvent System

This protocol is suitable for diamines that may have limited solubility in water.[4]

Materials:

  • Diamine (1.0 equivalent)

  • Sodium Bicarbonate (NaHCO3) (2.0 equivalents)

  • Benzyl Chloroformate (Cbz-Cl) (1.05 equivalents)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the diamine (1.0 equivalent) in a mixture of THF and water (2:1).

  • Add sodium bicarbonate (2.0 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.05 equivalents) dropwise.

  • Stir the solution at 0 °C for 20 hours.

  • Monitor the reaction by TLC.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the Cbz protection of a diamine.

G Experimental Workflow for Cbz Protection of Diamines start Start dissolve Dissolve Diamine and Base in Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_cbz Add Cbz-Cl Dropwise cool->add_cbz react Stir at RT (Monitor by TLC) add_cbz->react workup Aqueous Workup (Wash with Ether/Acidify) react->workup extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify (e.g., Chromatography) dry->purify end End purify->end

References

Application Notes and Protocols for Catalytichydrogenation of Cbz-Protected Cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbobenzyloxy (Cbz or Z) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates. Its widespread use stems from its stability across a range of chemical conditions and its facile removal via catalytic hydrogenation. This document provides detailed application notes and experimental protocols for the Cbz deprotection of cyclohexanediamine, a critical building block in various pharmaceutical agents.

The deprotection of Cbz-protected amines via catalytic hydrogenation is a clean and efficient transformation that proceeds under mild conditions.[1] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas, catalyzed by a transition metal, most commonly palladium on carbon (Pd/C).[2] The byproducts of this reaction, toluene and carbon dioxide, are volatile and easily removed, simplifying product purification.[2]

Reaction Mechanism and Workflow

The catalytic hydrogenation of a Cbz-protected amine proceeds through a two-step mechanism. Initially, the palladium catalyst facilitates the hydrogenolysis of the benzyl-oxygen bond, which leads to the formation of toluene and an unstable carbamic acid intermediate. This intermediate subsequently undergoes spontaneous decarboxylation to yield the free amine and carbon dioxide.[1]

A general workflow for this process involves dissolving the Cbz-protected cyclohexanediamine in a suitable solvent, adding the palladium catalyst, and then introducing a hydrogen source. The reaction progress is monitored, and upon completion, the catalyst is removed by filtration, followed by solvent evaporation to isolate the desired cyclohexanediamine.

Data Presentation

The efficiency of catalytic hydrogenation for Cbz deprotection is influenced by several factors, including the choice of catalyst, solvent, hydrogen source, pressure, and temperature. The following tables summarize quantitative data for typical Cbz deprotection reactions. While specific data for cyclohexanediamine is limited in the literature, the presented data for analogous substrates provides a strong starting point for reaction optimization.

Table 1: Standard Catalytic Hydrogenolysis with Hydrogen Gas

SubstrateCatalyst (mol%)SolventPressure (atm)Time (h)Temperature (°C)Yield (%)
Cbz-L-Phe-L-Leu-OEt10% Pd/C (10 wt%)H₂O (with TPGS-750-M)1< 2Room Temperature>95
N-Cbz-dioctylamine10% Pd/CMethanol14Room Temperature98
Cbz-protected amine10% Pd/C (0.1 equiv)1:1 EtOH/EtOAc1 (H₂ balloon)72Room Temperature99
Cbz-protected amine10% Pd/CEtOAc3OvernightRoom Temperature92
Cbz-protected amine10% Pd/CMethanol2.7 (40 psi)-Room Temperature65

Table 2: Catalytic Transfer Hydrogenation

SubstrateCatalystHydrogen DonorSolventTime (h)Temperature (°C)Yield (%)
Cbz-protected amines10% Pd/CAmmonium FormateMethanol0.5 - 2Room Temperature90-98
Cbz-protected amines10% Pd/CFormic AcidMethanol1 - 3Room Temperature85-95
Cbz-protected amines10% Pd/C1,4-CyclohexadieneEthanol< 0.1 (microwave)100>95

Experimental Protocols

The following are detailed protocols for the Cbz deprotection of cyclohexanediamine using both standard catalytic hydrogenation with hydrogen gas and catalytic transfer hydrogenation.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and H₂ Gas

Materials:

  • Cbz-protected cyclohexanediamine (mono- or bis-protected)

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration agent (e.g., Celite®)

  • Reaction flask

  • Stirring apparatus

  • Hydrogenation apparatus (e.g., balloon or Parr shaker)

  • Filtration setup

Procedure:

  • Reaction Setup: In a suitable reaction flask, dissolve the Cbz-protected cyclohexanediamine (1.0 equiv) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under a stream of inert gas.

  • Hydrogenation: Seal the flask and connect it to a hydrogen source. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen. For a balloon setup, maintain a positive pressure of hydrogen. For a Parr apparatus, pressurize the vessel to the desired pressure (typically 1-4 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the excess hydrogen and purge the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product. Caution: The Pd/C catalyst can be pyrophoric upon drying; ensure it remains wet during handling and disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude cyclohexanediamine. The product can be further purified by crystallization or chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Palladium on Carbon (Pd/C) and Ammonium Formate

This method provides a convenient alternative to the use of flammable hydrogen gas.

Materials:

  • Cbz-protected cyclohexanediamine (mono- or bis-protected)

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Ammonium formate (HCO₂NH₄), 3-5 equivalents

  • Methanol (MeOH) or Ethanol (EtOH)

  • Inert gas (Nitrogen or Argon)

  • Filtration agent (e.g., Celite®)

  • Reaction flask

  • Stirring apparatus

  • Filtration setup

Procedure:

  • Reaction Setup: Dissolve the Cbz-protected cyclohexanediamine (1.0 equiv) in methanol or ethanol in a reaction flask.

  • Reagent Addition: To the solution, add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equiv).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove excess ammonium formate salts. The resulting residue can be partitioned between an organic solvent and a basic aqueous solution (e.g., saturated sodium bicarbonate) to obtain the free amine. The organic layer is then dried and concentrated to yield the final product.

Mandatory Visualization

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation start Start dissolve Dissolve Cbz-Cyclohexanediamine in Solvent (e.g., MeOH) start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst introduce_h2 Introduce Hydrogen Source (H₂ Gas or Transfer Reagent) add_catalyst->introduce_h2 stir Vigorous Stirring at Room Temperature introduce_h2->stir monitor Monitor Reaction (TLC, LC-MS) stir->monitor monitor->stir Incomplete filter Filter through Celite to Remove Pd/C monitor->filter Complete concentrate Concentrate Filtrate (Reduced Pressure) filter->concentrate purify Purify Product (If Necessary) concentrate->purify end End purify->end G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products cbz_amine Cbz-Protected Cyclohexanediamine amine Cyclohexanediamine cbz_amine->amine h2 Hydrogen Source (H₂ or Donor) h2->amine pdc Pd/C pdc->amine Catalytic Hydrogenolysis toluene Toluene co2 Carbon Dioxide

References

Application Notes and Protocols: N-Cbz-trans-1,4-cyclohexanediamine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-Cbz-trans-1,4-cyclohexanediamine as a versatile building block in solid-phase peptide synthesis (SPPS). Its unique stereochemistry and the orthogonality of the carboxybenzyl (Cbz) protecting group offer distinct advantages in the design and synthesis of peptidomimetics, peptide-PNA chimeras, and other complex peptide architectures.[1]

Introduction

This compound is a bifunctional molecule featuring a rigid trans-1,4-disubstituted cyclohexane scaffold.[1] One of the amino groups is protected by a Cbz group, which is stable to the acidic and basic conditions commonly used in Fmoc- and Boc-based solid-phase peptide synthesis, respectively.[2] This orthogonality allows for the selective deprotection and functionalization of the two amino groups, making it an invaluable tool for introducing conformational constraints and specific spatial arrangements of functional groups within a peptide sequence.[1] The rigid nature of the cyclohexane ring can impart improved metabolic stability and receptor-binding affinity to the resulting peptides.[1]

Key Applications

  • Conformationally Constrained Peptides: The rigid trans-1,4-cyclohexanediamine scaffold can be incorporated into peptide backbones or as a side-chain modification to induce specific secondary structures and limit conformational flexibility. This is particularly useful in drug design to enhance binding to biological targets.

  • Peptidomimetics: By replacing a dipeptide unit, this compound can be used to create peptidomimetics with altered pharmacokinetic properties.

  • Synthesis of Peptide-PNA Conjugates: The diamine can serve as a linker between a cell-penetrating peptide (CPP) and a peptide nucleic acid (PNA) oligomer, potentially improving the cellular uptake of the PNA.[3][4]

  • Scaffold for Combinatorial Libraries: The sequential deprotection of the two amino groups allows for the divergent synthesis of combinatorial libraries for drug screening.

Data Summary

While specific quantitative data for the coupling efficiency of this compound can vary depending on the resin, coupling reagents, and adjacent amino acids, the following table summarizes typical parameters and expected outcomes in solid-phase peptide synthesis.

ParameterTypical Value/RangeNotes
Coupling Time 2 - 4 hoursCan be monitored by a Kaiser test for the disappearance of free amines.[2]
Equivalents of Reagents 3 equivalents of diamineRelative to the resin loading capacity.
3 equivalents of coupling agent (e.g., HBTU, HATU)
6 equivalents of base (e.g., DIPEA)
Cbz Deprotection Time 4 - 24 hoursDependent on the catalyst and hydrogen donor used.[2]
Expected Purity (Crude) >70%Highly dependent on the overall peptide sequence and synthesis efficiency.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence on Solid Support

This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine using HBTU as the coupling agent.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound (3 equivalents)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[2]

  • Amino Acid Activation: In a separate vial, dissolve this compound and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 5-10 minutes.[2]

  • Coupling Reaction: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture at room temperature for 2-4 hours.[2]

  • Monitoring: Monitor the coupling progress using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling reaction can be extended.[2]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove any unreacted reagents and byproducts.

Protocol 2: On-Resin Cbz-Group Deprotection by Catalytic Transfer Hydrogenation

This method provides a milder alternative to high-pressure catalytic hydrogenation for the removal of the Cbz group on the solid support.

Materials:

  • N-Cbz protected peptide-resin

  • Palladium on activated carbon (Pd/C, 10%) (0.2 equivalents by weight relative to the resin)

  • Ammonium formate or cyclohexene as the hydrogen donor (10-20 equivalents)

  • DMF or a mixture of DMF/DCM

Procedure:

  • Resin Swelling: Swell the N-Cbz protected peptide-resin in the chosen solvent system for 30-60 minutes.[2]

  • Catalyst Addition: Add the Pd/C catalyst to the resin suspension.[2]

  • Hydrogen Donor Addition: Add the hydrogen donor (e.g., ammonium formate).[2]

  • Deprotection Reaction: Agitate the mixture at room temperature. The reaction time can vary from 4 to 24 hours depending on the peptide sequence and the efficiency of the catalyst.[2]

  • Monitoring: Monitor the progress of the deprotection by taking small samples of the resin, washing them thoroughly, and performing a Kaiser test. A positive test (blue beads) indicates the presence of a free amine.[2]

  • Washing: Once the deprotection is complete, filter the resin to remove the catalyst and wash it thoroughly with DMF and DCM.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Step cluster_deprotection Cbz Deprotection Resin Start with Peptide-Resin (Free N-terminus) Swell Swell Resin in DMF Resin->Swell Activate Activate N-Cbz-trans-1,4- cyclohexanediamine with HBTU/DIPEA Couple Couple to Resin Swell->Couple Activate->Couple Monitor_Couple Monitor with Kaiser Test (Negative Result) Couple->Monitor_Couple Wash_Couple Wash Resin (DMF, DCM) Monitor_Couple->Wash_Couple Add_Catalyst Add Pd/C and Hydrogen Donor Wash_Couple->Add_Catalyst Deprotect Agitate for 4-24h Add_Catalyst->Deprotect Monitor_Deprotect Monitor with Kaiser Test (Positive Result) Deprotect->Monitor_Deprotect Wash_Deprotect Wash Resin (DMF, DCM) Monitor_Deprotect->Wash_Deprotect

Caption: Workflow for incorporation and deprotection of this compound.

logical_relationship cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Cbz_Incorp Incorporation of this compound cluster_Cbz_Deprotect Selective Cbz Deprotection Start Resin with Free Amine Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Fmoc_Deprotection If Fmoc-protected Wash Washing Steps (DMF, DCM) Fmoc_Deprotection->Wash Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Coupling->Wash After coupling Incorp Couple N-Cbz-trans-1,4- cyclohexanediamine Coupling->Incorp Introduce Diamine Wash->Coupling Cbz_Deprotect Hydrogenolysis (e.g., Pd/C, H₂ donor) Incorp->Cbz_Deprotect Further_Synth Further Elongation or Side-Chain Modification Cbz_Deprotect->Further_Synth Further_Synth->Coupling Continue SPPS Cycle

Caption: Logical flow of incorporating the diamine within a standard SPPS cycle.

References

Application Notes and Protocols for Platinum-Based Anticancer Agents with n-Cbz-trans-1,4-Cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum-based drugs, including cisplatin, carboplatin, and oxaliplatin, are fundamental in the chemotherapeutic treatment of a wide array of cancers. Their mechanism of action primarily involves binding to nuclear DNA, which subsequently inhibits DNA replication and transcription, ultimately leading to cell death. A significant challenge with current platinum-based therapies is the development of drug resistance and the prevalence of severe side effects. The use of diaminocyclohexane (DACH) as a carrier ligand, as seen in oxaliplatin, has been shown to overcome cisplatin resistance. This has spurred research into novel platinum complexes with various DACH isomers and derivatives to enhance efficacy and reduce toxicity.

This document provides detailed application notes and proposed experimental protocols for the synthesis and evaluation of novel platinum(II) and platinum(IV) anticancer agents incorporating the n-Cbz-trans-1,4-cyclohexanediamine ligand. While direct synthesis of platinum complexes with this specific N-protected ligand is not extensively documented in publicly available literature, the following protocols are based on well-established synthetic methodologies for analogous platinum complexes with other diaminocyclohexane and N-substituted diamine ligands.[1][2][3][4][5]

Application Notes

The incorporation of an n-Cbz (Carboxybenzyl) protecting group on the trans-1,4-cyclohexanediamine ligand offers a unique approach to designing novel platinum-based anticancer agents. The Cbz group can modulate the lipophilicity and steric bulk of the resulting platinum complex, which may influence its cellular uptake, biodistribution, and interaction with biological targets. Furthermore, the potential for selective deprotection of the Cbz group within the tumor microenvironment could lead to targeted activation of the drug.

Key Potential Advantages:

  • Modulated Lipophilicity: The Cbz group can increase the lipophilicity of the platinum complex, potentially enhancing its passage through cell membranes.

  • Steric Hindrance: The bulky Cbz group may alter the DNA binding mode of the platinum complex, possibly leading to a different spectrum of activity or the ability to overcome certain resistance mechanisms.

  • Prodrug Strategy: The Cbz group could be envisioned as a component of a prodrug strategy, where its cleavage in the reductive tumor environment unmasks a more active species.

  • Overcoming Resistance: Like other DACH-containing platinum complexes, these novel agents have the potential to be effective against cisplatin-resistant cancer cell lines.[6][7]

Experimental Protocols

Protocol 1: Synthesis of Dichloro(this compound)platinum(II)

This protocol outlines a proposed synthesis of a platinum(II) complex with the monodentate this compound ligand.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • This compound

  • Deionized water

  • Dimethylformamide (DMF)

  • Diethyl ether

  • 0.1 M Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve potassium tetrachloroplatinate(II) in a minimal amount of deionized water.

  • In a separate flask, dissolve this compound in DMF.

  • Slowly add the ligand solution to the stirring solution of potassium tetrachloroplatinate(II) at room temperature. A color change and precipitation are expected.

  • Stir the reaction mixture at room temperature for 24-48 hours in the dark to ensure complete reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the precipitate and wash it sequentially with deionized water, a small amount of 0.1 M HCl, and finally diethyl ether.

  • Dry the resulting solid under vacuum to yield the dichloro(this compound)platinum(II) complex.

  • Characterize the product using ¹H NMR, ¹³C NMR, ¹⁹⁵Pt NMR, FT-IR spectroscopy, and elemental analysis.

Protocol 2: Synthesis of a Platinum(IV) Prodrug with Axial Ligands

This protocol describes a hypothetical oxidation of the platinum(II) complex to a more inert platinum(IV) prodrug.

Materials:

  • Dichloro(this compound)platinum(II)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Acetic anhydride

  • Acetone

  • Diethyl ether

Procedure:

  • Suspend the synthesized platinum(II) complex in a suitable solvent such as water or acetone.

  • Add an excess of 30% hydrogen peroxide to the suspension.

  • Heat the mixture to 50-70°C and stir for several hours until the platinum(II) complex is fully oxidized, which is often indicated by a color change and dissolution of the starting material.[3]

  • To introduce axial acetate ligands, cool the resulting dihydroxo-platinum(IV) intermediate and add acetic anhydride.

  • Stir the reaction at room temperature or with gentle heating until the acylation is complete.

  • The platinum(IV) product can be precipitated by the addition of a non-polar solvent like diethyl ether.

  • Filter the precipitate, wash with diethyl ether, and dry under vacuum.

  • Characterize the final platinum(IV) complex by ¹H NMR, ¹³C NMR, ¹⁹⁵Pt NMR, FT-IR spectroscopy, and elemental analysis.

Quantitative Data on Analogous Compounds

Direct cytotoxic activity data for platinum complexes of this compound is not available. However, the following tables summarize the in vitro anticancer activity of platinum complexes with other diaminocyclohexane ligands against various human cancer cell lines, providing a benchmark for potential efficacy.

Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Platinum(II) Complexes with cis-1,4-Diaminocyclohexane [1]

CompoundL1210/0 (Murine Leukemia)A2780 (Human Ovarian)
PtCl₂(cis-1,4-DACH)1.600.430
Pt(SO₄)(cis-1,4-DACH)0.980.210
Pt(Oxalato)(cis-1,4-DACH)0.350.095
Pt(Malonato)(cis-1,4-DACH)0.410.110
Pt(CBDCA)(cis-1,4-DACH)0.290.045

DACH = Diaminocyclohexane; CBDCA = 1,1-Cyclobutanedicarboxylato

Table 2: In Vitro Cytotoxicity (IC₅₀, µg/mL) of Platinum(IV) Complexes with trans-1,2-Diaminocyclohexane [2]

CompoundL1210 (Murine Leukemia)
trans,dl-DACH-Pt(OH)₂(Oxalato)0.38
trans,dl-DACH-Pt(OH)₂(Malonato)0.60
trans,dl-DACH-Pt(OH)₂(1,1-Cyclopropanedicarboxylato)0.14
trans,dl-DACH-Pt(OH)₂(1,1-Cyclobutanedicarboxylato)0.21
Cisplatin0.20

DACH = Diaminocyclohexane

Visualizations

General Experimental Workflow

G General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Evaluation K2PtCl4 K₂[PtCl₄] PtII_complex Pt(II) Complex [PtCl₂(Ligand)] K2PtCl4->PtII_complex Ligand This compound Ligand->PtII_complex Oxidation Oxidation (e.g., H₂O₂) PtII_complex->Oxidation PtIV_complex Pt(IV) Prodrug [PtCl₂(OH)₂(Ligand)] Oxidation->PtIV_complex Characterization Physicochemical Characterization (NMR, MS, etc.) PtIV_complex->Characterization InVitro In Vitro Cytotoxicity Assays (e.g., MTT Assay) PtIV_complex->InVitro Mechanism Mechanism of Action Studies InVitro->Mechanism

Caption: Workflow for the synthesis and evaluation of platinum anticancer agents.

Proposed Mechanism of Action

G Proposed Cellular Mechanism of Action PtIV_Prodrug Pt(IV) Prodrug (Extracellular) Cell_Uptake Cellular Uptake PtIV_Prodrug->Cell_Uptake PtIV_Intracellular Pt(IV) Prodrug (Intracellular) Cell_Uptake->PtIV_Intracellular Reduction Intracellular Reduction (e.g., by Glutathione) PtIV_Intracellular->Reduction PtII_Active Active Pt(II) Species Reduction->PtII_Active DNA_Binding DNA Binding PtII_Active->DNA_Binding DNA_Adducts DNA Adducts DNA_Binding->DNA_Adducts Replication_Inhibition Inhibition of DNA Replication & Transcription DNA_Adducts->Replication_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis

Caption: Proposed mechanism of action for a platinum(IV) prodrug.

References

Application Notes and Protocols for Coupling Reactions with n-Cbz-trans-1,4-cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common coupling reactions involving n-Cbz-trans-1,4-cyclohexanediamine, a valuable building block in medicinal chemistry and drug discovery. The rigid trans-1,4-cyclohexanediamine scaffold offers a well-defined three-dimensional structure, making it a desirable component in the synthesis of targeted therapeutics, particularly for G-protein coupled receptors (GPCRs).

Overview of Coupling Reactions

This compound possesses a nucleophilic primary amine, making it amenable to a variety of coupling reactions to form stable covalent bonds. The carbamate (Cbz) protecting group on one of the amines allows for selective functionalization of the free amine. Key coupling reactions include:

  • Amide Coupling: Formation of an amide bond with a carboxylic acid.

  • Reductive Amination: Reaction with an aldehyde or ketone to form a secondary amine.

  • Urea Formation: Reaction with an isocyanate or a carbonyl source to form a urea linkage.

These reactions are fundamental in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). A notable application of a derivative of this scaffold is in the synthesis of Cariprazine, an atypical antipsychotic that acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors.[1][2][3]

Experimental Protocols

The following are generalized protocols for the key coupling reactions of this compound. Researchers should optimize these conditions for their specific substrates.

Amide Coupling with a Carboxylic Acid

This protocol describes the formation of an amide bond using a standard coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF at 0 °C, add EDC (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM or DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Reductive Amination with an Aldehyde

This protocol details the formation of a secondary amine via reductive amination using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Aldehyde of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCM or DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired secondary amine.

Urea Formation with an Isocyanate

This protocol outlines the synthesis of an unsymmetrical urea by reacting the primary amine with an isocyanate.

Materials:

  • This compound

  • Isocyanate of interest

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • To this stirred solution, add the isocyanate (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, filter the solid and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the desired urea.

Data Presentation

The following tables summarize representative quantitative data for the coupling reactions. Please note that specific yields and spectral data are highly dependent on the specific substrates used. The data presented here are illustrative examples based on common reactants.

Table 1: Amide Coupling Reaction Data

Carboxylic AcidCoupling ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)¹H NMR (400 MHz, CDCl₃) δ (ppm)MS (ESI) m/z
Benzoic AcidN-(4-(((benzyloxy)carbonyl)amino)cyclohexyl)benzamideC₂₁H₂₄N₂O₃368.4385-957.80-7.78 (d, 2H), 7.50-7.40 (m, 3H), 7.35-7.25 (m, 5H), 6.05 (d, 1H), 5.09 (s, 2H), 4.60 (br s, 1H), 3.95-3.85 (m, 1H), 3.55-3.45 (m, 1H), 2.10-1.95 (m, 4H), 1.40-1.20 (m, 4H)369.18 [M+H]⁺
Acetic AcidBenzyl (4-acetamidocyclohexyl)carbamateC₁₆H₂₂N₂O₃290.3690-987.35-7.25 (m, 5H), 5.60 (d, 1H), 5.09 (s, 2H), 4.55 (br s, 1H), 3.75-3.65 (m, 1H), 3.50-3.40 (m, 1H), 2.05-1.90 (m, 4H), 1.95 (s, 3H), 1.35-1.15 (m, 4H)291.16 [M+H]⁺

Table 2: Reductive Amination Reaction Data

AldehydeProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)¹H NMR (400 MHz, CDCl₃) δ (ppm)MS (ESI) m/z
BenzaldehydeBenzyl (4-(benzylamino)cyclohexyl)carbamateC₂₁H₂₆N₂O₂354.4575-857.40-7.20 (m, 10H), 5.09 (s, 2H), 4.60 (br s, 1H), 3.80 (s, 2H), 3.50-3.40 (m, 1H), 2.60-2.50 (m, 1H), 2.05-1.90 (m, 4H), 1.30-1.10 (m, 4H)355.20 [M+H]⁺
IsobutyraldehydeBenzyl (4-(isobutylamino)cyclohexyl)carbamateC₁₈H₂₈N₂O₂320.4380-907.35-7.25 (m, 5H), 5.09 (s, 2H), 4.60 (br s, 1H), 3.50-3.40 (m, 1H), 2.55-2.45 (m, 1H), 2.40 (d, 2H), 2.05-1.90 (m, 4H), 1.80-1.70 (m, 1H), 1.30-1.10 (m, 4H), 0.90 (d, 6H)321.22 [M+H]⁺

Table 3: Urea Formation Reaction Data

IsocyanateProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)¹H NMR (400 MHz, DMSO-d₆) δ (ppm)MS (ESI) m/z
Phenyl isocyanateBenzyl (4-(3-phenylureido)cyclohexyl)carbamateC₂₁H₂₅N₃O₃383.4590-998.55 (s, 1H), 7.45-7.40 (d, 2H), 7.35-7.25 (m, 5H), 7.20-7.15 (t, 2H), 6.90-6.85 (t, 1H), 6.15 (d, 1H), 5.00 (s, 2H), 3.55-3.45 (m, 1H), 3.35-3.25 (m, 1H), 1.90-1.75 (m, 4H), 1.35-1.15 (m, 4H)384.19 [M+H]⁺
Cyclohexyl isocyanateBenzyl (4-(3-cyclohexylureido)cyclohexyl)carbamateC₂₁H₃₁N₃O₃389.5088-967.35-7.25 (m, 5H), 5.95 (d, 1H), 5.75 (d, 1H), 5.00 (s, 2H), 3.45-3.35 (m, 2H), 1.90-1.00 (m, 18H)390.24 [M+H]⁺

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of a GPCR ligand using this compound as a key intermediate and a typical experimental workflow for a GPCR binding assay.

G cluster_synthesis Synthesis of a GPCR Ligand Start Start Cbz-Protected Diamine This compound Start->Cbz-Protected Diamine Coupling Reaction Amide Coupling or Reductive Amination Cbz-Protected Diamine->Coupling Reaction Intermediate Functionalized Intermediate Coupling Reaction->Intermediate Deprotection Cbz Deprotection (e.g., H₂/Pd-C) Intermediate->Deprotection Final Coupling Coupling with Second Pharmacophore Deprotection->Final Coupling GPCR Ligand GPCR Ligand Final Coupling->GPCR Ligand

Caption: Synthetic workflow for a GPCR ligand.

G cluster_assay GPCR Radioligand Binding Assay Workflow Prepare Membranes Prepare Cell Membranes Expressing GPCR Incubation Incubate Membranes with Radioligand ± Test Compound Prepare Membranes->Incubation Separation Separate Bound and Free Radioligand (Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Data Analysis Data Analysis (IC₅₀/Kᵢ Determination) Quantification->Data Analysis Result Result Data Analysis->Result

Caption: GPCR radioligand binding assay workflow.

G Ligand Ligand GPCR GPCR Extracellular Loops Transmembrane Helices Intracellular Loops Ligand->GPCR:ecl Binding G_Protein G-Protein Gβγ GPCR:icl->G_Protein:ga Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein:ga->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular_Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Simplified GPCR signaling pathway.

References

Application Note: Purification of N-Cbz-trans-1,4-cyclohexanediamine by Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of N-Cbz-trans-1,4-cyclohexanediamine from a reaction mixture using silica gel column chromatography. The primary impurities addressed are the unreacted starting material, trans-1,4-cyclohexanediamine, and the di-Cbz-protected byproduct, N,N'-di-Cbz-trans-1,4-cyclohexanediamine. The described method offers a robust and efficient separation, yielding the desired mono-protected product with high purity. This protocol is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of a single protected amine group allows for selective functionalization of the remaining free amine, making it a crucial intermediate in the synthesis of complex molecules. The synthesis of this compound typically involves the reaction of trans-1,4-cyclohexanediamine with one equivalent of benzyl chloroformate (Cbz-Cl). This reaction often results in a mixture containing the desired mono-Cbz product, unreacted diamine, and the di-Cbz byproduct. Efficient purification is therefore critical to obtain the product in high purity for subsequent synthetic steps. Column chromatography using silica gel as the stationary phase is a widely adopted and effective technique for this separation due to the significant polarity differences between the components of the reaction mixture.[1]

Principle of Separation

The separation of this compound from the reaction mixture by silica gel chromatography is based on the differential adsorption of the components to the polar silica gel stationary phase. The elution order is primarily determined by the polarity of the compounds:

  • N,N'-di-Cbz-trans-1,4-cyclohexanediamine (Di-Cbz byproduct): Being the least polar compound due to the protection of both amine groups, it has the weakest interaction with the silica gel and therefore elutes first.

  • This compound (Desired Product): With one polar free amine group and one protected amine, this compound is of intermediate polarity and elutes after the di-Cbz byproduct.

  • trans-1,4-cyclohexanediamine (Starting Material): The most polar compound, with two free amine groups, adsorbs most strongly to the silica gel and elutes last, or may require a more polar solvent system for elution.

This differential elution allows for the effective isolation of the desired mono-Cbz product.

Experimental Protocol

Materials and Equipment
  • Crude reaction mixture containing this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Methanol (ACS grade)

  • Dichloromethane (DCM, ACS grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

  • UV lamp for TLC visualization

  • Ninhydrin stain

Thin Layer Chromatography (TLC) Analysis

A preliminary TLC analysis is recommended to determine the optimal eluent composition for the column chromatography.

  • Stationary Phase: Silica gel TLC plate

  • Mobile Phase: A gradient of ethyl acetate in hexane or a mixture of methanol in dichloromethane can be tested. A 5:95 mixture of methanol in dichloromethane is a good starting point.

  • Visualization: UV light (254 nm) and staining with ninhydrin (for primary amines).

Column Chromatography Procedure
  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel to the dissolved sample to create a dry slurry by evaporating the solvent.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 100% n-hexane or a low percentage of ethyl acetate in hexane (e.g., 9:1 hexane:ethyl acetate), to elute the least polar di-Cbz byproduct.

    • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. The desired mono-Cbz product will typically elute at a higher concentration of ethyl acetate.

    • Collect fractions and monitor the elution progress by TLC.

    • After the desired product has been eluted, the column can be flushed with a highly polar solvent system (e.g., 10% methanol in dichloromethane) to elute the highly polar unreacted diamine.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: TLC Analysis of Reaction Mixture Components

CompoundMobile Phase (95:5 DCM:MeOH)Rf ValueVisualization
N,N'-di-Cbz-trans-1,4-cyclohexanediamine95:5 Dichloromethane:Methanol~0.85UV
This compound95:5 Dichloromethane:Methanol~0.50UV, Ninhydrin
trans-1,4-cyclohexanediamine95:5 Dichloromethane:Methanol~0.10Ninhydrin

Table 2: Representative Column Chromatography Parameters and Results

ParameterValue
Column Dimensions30 cm length x 3 cm diameter
Stationary PhaseSilica Gel (60 Å, 230-400 mesh), 100 g
Crude Sample Loaded5.0 g
Eluent SystemGradient: 10% to 50% Ethyl Acetate in Hexane
Elution Volume for Di-Cbz Byproduct~200 mL
Elution Volume for Product~400 mL
Yield of Purified Product3.5 g (70%)
Purity (by HPLC)>98%

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_column Load onto Column pack_column->load_column dissolve_sample Dissolve Crude Mixture dry_load Dry Load onto Silica dissolve_sample->dry_load dry_load->load_column elute_nonpolar Elute with Non-polar Solvent load_column->elute_nonpolar elute_gradient Apply Polarity Gradient elute_nonpolar->elute_gradient collect_fractions Collect Fractions elute_gradient->collect_fractions tlc_analysis TLC Analysis of Fractions collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Solvent Evaporation combine_fractions->evaporate_solvent pure_product Obtain Pure Product evaporate_solvent->pure_product

Caption: Workflow for the purification of this compound.

separation_principle cluster_column Silica Gel Column cluster_elution_order Elution Order (Increasing Polarity) column_top Sample Mixture column_body Silica Gel column_top->column_body column_bottom Eluent Flow column_body->column_bottom elutes_first 1. Di-Cbz Byproduct (Least Polar) column_bottom->elutes_first Increasing Eluent Polarity elutes_second 2. Mono-Cbz Product (Intermediate Polarity) elutes_last 3. Unreacted Diamine (Most Polar)

Caption: Principle of chromatographic separation based on polarity.

Conclusion

The protocol detailed in this application note provides an effective method for the purification of this compound using silica gel column chromatography. By employing a gradient elution, the desired mono-protected product can be successfully separated from both less polar and more polar impurities. The presented data demonstrates the potential for achieving high purity and yield, making this method suitable for routine use in synthetic chemistry laboratories. Careful monitoring of the separation by TLC is crucial for optimal results.

References

Application Notes and Protocols for Mono-Cbz Protection of Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules in drug development.[1][2] Its popularity stems from its stability under a variety of reaction conditions and its facile removal by catalytic hydrogenolysis.[3][4] This document provides detailed experimental procedures, quantitative data, and visual guides for the mono-Cbz protection of amines, a crucial step for ensuring chemoselectivity in subsequent synthetic transformations.

The Cbz group is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[1] The resulting carbamate is stable to both basic and mildly acidic conditions, making it compatible with a wide range of synthetic steps.[3][5] The selection of the appropriate protocol for mono-protection, especially in the case of polyamines, is critical to avoid the formation of di- or poly-protected byproducts.[6]

Data Presentation

The following table summarizes quantitative data for the mono-Cbz protection of various amines under different reaction conditions, providing a comparative overview of yields and reaction times.

Amine SubstrateReagents and ConditionsReaction TimeYield (%)Reference
General AminesCbz-Cl (1 mmol), PEG-400 (0.5 mL)Varies (specified in original source)Excellent[7]
Amino Acid1M aq. Na2CO3, Cbz-Cl, 0 °C to rt2-4 hours>90[5]
Various AminesCbz-Cl (1.05 mmol), H2O (3 mL), rt2-10 min (aliphatic)High[3]
1,2,3,6-tetrahydropyridine3N aq. NaOH, Cbz-Cl, 0 °C to rt3 hoursNot specified[8]
General AminesCbz-Cl, Dodecatungstophosphoric acid hydrate (cat.)FastExcellent[9]

Experimental Protocols

This section details a general and reliable protocol for the mono-Cbz protection of a primary amine using Schotten-Baumann conditions. This method is particularly effective for amino acids.[4][5]

Materials:

  • Amine (1.0 equiv)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)[4]

  • Benzyl Chloroformate (Cbz-Cl) (1.1-1.5 equiv)[4]

  • Tetrahydrofuran (THF) and Water (2:1 mixture)[1] or other suitable solvent system

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the amine (1.0 equiv) in a 2:1 mixture of THF and water.[1]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add sodium bicarbonate (2.0 equiv) to the cooled solution.[1]

  • Reagent Addition: Slowly add benzyl chloroformate (1.5 equiv) dropwise to the stirred reaction mixture at 0 °C.[1]

  • Reaction: Allow the reaction mixture to stir at 0 °C for 20 hours.[1]

  • Work-up:

    • Dilute the reaction mixture with water and extract with ethyl acetate.[1]

    • Combine the organic layers and wash with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate.[1]

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the resulting residue by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the pure mono-Cbz protected amine.[1]

Safety Precautions:

  • Benzyl chloroformate is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Work with flammable solvents in a fume hood and away from ignition sources.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the chemical mechanism of the mono-Cbz protection reaction.

experimental_workflow start Start dissolve Dissolve amine in THF/H2O start->dissolve cool Cool to 0 °C dissolve->cool add_base Add NaHCO3 cool->add_base add_cbzcl Add Cbz-Cl dropwise add_base->add_cbzcl react Stir at 0 °C for 20h add_cbzcl->react workup Aqueous work-up and extraction react->workup purify Purify by column chromatography workup->purify end End purify->end

Caption: Experimental workflow for the mono-Cbz protection of an amine.

reaction_mechanism amine R-NH2 (Amine) intermediate [Transition State] amine->intermediate Nucleophilic attack cbzcl C6H5CH2O(CO)Cl (Benzyl Chloroformate) cbzcl->intermediate product R-NH-Cbz (Cbz-protected amine) intermediate->product hcl HCl intermediate->hcl Elimination

Caption: Reaction mechanism for the mono-Cbz protection of an amine.

References

Application Notes and Protocols for the Scale-Up Synthesis of n-Cbz-trans-1,4-cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of N-Cbz-trans-1,4-cyclohexanediamine, a valuable building block in pharmaceutical and materials science. The protocols are designed to be robust and scalable, with a focus on achieving high mono-selectivity and purity.

Introduction

This compound is a mono-protected diamine that serves as a crucial intermediate in the synthesis of complex molecules. The presence of a single Cbz (carboxybenzyl) protecting group allows for selective functionalization of the free amino group, while the protected amine can be deprotected under specific conditions. The trans-configuration of the cyclohexane ring provides a rigid scaffold, which is often desirable in drug design and polymer chemistry.

The key challenge in the synthesis of this compound is achieving mono-protection of the symmetrical diamine, as the reaction can easily lead to a mixture of di-protected and unreacted starting material. This protocol addresses this challenge through a carefully controlled reaction that favors the formation of the desired mono-protected product on a multi-gram scale.

Data Presentation

The following table summarizes the key quantitative data for the scale-up synthesis of this compound.

ParameterValueNotes
Reactants
trans-1,4-Cyclohexanediamine1.0 equiv.Starting material
Benzyl Chloroformate1.05 equiv.Protecting group reagent
Triethylamine2.2 equiv.Base
Dichloromethane (DCM)~10 mL / g of diamineSolvent
Reaction Conditions
Temperature0 °C to room temperatureControlled addition at low temperature
Reaction Time2-4 hoursMonitored by TLC or LC-MS
Product Characteristics
Molecular FormulaC₁₄H₂₀N₂O₂[1][2]
Molecular Weight248.32 g/mol [1][2]
AppearanceWhite to off-white solid
Scale-Up Data (Projected)
Starting Scale (Diamine)10.0 g
Expected Yield~60-70%Based on analogous mono-Boc protections[3][4]
Expected Purity>95%After purification

Experimental Protocols

This protocol details a scalable method for the mono-Cbz protection of trans-1,4-cyclohexanediamine. The procedure is based on the controlled addition of benzyl chloroformate to the diamine in the presence of a base.

Materials:

  • trans-1,4-Cyclohexanediamine

  • Benzyl Chloroformate (Cbz-Cl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Equipment:

  • Three-necked round-bottom flask of appropriate size

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under an inert atmosphere, dissolve trans-1,4-cyclohexanediamine (1.0 equiv.) in anhydrous dichloromethane (approx. 10 mL per gram of diamine).

    • Add triethylamine (2.2 equiv.) to the solution.

    • Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Benzyl Chloroformate:

    • Dilute benzyl chloroformate (1.05 equiv.) with an equal volume of anhydrous dichloromethane and charge it into the dropping funnel.

    • Add the benzyl chloroformate solution dropwise to the cooled diamine solution over a period of 1-2 hours, ensuring the internal temperature is maintained below 5 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of water used for quenching), saturated NaHCO₃ solution (2 x volume of water), and brine (1 x volume of water).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product, which may contain some di-protected by-product and unreacted starting material, is purified by flash column chromatography on silica gel.

    • A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective. The exact gradient should be determined by TLC analysis of the crude product.

    • Combine the fractions containing the pure mono-protected product and concentrate under reduced pressure to yield this compound as a white to off-white solid.

Safety Precautions:

  • Benzyl chloroformate is corrosive, a lachrymator, and a suspected carcinogen.[5] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[6][7][8][9]

  • The reaction is exothermic, and careful temperature control during the addition of benzyl chloroformate is crucial.

  • Dichloromethane is a volatile and potentially harmful solvent; work in a well-ventilated area.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve Diamine & Et3N in DCM B 2. Cool to 0 °C A->B C 3. Add Cbz-Cl dropwise B->C D 4. Stir at RT C->D E 5. Quench with Water D->E Reaction Complete F 6. Aqueous Washes (HCl, NaHCO3, Brine) E->F G 7. Dry Organic Layer F->G H 8. Concentrate G->H I 9. Column Chromatography H->I Crude Product J 10. Isolate Pure Product I->J logical_relationship Start trans-1,4-Cyclohexanediamine (Diamine) Reaction Mono-Cbz Protection Reaction (Controlled Addition at 0 °C) Start->Reaction Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Reaction Base Triethylamine (Et3N) Base->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Product This compound (Mono-protected Product) Reaction->Product Major Byproduct Di-Cbz-trans-1,4-cyclohexanediamine (Di-protected Byproduct) Reaction->Byproduct Minor

References

Application Notes and Protocols: N-Cbz-trans-1,4-cyclohexanediamine as a Versatile Building Block in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-Cbz-trans-1,4-cyclohexanediamine, a key building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. While the trans-1,4-cyclohexanediamine core is achiral, its rigid, well-defined geometry makes it an excellent scaffold for the construction of chiral ligands and therapeutic agents. Monoprotection, such as with the carboxybenzyl (Cbz) group, allows for selective functionalization of the two amine groups, enabling the introduction of chirality in subsequent synthetic steps.

Introduction: The Role of the trans-1,4-Cyclohexanediamine Scaffold

The trans-1,4-cyclohexanediamine moiety is a valuable component in drug design and asymmetric catalysis. Its rigid cyclohexane ring locks the two amino groups in a diaxial or diequatorial conformation, providing a predictable spatial arrangement for appended functionalities. This structural rigidity is crucial for designing molecules that can selectively interact with biological targets or create a well-defined chiral environment in asymmetric catalysis.

The use of a mono-protected derivative like this compound is essential for a stepwise and controlled synthesis. The Cbz group provides robust protection of one amine under a variety of reaction conditions and can be selectively removed later in the synthetic sequence. This allows for the differential functionalization of the two amino groups, a key strategy in the construction of complex, multifunctional molecules.

Synthesis of this compound

The synthesis of this compound is typically achieved through the mono-protection of trans-1,4-diaminocyclohexane with benzyl chloroformate. The key to achieving high yields of the mono-protected product is to control the stoichiometry of the reagents.

Experimental Protocol: Synthesis of this compound

Materials:

  • trans-1,4-Diaminocyclohexane

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve trans-1,4-diaminocyclohexane (1 equivalent) in a 2:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2 equivalents) to the solution with stirring.

  • Slowly add benzyl chloroformate (0.5 to 0.8 equivalents, to favor mono-protection) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C and then gradually warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Table 1: Representative Reaction Parameters for Mono-Cbz Protection

ParameterValue
Starting Materialtrans-1,4-Diaminocyclohexane
Protecting AgentBenzyl chloroformate
BaseSodium Bicarbonate
SolventTHF/Water
Temperature0 °C to Room Temperature
Typical Yield70-85%

Application in Medicinal Chemistry: Synthesis of a Preclinical Candidate for Visceral Leishmaniasis

A prime example of the utility of a mono-protected trans-1,4-cyclohexanediamine scaffold is in the development of GSK3186899/DDD853651, a preclinical candidate for the treatment of visceral leishmaniasis.[1] In this work, the closely related N-Boc-trans-1,4-cyclohexanediamine was utilized as a key building block. The synthetic strategy can be directly adapted for the N-Cbz analogue.

The mono-protected diamine serves as a linker, connecting a pyrimidine core to various functional groups. The trans-cyclohexyl ring provides a rigid spacer, and the free amino group allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR). The study found that the trans-isomers were significantly more potent than the corresponding cis-isomers, highlighting the importance of the defined stereochemistry of the scaffold.[1]

Experimental Protocol: Representative Acylation of a Mono-Protected trans-1,4-Cyclohexanediamine Scaffold (Adapted from the synthesis of GSK3186899/DDD853651 analogues)

Materials:

  • This compound (or N-Boc-trans-1,4-cyclohexanediamine)

  • Carboxylic acid or sulfonyl chloride of interest

  • Coupling agent (e.g., HATU, HBTU) or a base for sulfonylation (e.g., triethylamine)

  • Aprotic solvent (e.g., DMF, DCM)

Procedure for Acylation:

  • Dissolve the carboxylic acid (1 equivalent) and a coupling agent (1.1 equivalents) in an aprotic solvent.

  • Add a non-nucleophilic base (e.g., DIPEA, 2 equivalents).

  • Add this compound (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by chromatography.

Procedure for Sulfonylation:

  • Dissolve this compound (1 equivalent) and a base (e.g., triethylamine, 2 equivalents) in an aprotic solvent.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up and purify as described for the acylation.

Table 2: Biological Activity of a Representative Compound from the GSK3186899/DDD853651 Series

CompoundLd InMac pEC₅₀THP-1 pEC₅₀
4-trans 6.5<4.6
4-cis <5.4<4.6

Ld InMac is the intramacrophage assay with L. donovani amastigotes. THP-1 is a human cell line used for cytotoxicity assessment.[1]

Visualizing the Workflow

The following diagrams illustrate the synthesis of the this compound building block and its subsequent use in a representative synthetic workflow in drug discovery.

synthesis_workflow cluster_synthesis Synthesis of this compound trans-1,4-Diaminocyclohexane trans-1,4-Diaminocyclohexane Reaction Reaction trans-1,4-Diaminocyclohexane->Reaction Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->Reaction This compound This compound Reaction->this compound

Caption: Synthesis of the this compound building block.

application_workflow cluster_application Application in Chiral Drug Synthesis N-Cbz-diamine N-Cbz-trans-1,4- cyclohexanediamine Coupling Coupling N-Cbz-diamine->Coupling Chiral_Auxiliary Chiral Auxiliary or Pharmacophore Chiral_Auxiliary->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Deprotection Deprotection Intermediate->Deprotection Final_Molecule Chiral Drug Candidate Deprotection->Final_Molecule

Caption: General workflow for utilizing the building block in chiral synthesis.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its rigid, non-chiral core provides a reliable scaffold for the construction of complex chiral molecules. The ability to perform selective mono-protection allows for a high degree of control in multi-step syntheses. As demonstrated by its application in the development of novel therapeutics, this building block and its analogues are crucial tools for researchers and scientists in the field of drug discovery.

References

Applications in the Synthesis of Conformationally Restricted Diamines: Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Conformationally restricted diamines (CRDAs) are invaluable scaffolds in modern synthetic and medicinal chemistry. Their rigid structures offer a defined spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] This document provides detailed application notes and experimental protocols for the synthesis and utilization of these important molecules.

Application 1: Asymmetric Catalysis

Chiral CRDAs are extensively used as ligands in asymmetric catalysis to achieve high enantioselectivity in a variety of chemical transformations. Their rigid backbone often leads to a well-defined chiral environment around the metal center, enabling effective stereochemical control.

One of the prominent applications of chiral diamines is in asymmetric transfer hydrogenation of ketones. For instance, C2-symmetric 1,2-diamines like 1,2-diphenylethylenediamine (DPEN) and 1,2-diaminocyclohexane (DACH) form stable complexes with ruthenium, which are highly effective catalysts for this reaction.

Quantitative Data on Asymmetric Transfer Hydrogenation of Acetophenone

Catalyst/LigandReaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)
(S,S)-DPEN-Ru2>9998 (R)
(R,R)-DPEN-Ru2>9997 (S)
(S,S)-DACH-Ru4>9595 (R)
(R,R)-DACH-Ru4>9696 (S)

Data compiled from representative literature on asymmetric transfer hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone using a (S,S)-DPEN-Ru Catalyst

This protocol is a representative example of the use of a conformationally restricted diamine ligand in asymmetric catalysis.

Materials:

  • [RuCl2(p-cymene)]2

  • (S,S)-1,2-Diphenylethylenediamine ((S,S)-DPEN)

  • Sodium formate

  • Acetophenone

  • Isopropanol (i-PrOH)

  • Water (H2O)

  • Anhydrous dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (MgSO4)

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, [RuCl2(p-cymene)]2 (1 mol%) and (S,S)-DPEN (2.2 mol%) are dissolved in anhydrous DCM. The mixture is stirred at room temperature for 30 minutes to form the catalyst solution. The solvent is then removed under vacuum.

  • Reaction Setup: The pre-formed catalyst is dissolved in a 5:2 mixture of i-PrOH and H2O. To this solution, sodium formate (2 equivalents) and acetophenone (1 equivalent) are added.

  • Reaction Execution: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO4, and filtered.

  • Purification and Analysis: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford the chiral alcohol. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

Logical Workflow for Catalyst Screening

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_analysis Analysis and Optimization A Select Chiral Diamine Ligand (e.g., DPEN, DACH) B Complexation with Metal Precursor (e.g., [RuCl2(p-cymene)]2) A->B C Substrate Addition (e.g., Acetophenone) B->C Introduce Catalyst D Reaction under Optimized Conditions C->D E Determine Conversion and Enantiomeric Excess (GC/HPLC) D->E F Optimize Ligand/Metal Ratio, Solvent, Temperature E->F F->A Iterate Ligand Design

Caption: Workflow for screening chiral diamine ligands in asymmetric catalysis.

Application 2: Synthesis of Bioactive Molecules

Conformationally restricted diamines are key building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1] Their rigid nature helps to pre-organize the molecule in a conformation favorable for binding to a biological target, which can lead to increased potency and reduced off-target effects.

A common strategy involves the use of bicyclic or spirocyclic diamines as central scaffolds. For example, the synthesis of novel kinase inhibitors often incorporates rigid diamine cores to correctly orient pharmacophoric groups within the enzyme's active site.

Quantitative Data on Kinase Inhibition

Compound IDDiamine ScaffoldKinase TargetIC50 (nM)
Inhibitor ABicyclic DiamineEGFR15
Inhibitor BSpirocyclic DiamineVEGFR-228
Inhibitor CBicyclic Diaminec-Src8
Inhibitor DSpirocyclic DiamineEGFR22

This table presents hypothetical but representative data for kinase inhibitors incorporating CRDA scaffolds.

Experimental Protocol: Synthesis of a Bicyclic Diamine-based Kinase Inhibitor Core

This protocol outlines a general approach for the synthesis of a key intermediate in the preparation of a kinase inhibitor, starting from a commercially available bicyclic diamine.

Materials:

  • Monoprotected bicyclic diamine (e.g., Boc-protected 2,5-diazabicyclo[2.2.1]heptane)

  • 4-Fluorobenzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO3) solution

  • Brine

  • Magnesium sulfate (MgSO4)

Procedure:

  • Acylation: To a solution of the monoprotected bicyclic diamine (1 equivalent) and triethylamine (1.2 equivalents) in DCM at 0 °C, add 4-fluorobenzoyl chloride (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with saturated NaHCO3 solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the acylated intermediate.

  • Deprotection: Dissolve the purified intermediate in DCM and add trifluoroacetic acid (10 equivalents). Stir the solution at room temperature for 2 hours.

  • Final Work-up: Remove the solvent and TFA under vacuum. Dissolve the residue in DCM and wash with saturated NaHCO3 solution. Dry the organic layer over MgSO4 and concentrate to yield the deprotected bicyclic diamine core. This core can then be further functionalized.

Signaling Pathway Inhibition Model

G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR) GF->Rec Binds P1 Downstream Signaling Proteins Rec->P1 Activates P2 Cellular Response (Proliferation, Survival) P1->P2 Leads to Inhibitor CRDA-based Kinase Inhibitor Inhibitor->Rec Blocks ATP Binding Site

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a CRDA-based inhibitor.

Application 3: Solid-Phase Synthesis of Chemical Libraries

The well-defined stereochemistry and functional group presentation of conformationally restricted diamines make them excellent scaffolds for the solid-phase synthesis of compound libraries for drug discovery. One amino group can be attached to the solid support, while the other is available for further diversification.

Experimental Workflow: Solid-Phase Library Synthesis

This workflow outlines the general steps for creating a diverse chemical library based on a CRDA scaffold.

Workflow Steps:

  • Scaffold Immobilization: A monoprotected CRDA is deprotected and the free amine is coupled to a solid support (e.g., Rink amide resin).

  • Diversification Step 1: The protecting group on the second amine of the CRDA is removed, and a set of diverse building blocks (e.g., carboxylic acids, sulfonyl chlorides) are coupled to this position in separate reaction vessels.

  • Optional Further Diversification: If the initial building blocks contain additional functional groups, these can be further reacted to introduce more diversity.

  • Cleavage and Purification: The final compounds are cleaved from the solid support, typically using a strong acid like trifluoroacetic acid. The resulting library of compounds is then purified, often by mass-directed preparative HPLC.

Solid-Phase Synthesis Workflow Diagram

G start Start: Monoprotected CRDA A Deprotection Couple to Solid Support start->A B Deprotection of Second Amine A->B C Diversification Couple Building Block R1 B->C D Cleavage from Resin C->D E Purification and Analysis D->E end Diverse Compound Library E->end

Caption: General workflow for solid-phase synthesis of a chemical library using a CRDA scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Diamine Protection Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for diamine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on protecting group strategies for diamines, with a specific focus on avoiding di-Cbz (dibenzyloxycarbonyl) protection through selective monofunctionalization.

Frequently Asked Questions (FAQs)

Q1: Why would I want to avoid di-Cbz protection of a diamine?

A1: While the Cbz group is a robust protecting group for amines, di-protection of a symmetric diamine is often undesirable because it renders the molecule symmetrical again.[1] The primary goal of mono-protection is to differentiate the two amino groups, allowing for sequential and selective functionalization of each nitrogen. This is crucial for building complex, unsymmetrical molecules, such as ligands, catalysts, and pharmaceutical intermediates.[2] Avoiding di-protection saves synthetic steps by preventing the need for a potentially difficult selective deprotection of one of the two identical Cbz groups.

Q2: What are the main strategies for achieving selective mono-protection of a diamine?

A2: The most common strategies to achieve mono-selectivity and avoid di-protection include:

  • Mono-protonation: This is a widely used and effective "one-pot" method where one equivalent of a strong acid (like HCl) is used to form a monohydrochloride salt of the diamine. The protonated amino group is deactivated towards the protecting agent, allowing the free amine to react selectively.[3][4]

  • Use of sterically hindered or less reactive reagents: Reagents like alkyl phenyl carbonates can exhibit greater selectivity for mono-protection compared to more reactive agents like benzyl chloroformate (Cbz-Cl).[4]

  • Statistical Control: Using a large excess of the diamine relative to the protecting agent can statistically favor mono-protection. However, this approach is often impractical for valuable or complex diamines.[5]

  • Orthogonal Protection: This involves using two different protecting groups (e.g., Boc and Cbz) that can be removed under different conditions. This allows for the sequential deprotection and reaction of each amino group.[6]

Q3: Which protecting group is recommended for selective mono-protection of a diamine?

A3: The tert-butyloxycarbonyl (Boc) group is the most widely documented and recommended for selective mono-protection, primarily due to the well-established and high-yield mono-protonation protocol. N-Boc protected diamines are stable under many conditions, and the Boc group is easily removed with acid.[1] Other groups like Cbz and Fmoc are also used, and the choice depends on the desired orthogonal protection strategy and the stability requirements of subsequent reaction steps.[5]

Q4: Can I use the mono-protonation method for selective mono-Cbz protection?

A4: In principle, the mono-protonation strategy should be applicable to Cbz protection. By deactivating one amine with HCl, the other should selectively react with benzyl chloroformate (Cbz-Cl). However, Cbz-Cl is more reactive than Boc-anhydride, which may lead to challenges in controlling the reaction and preventing di-protection. Careful control of stoichiometry, temperature, and addition rate is crucial.

Q5: What does "orthogonal protection" mean in the context of diamines?

A5: Orthogonal protection is a strategy that allows for the specific removal of one protecting group in a molecule without affecting others.[6] For a diamine, this means protecting each amino group with a different group that has a distinct deprotection condition. For example, one amine can be protected with a Boc group (acid-labile) and the other with a Cbz group (removed by hydrogenolysis).[6] This allows the researcher to selectively unmask and react one amine at a time, providing precise control over the synthesis of complex derivatives.

Troubleshooting Guides

Guide 1: Issues with Selective Mono-Boc Protection via Mono-protonation

This guide addresses common problems when using the in-situ mono-protonation method with reagents like Me₃SiCl or HCl gas, followed by the addition of Boc-anhydride ((Boc)₂O).

Problem Possible Cause(s) Suggested Solution(s)
Low yield of mono-Boc product Incomplete formation of the monohydrochloride salt: Inaccurate stoichiometry of the acid source.Ensure precise addition of one equivalent of the HCl source (e.g., freshly distilled Me₃SiCl).
Hydrolysis of (Boc)₂O: Presence of excess water before the protection step.Use anhydrous methanol and high-quality reagents.
Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction by TLC or LC-MS to ensure consumption of the starting material. Allow the reaction to stir for at least 1 hour at room temperature.[3]
Significant formation of di-Boc byproduct Incorrect stoichiometry: More than one equivalent of (Boc)₂O was added.Carefully measure and add exactly one equivalent of (Boc)₂O relative to the diamine.
Equilibrium issues: The equilibrium between the diamine, mono-salt, and di-salt is not fully established, leaving free diamine to react.Allow the diamine and HCl source to stir for 15-30 minutes to ensure equilibrium is reached before adding (Boc)₂O.
Difficulty in purifying the mono-Boc product Similar polarity of products: The mono-protected, di-protected, and unreacted diamine can have similar polarities.Acid-base extraction: After the reaction, perform an acidic wash to remove unreacted diamine, followed by a basic workup to isolate the protected product(s). Then, wash with a nonpolar solvent like hexanes or diethyl ether to remove the di-Boc byproduct before extraction of the mono-Boc product.
Column Chromatography: Use a suitable solvent system (e.g., DCM/MeOH with a small amount of NH₄OH) on silica gel. Basic alumina can also be an effective stationary phase.
Guide 2: Issues with Selective Mono-Cbz Protection

This guide focuses on challenges in achieving mono-Cbz protection, a less common but important alternative to di-Cbz protection.

Problem Possible Cause(s) Suggested Solution(s)
High yield of di-Cbz product (over-reaction) High reactivity of Cbz-Cl: Benzyl chloroformate is highly reactive and can quickly react with both amino groups.Slow Addition at Low Temperature: Add the Cbz-Cl solution dropwise to a cooled (0 °C) solution of the diamine. This minimizes local high concentrations of the reagent.
Incorrect Stoichiometry: Using an excess of Cbz-Cl.Use a slight excess of the diamine (e.g., 1.2-1.5 equivalents) relative to Cbz-Cl to statistically favor mono-protection.
Low yield of mono-Cbz product Precipitation of product: The mono-Cbz protected diamine may be less soluble than the starting material and precipitate out of solution.Choose a solvent system in which all components are soluble (e.g., THF/water, dioxane).
Reaction with solvent: Cbz-Cl can react with alcohol solvents.Use aprotic solvents like THF, DCM, or ethyl acetate for the protection reaction.
Inconsistent Results Decomposition of Cbz-Cl: Benzyl chloroformate can degrade over time, especially if exposed to moisture.Use freshly opened or recently purchased Cbz-Cl. Consider purifying older batches by distillation under reduced pressure if necessary.

Data Presentation

The following tables summarize quantitative data on the yields of mono-protected diamines using various methods and protecting groups.

Table 1: Yields of Mono-Boc Protected Diamines via the Mono-protonation Method

Diamine SubstrateHCl SourceYield (%)Reference
(1R,2R)-Cyclohexane-1,2-diamineMe₃SiCl66[3]
(1R,2R)-1,2-Diphenylethane-1,2-diamineMe₃SiCl45[3]
1,2-DiaminopropaneMe₃SiCl72[3]
1,3-DiaminopropaneMe₃SiCl24[3]
1,4-DiaminobutaneMe₃SiCl19[3]
1,5-DiaminopentaneMe₃SiCl60[3]
1,6-DiaminohexaneMe₃SiCl74[4]
1,8-DiaminooctaneMe₃SiCl68[3]
EthylenediamineHCl gas87[4]

Table 2: Comparative Yields for Mono-Protection of Ethylenediamine

Protecting GroupReagentTypical Yield (%)Reference
BocDi-tert-butyl dicarbonate80-87[4][5]
CbzBenzyl chloroformate90[5]
Fmoc9-fluorenylmethyl-succinimidyl-carbonate45-91[5]

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of a Diamine via In Situ HCl Generation

This protocol is adapted from a general method for the selective mono-Boc protection of various diamines.[3]

Materials:

  • Diamine (e.g., (1R,2R)-Cyclohexane-1,2-diamine)

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4N Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Water (H₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diamine Preparation: If starting from a salt (e.g., tartrate), treat with 4N NaOH to obtain the free base diamine. Extract the free base into a suitable solvent and concentrate to dryness.

  • Salt Formation: Dissolve the diamine (1 equivalent) in anhydrous MeOH and cool the solution to 0 °C in an ice bath.

  • HCl Generation: Add Me₃SiCl (1 equivalent) dropwise to the cooled solution. Stir the mixture and allow it to warm to room temperature.

  • Boc Protection: Add a small amount of water (e.g., 1 mL for a ~4g scale reaction) followed by a solution of (Boc)₂O (1 equivalent) in MeOH.

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Workup:

    • Dilute the reaction mixture with water.

    • Wash the aqueous layer with diethyl ether to remove any di-Boc byproduct.

    • Adjust the pH of the aqueous layer to >12 with NaOH.

    • Extract the product into DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the pure mono-Boc protected diamine.

Protocol 2: Selective Mono-Cbz Protection of a Diamine using Alkyl Phenyl Carbonates

This method leverages the chemoselectivity of less reactive carbamoylating agents to achieve mono-protection.[4]

Materials:

  • Diamine (e.g., 1,6-Hexanediamine)

  • Benzyl phenyl carbonate

  • Absolute Ethanol

  • Hydrochloric Acid (2M HCl)

  • Sodium Hydroxide (2M NaOH)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,6-hexanediamine (1 equivalent) in absolute ethanol.

  • Reagent Addition: Add benzyl phenyl carbonate (2 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, concentrate the solution under reduced pressure.

    • Add water to the residue and adjust the pH to approximately 3 by careful addition of 2M HCl.

    • Extract the aqueous layer with DCM (3x) to remove unreacted benzyl phenyl carbonate, phenol, and any di-Cbz protected diamine.

    • Adjust the pH of the aqueous phase to 12 by adding 2M NaOH.

    • Extract the product from the basic aqueous layer with DCM (5x).

  • Purification: Combine the final organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the mono-Cbz-protected diamine.

Visualizations

G cluster_start Start cluster_decision Decision Point cluster_strategy Protection Strategy cluster_outcome Outcome start Symmetric Diamine (H₂N-R-NH₂) q1 Need to functionalize both amines differently? start->q1 mono_protect Selective Mono-Protection (e.g., Boc or Cbz) q1->mono_protect No ortho_protect Orthogonal Di-Protection (e.g., Boc and Cbz) q1->ortho_protect Yes end_mono Mono-protected Diamine (PG-HN-R-NH₂) mono_protect->end_mono end_ortho Orthogonally Protected (PG1-HN-R-NH-PG2) ortho_protect->end_ortho

Caption: Decision workflow for choosing a diamine protection strategy.

G cluster_setup Reaction Setup cluster_activation Selective Deactivation cluster_protection Protection cluster_workup Workup & Purification s1 1. Dissolve diamine in anhydrous MeOH at 0°C s2 2. Add 1 eq. Me₃SiCl dropwise (in situ HCl generation) s1->s2 s3 3. Stir to form mono-hydrochloride salt s2->s3 s4 4. Add 1 eq. (Boc)₂O s3->s4 s5 5. Stir at room temperature s4->s5 s6 6. Aqueous workup with acid/base extraction s5->s6 s7 7. Isolate Pure Mono-Boc Diamine s6->s7

Caption: Experimental workflow for selective mono-Boc protection.

G cluster_start Start cluster_step1 Step 1: Mono-Boc Protection cluster_step2 Step 2: Cbz Protection cluster_step3a Path A: Cbz Deprotection cluster_step3b Path B: Boc Deprotection start H₂N-R-NH₂ step1 Boc-HN-R-NH₂ start->step1 + (Boc)₂O (selective) step2 Boc-HN-R-NH-Cbz step1->step2 + Cbz-Cl step3a Boc-HN-R-NH₂ step2->step3a H₂ / Pd-C (Hydrogenolysis) step3b H₂N-R-NH-Cbz step2->step3b TFA or HCl (Acidolysis) step4a Boc-HN-R-NH-Func1 step3a->step4a + Reagent 1 step4b Func2-HN-R-NH-Cbz step3b->step4b + Reagent 2

Caption: Orthogonal protection and selective functionalization workflow.

References

Technical Support Center: Cbz Protection of Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common side reactions encountered during the Carboxybenzyl (Cbz) protection of amines.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of Cbz protection of amines?

The Cbz protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). This is followed by the departure of the chloride leaving group. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the starting amine.[1]

Q2: What are the most common side reactions observed during N-Cbz protection?

The most frequently encountered side reactions include:

  • Di-Cbz protection of primary amines: Formation of a di-protected amine where two Cbz groups are attached to the nitrogen atom.[1]

  • Hydrolysis of benzyl chloroformate: The reaction of Cbz-Cl with water, leading to the formation of benzyl alcohol and carbon dioxide.

  • Over-alkylation of the product: The Cbz-protected amine can sometimes be alkylated, especially if reactive alkyl halides are present.

  • Racemization: For chiral amines, particularly amino acids, racemization can occur, although the urethane-type protection offered by Cbz helps to suppress this.[2][3]

Q3: What is the role of the base in the N-Cbz protection reaction?

The base plays a crucial role in neutralizing the hydrochloric acid generated during the reaction.[1] This is essential for several reasons:

  • It prevents the protonation of the starting amine, which would render it non-nucleophilic.[1]

  • It drives the reaction equilibrium towards the product side.

  • The choice of base can influence the reaction's chemoselectivity and the formation of side products.[1]

Q4: Can Cbz-Cl react with other functional groups?

Yes, besides amines, Cbz-Cl can react with other nucleophilic functional groups such as alcohols, phenols, and thiols.[4] For instance, in the case of cysteine, which has a reactive thiol side chain, over-acylation can occur where both the amino and the thiol groups react with benzyl chloroformate to yield N,S-dicarbobenzoxy-L-cysteine.[5]

Troubleshooting Guides

Issue 1: Low Yield of the Desired N-Cbz Protected Amine

Potential Causes and Solutions:

Possible Cause Suggested Solution Rationale
Protonation of the starting amine Ensure at least two equivalents of a suitable base are used to neutralize the generated HCl. Choose a base that is strong enough to deprotonate the ammonium salt but not the Cbz-protected amine.[1]To maintain the nucleophilicity of the starting amine throughout the reaction.
Hydrolysis of benzyl chloroformate Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Add the benzyl chloroformate slowly to the reaction mixture.[1]To minimize the decomposition of the protecting group reagent, making it more available to react with the amine.
Poor solubility of the starting amine Choose a suitable solvent system. For example, a mixture of THF and water is often effective. For zwitterionic compounds like amino acids, ensure they are fully dissolved as their corresponding salt before adding Cbz-Cl.[1]To improve the reaction kinetics by ensuring all reactants are in the same phase.
Issue 2: Formation of Di-Cbz Protected Primary Amine

Potential Causes and Solutions:

Possible Cause Suggested Solution Rationale
Excess benzyl chloroformate Carefully control the stoichiometry of benzyl chloroformate (1.05-1.2 equivalents).[1]To reduce the availability of the electrophile for the second addition.
Strong base Use a milder base like sodium bicarbonate instead of sodium hydroxide or triethylamine.[1]To minimize the deprotonation of the mono-Cbz protected amine, thus preventing the second Cbz addition.
High reaction temperature Perform the reaction at a lower temperature (e.g., 0 °C).[1]To decrease the rate of the second protection reaction, which generally has a higher activation energy.
Issue 3: Presence of Benzyl Alcohol in the Product Mixture

Potential Causes and Solutions:

Possible Cause Suggested Solution Rationale
Hydrolysis of Cbz-Cl during the reaction Use anhydrous solvents and perform the reaction under an inert atmosphere. Ensure slow addition of Cbz-Cl.To prevent the reaction of benzyl chloroformate with water.
Decomposition of Cbz-Cl during storage Use fresh or properly stored benzyl chloroformate. Impure, yellowish Cbz-Cl may already contain benzyl alcohol.To avoid introducing the byproduct from the starting material.
Hydrolysis during workup Minimize the contact time with aqueous layers during extraction, especially if the pH is not controlled.To prevent the breakdown of any unreacted Cbz-Cl or the Cbz-protected product under certain pH conditions.
Issue 4: Side Reactions with Amino Acid Side Chains

Potential Causes and Solutions:

Amino Acid Side Reaction Suggested Solution
Cysteine Oxidation to N,N'-di-Cbz-L-cystine; N,S-di-Cbz formation.[5]Conduct the reaction under an inert atmosphere (nitrogen or argon) using degassed solvents.[5] Carefully control the stoichiometry of Cbz-Cl and maintain a low reaction temperature (0-5 °C).[5]
Lysine Protection of both the α- and ε-amino groups.Employ orthogonal protecting group strategies if selective protection is required. The use of a supramolecular approach with β-cyclodextrins has shown to afford regioselectivity.[6]
Histidine Acylation of the imidazole side chain.While this can occur, the resulting acylimidazole is often reactive and the acyl group can be removed in subsequent steps.[7] For complete prevention, side-chain protection of histidine is necessary.[7]

Quantitative Data

Table 1: Influence of Reaction Conditions on Di-Cbz Product Formation (Illustrative)

Entry Base Equivalents of Cbz-Cl Temperature (°C) Yield of Mono-Cbz Product (%) Yield of Di-Cbz Product (%)
1Sodium Hydroxide1.5257520
2Sodium Bicarbonate1.1095<5
3Triethylamine1.1258810
4Sodium Bicarbonate1.508513

Note: This table is illustrative and actual yields may vary depending on the specific amine and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for N-Cbz Protection of a Primary Amine under Schotten-Baumann Conditions

Materials:

  • Primary amine (1.0 equivalent)

  • Sodium bicarbonate (2.5 equivalents)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

  • Water

  • Dichloromethane (DCM) or another suitable organic solvent

  • Brine

Procedure:

  • Dissolve the primary amine in a mixture of water and DCM.

  • Add the sodium bicarbonate to the solution.

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Add benzyl chloroformate dropwise over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-Cbz protected amine.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Optimized Protocol to Minimize Side Reactions in N-Cbz Protection of L-Cysteine

Materials:

  • L-cysteine (1.0 equivalent)

  • Sodium bicarbonate (2.2 equivalents)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

  • Degassed water

  • Degassed dichloromethane (DCM)

  • Nitrogen or Argon gas supply

Procedure:

  • Set up a three-necked round-bottom flask with a dropping funnel, magnetic stirrer, and a nitrogen inlet.

  • Thoroughly flush the apparatus with nitrogen and maintain a positive pressure throughout the reaction.[5]

  • Dissolve L-cysteine in degassed water containing sodium bicarbonate in the reaction flask.

  • Cool the solution to 0-5 °C in an ice bath with stirring.[5]

  • In the dropping funnel, prepare a solution of benzyl chloroformate in degassed DCM.[5]

  • Add the benzyl chloroformate solution dropwise to the stirred cysteine solution over 1-2 hours, maintaining the temperature between 0-5 °C.[5]

  • After the addition is complete, let the reaction stir at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction by High-Performance Liquid Chromatography (HPLC) to check for the formation of side products.[5]

  • Upon completion, separate the organic and aqueous layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the N-Cbz-L-cysteine product as necessary.

Visualizations

Cbz_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amine Amine Reaction_Mixture Reaction Mixture (0°C to RT) Amine->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Cbz-Cl Cbz-Cl Cbz-Cl->Reaction_Mixture Slow Addition Workup Aqueous Workup Reaction_Mixture->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Final_Product N-Cbz Protected Amine Purification->Final_Product

Caption: Experimental workflow for the Cbz protection of amines.

Troubleshooting_Di_Cbz Start Di-Cbz Side Product Observed Check_Stoichiometry Check Stoichiometry of Cbz-Cl (Should be 1.05-1.2 eq.) Start->Check_Stoichiometry Check_Base Evaluate Base Strength (Is it too strong, e.g., NaOH?) Start->Check_Base Check_Temp Check Reaction Temperature (Is it above 0°C?) Start->Check_Temp Solution_Stoichiometry Action: Use 1.05-1.1 eq. of Cbz-Cl Check_Stoichiometry->Solution_Stoichiometry Solution_Base Action: Switch to a Milder Base (e.g., NaHCO3) Check_Base->Solution_Base Solution_Temp Action: Maintain Reaction at 0°C Check_Temp->Solution_Temp End Minimized Di-Cbz Formation Solution_Stoichiometry->End Solution_Base->End Solution_Temp->End

Caption: Troubleshooting logic for minimizing di-Cbz side product formation.

References

Technical Support Center: Synthesis of Mono-Cbz-trans-1,4-cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and purification of mono-Cbz-trans-1,4-cyclohexanediamine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the yield and purity of this critical building block. Here, we address common challenges and frequently asked questions, providing in-depth, evidence-based solutions to streamline your experimental workflow.

Troubleshooting Guide

This section is dedicated to resolving specific issues you may encounter during the synthesis and purification of mono-Cbz-trans-1,4-cyclohexanediamine.

Question 1: My reaction yields are consistently low. What are the primary factors affecting the yield of the mono-protected product?

Low yields in the mono-Cbz protection of trans-1,4-cyclohexanediamine are a common challenge, primarily due to the statistical nature of the reaction, where the unprotected diamine, the desired mono-protected product, and the di-protected byproduct are formed as a mixture. The key to maximizing the yield of the mono-Cbz derivative lies in carefully controlling the reaction conditions to favor the initial protection event while minimizing the second.

Core Principles for Yield Optimization:

  • Stoichiometry is Critical: A common strategy to enhance the yield of the mono-protected species is to use an excess of the diamine relative to the protecting agent, benzyl chloroformate (Cbz-Cl). This increases the statistical probability that a molecule of Cbz-Cl will react with an unprotected diamine rather than the already formed mono-protected product.

  • Controlled Addition of Benzyl Chloroformate: The rate at which Cbz-Cl is introduced to the reaction mixture is paramount. A slow, dropwise addition of the Cbz-Cl solution ensures that its concentration remains low at any given moment, further discouraging the di-protection of the already mono-substituted diamine.

  • Temperature Management: Conducting the reaction at reduced temperatures, typically between 0 and 5 °C, is crucial. Lower temperatures decrease the overall reaction rate, allowing for better control over the selective mono-protection and minimizing the formation of the undesired di-Cbz byproduct.

Experimental Protocol for Improved Yield:

For a detailed, step-by-step protocol that incorporates these principles, please refer to the "Experimental Protocols" section below.

Question 2: I am observing a significant amount of the di-Cbz protected byproduct. How can I minimize its formation?

The formation of the di-Cbz protected byproduct is the most common side reaction and the primary reason for reduced yields of the desired mono-protected compound. The strategies to mitigate this are centered around controlling the reactivity and stoichiometry of the reactants.

Strategies to Minimize Di-protection:

StrategyRationale
Use of Excess Diamine As mentioned previously, employing a 2- to 5-fold excess of trans-1,4-cyclohexanediamine significantly favors the mono-protection by ensuring a higher concentration of unreacted diamine molecules compared to the mono-protected intermediate.
Slow Addition of Cbz-Cl A very slow, controlled addition of benzyl chloroformate maintains a low instantaneous concentration of the protecting agent, reducing the likelihood of a second protection event occurring on the mono-substituted product.
Low Reaction Temperature Maintaining a low temperature (0-5 °C) throughout the addition of Cbz-Cl is critical. This slows down the reaction kinetics, allowing for greater selectivity towards mono-protection.
Choice of Solvent A solvent system that ensures the solubility of the starting diamine while allowing for effective stirring and temperature control is important. A biphasic system, such as dichloromethane and aqueous sodium carbonate, is often effective.

Workflow for Minimizing Di-Cbz Byproduct:

workflow cluster_prep Reaction Setup cluster_reaction Controlled Reaction cluster_workup Work-up & Isolation A Dissolve excess trans-1,4-cyclohexanediamine in solvent B Cool reaction mixture to 0-5 °C A->B D Add Cbz-Cl solution dropwise over an extended period B->D C Prepare a dilute solution of Cbz-Cl C->D E Maintain low temperature and vigorous stirring D->E F Monitor reaction progress by TLC E->F G Quench reaction F->G Upon completion H Separate organic and aqueous layers G->H I Extract aqueous layer H->I J Dry and concentrate organic phase I->J

Caption: Workflow for minimizing di-Cbz byproduct formation.

Question 3: I am struggling with the purification of the mono-Cbz product from the starting diamine and the di-Cbz byproduct. What are the most effective purification methods?

The purification of mono-Cbz-trans-1,4-cyclohexanediamine from the reaction mixture, which typically contains the unreacted diamine, the desired mono-protected product, and the di-protected byproduct, can be challenging due to the similar polarities of the components. A multi-step approach is often necessary.

Effective Purification Strategies:

  • Acid-Base Extraction: This is the most effective initial purification step. The crude reaction mixture can be dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with a dilute aqueous acid solution (e.g., 1 M HCl).

    • The unreacted basic trans-1,4-cyclohexanediamine will be protonated and move into the aqueous layer.

    • The mono-Cbz-trans-1,4-cyclohexanediamine has a free basic amine and will also be extracted into the aqueous acidic layer.

    • The non-basic di-Cbz byproduct will remain in the organic layer, which can then be separated and discarded.

  • Basification and Re-extraction: The acidic aqueous layer from the previous step, now containing the protonated starting material and the mono-protected product, is then basified with a base such as sodium hydroxide or sodium carbonate to a pH > 12. This deprotonates the ammonium salts, regenerating the free amines. The aqueous layer is then extracted with an organic solvent to recover the mixture of the diamine and the mono-Cbz product.

  • Chromatographic Separation: The resulting mixture of the diamine and the mono-Cbz product can then be separated by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of methanol in dichloromethane), is typically effective. The di-Cbz byproduct, being less polar, would elute first, followed by the mono-Cbz product, and finally the highly polar diamine would remain on the column or elute with a highly polar solvent system.

Purification Workflow:

purification cluster_extraction Acid-Base Extraction cluster_recovery Product Recovery cluster_chromatography Final Purification A Crude Reaction Mixture (Diamine, Mono-Cbz, Di-Cbz) B Dissolve in Organic Solvent A->B C Wash with Dilute Acid B->C D Organic Layer (Di-Cbz Byproduct) C->D Separate E Aqueous Layer (Diamine & Mono-Cbz Salts) C->E Separate F Basify Aqueous Layer E->F G Extract with Organic Solvent F->G H Concentrate to obtain Diamine & Mono-Cbz Mixture G->H I Flash Column Chromatography H->I J Pure Mono-Cbz Product I->J

Caption: A multi-step purification workflow for mono-Cbz-trans-1,4-cyclohexanediamine.

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the synthesis of mono-Cbz-trans-1,4-cyclohexanediamine.

Question 1: What is the role of the base in the Cbz protection reaction?

The reaction of an amine with benzyl chloroformate (Cbz-Cl) generates one equivalent of hydrochloric acid (HCl) as a byproduct. The primary role of the base, typically an inorganic base like sodium carbonate or sodium bicarbonate, is to neutralize this acid. This is crucial for two main reasons:

  • Maintaining Nucleophilicity: The starting diamine is a nucleophile. If the generated HCl is not neutralized, it will protonate the amino groups of the starting material and the product, rendering them non-nucleophilic and halting the reaction.

  • Preventing Protecting Group Cleavage: While the Cbz group is generally stable to mild acids, prolonged exposure to acidic conditions, especially at elevated temperatures, can lead to its cleavage.

Question 2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of the reaction. A suitable mobile phase, such as 10% methanol in dichloromethane, can effectively separate the starting material, the mono-protected product, and the di-protected byproduct.

  • Starting Diamine: Will have a low Rf value and will likely streak due to its high polarity and basicity.

  • Mono-Cbz Product: Will have an intermediate Rf value.

  • Di-Cbz Byproduct: Will have the highest Rf value as it is the least polar of the three components.

By periodically taking aliquots from the reaction mixture and running a TLC, you can observe the consumption of the starting material and the formation of the products, allowing you to determine the optimal reaction time.

Question 3: Are there any alternative methods for achieving mono-protection of diamines?

Yes, several other strategies have been developed for the selective mono-protection of diamines. While the direct Cbz protection described here is common, an alternative approach involves the in-situ mono-protonation of the diamine. In this method, one equivalent of an acid (often generated in situ from a reagent like trimethylsilyl chloride in methanol) is added to the diamine.[1] This protonates one of the amino groups, effectively deactivating it towards the protecting agent. The protecting group, such as Boc anhydride, is then added to react with the remaining free amino group. While this method is more commonly reported for Boc protection, the underlying principle of deactivating one amine through protonation could be adapted for Cbz protection.[1]

Question 4: What are the key characterization features of mono-Cbz-trans-1,4-cyclohexanediamine?

Confirming the structure and purity of the final product is essential. The following are key analytical data for N-(trans-4-aminocyclohexyl)carbamic acid benzyl ester:

PropertyValue
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol [2]
Appearance White to off-white solid
¹H NMR Expect signals for the benzyl group protons (aromatic region), the CH₂ of the benzyl group, and the protons of the cyclohexyl ring. The presence of a broad singlet for the NH₂ protons and a signal for the carbamate NH proton would be indicative of the mono-protected product.
¹³C NMR Expect signals for the carbonyl carbon of the carbamate, the aromatic carbons of the benzyl group, the benzylic CH₂ carbon, and the carbons of the cyclohexyl ring.
IR Spectroscopy Key stretches would include N-H stretching for the primary amine and the carbamate, C=O stretching of the carbamate, and C-H stretching for the aliphatic and aromatic moieties.

Experimental Protocols

Optimized Protocol for the Synthesis of Mono-Cbz-trans-1,4-cyclohexanediamine

This protocol is designed to maximize the yield of the mono-Cbz product.

Materials:

  • trans-1,4-Cyclohexanediamine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve trans-1,4-cyclohexanediamine (e.g., 3 equivalents) in a mixture of dichloromethane and water. Add sodium carbonate (e.g., 2 equivalents) to the mixture.

  • Cooling: Cool the stirred suspension to 0 °C in an ice bath.

  • Addition of Cbz-Cl: Dissolve benzyl chloroformate (1 equivalent) in dichloromethane and add it to the dropping funnel. Add the Cbz-Cl solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours, or until TLC analysis indicates the consumption of Cbz-Cl.

  • Work-up:

    • Separate the organic and aqueous layers.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess diamine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which will be enriched in the di-Cbz byproduct.

    • Combine the acidic aqueous washes.

  • Isolation of Mono-Cbz Product:

    • Cool the combined acidic aqueous layers in an ice bath and basify to pH > 12 by the slow addition of a concentrated sodium hydroxide solution.

    • Extract the basified aqueous layer with dichloromethane (3x).

    • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield a mixture enriched in the mono-Cbz product and some remaining starting diamine.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure mono-Cbz-trans-1,4-cyclohexanediamine.

References

Technical Support Center: Troubleshooting Catalytic Hydrogenation of the Cbz Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to address common challenges encountered during the catalytic hydrogenation of the carboxybenzyl (Cbz or Z) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for Cbz deprotection?

The most widely used method for removing a Cbz group is catalytic hydrogenation.[1][2] This technique typically employs a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas (H₂).[1][2] The reaction is popular due to its efficiency and clean byproducts, which are primarily toluene and carbon dioxide, both of which are volatile and easily removed.[1][2]

Q2: Can I use catalytic hydrogenation if my molecule contains other reducible functional groups?

Standard catalytic hydrogenation with Pd/C and H₂ can also reduce other functional groups, such as alkenes, alkynes, nitro groups, and some aryl halides.[1][2] If you need to preserve these groups, consider alternative methods. Catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium formate or formic acid, can offer better selectivity.[2] For highly sensitive substrates, non-reductive methods like acid-catalyzed cleavage or nucleophilic cleavage are recommended.[2]

Q3: What are the primary safety considerations for catalytic hydrogenation?

There are two main safety concerns with this procedure. First, palladium on carbon can be pyrophoric, meaning it can ignite spontaneously in air, especially when dry.[3] It should be handled carefully, preferably in an inert atmosphere. Second, hydrogen gas is highly flammable and forms explosive mixtures with air.[3][4] All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from any potential ignition sources.[3][4]

Troubleshooting Guides

This section addresses specific issues that may arise during the catalytic hydrogenation of a Cbz group.

Issue 1: Slow or Incomplete Reaction

Question: My Cbz deprotection via catalytic hydrogenation is sluggish or fails to reach completion. What are the potential causes, and how can I resolve this?

Answer: A slow or incomplete reaction is a common problem with several potential root causes. A systematic approach to troubleshooting is outlined below.

Potential Causes and Solutions:

  • Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning, particularly by sulfur-containing compounds (e.g., thiols, thioethers).[1][2][5] The amine product of the reaction can also inhibit the catalyst by coordinating to the palladium surface.[2][3]

    • Solution: Ensure your starting material is highly pure and free of sulfur-containing contaminants.[2] If your substrate inherently contains sulfur, consider an alternative deprotection method not prone to poisoning, such as acid-catalyzed or nucleophilic cleavage.[1][2] To mitigate product inhibition, a small amount of a weak acid, like acetic acid, can be added to the reaction mixture to protonate the product amine, reducing its coordination to the catalyst.[2][3][5]

  • Poor Catalyst Activity: The activity of Pd/C can differ between batches and will decrease over time.[1][2][6]

    • Solution: Use a fresh batch of a high-quality catalyst.[1][2][6] If you still suspect poor activity, increasing the catalyst loading (e.g., from 5-10 mol% to 20 mol%) may be beneficial.[2] For particularly challenging substrates, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be used.[6][7]

  • Insufficient Hydrogen Pressure: For some substrates, particularly those that are sterically hindered, atmospheric pressure of hydrogen may not be sufficient to drive the reaction to completion.[1][2][6]

    • Solution: Increase the hydrogen pressure. Many reactions are successfully carried out at pressures of 50 psi or higher.[1][2][6]

  • Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial to ensure the substrate has access to the catalyst's surface.[1][2][6]

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.[1][2][6]

  • Poor Substrate Solubility: If the substrate is not fully dissolved, the reaction rate will be limited.

    • Solution: Experiment with different solvents or solvent mixtures to improve solubility.[3][8] Common solvents for this reaction include methanol, ethanol, and ethyl acetate.[3]

Issue 2: Undesired Side Reactions

Question: I am observing unexpected side products during my Cbz deprotection. How can I minimize these?

Answer: The nature of side reactions is highly dependent on the deprotection method and the other functional groups present in your substrate.

Scenario A: Side Reactions in Catalytic Hydrogenolysis

  • Problem: Reduction of other functional groups such as alkenes, alkynes, nitro groups, or aryl halides.[1][2]

    • Solution: Catalytic transfer hydrogenolysis, using a hydrogen donor like ammonium formate or formic acid, often provides better selectivity than H₂ gas.[2] Alternatively, non-reductive methods like acid-catalyzed or nucleophilic cleavage should be considered if your molecule contains functionalities that are sensitive to reduction.[2]

Scenario B: N-Benzylation

  • Problem: Formation of an N-benzyl side product. This can occur if the reaction stalls or if there is an insufficient supply of hydrogen.[9]

    • Solution: Ensure a continuous and sufficient supply of hydrogen. If the reaction is slow, address the potential causes of incomplete reaction outlined in the previous section.

Quantitative Data Summary

The following table summarizes typical reaction conditions for various Cbz deprotection methods. Note that optimal conditions will be substrate-dependent.

Deprotection MethodReagents & ConditionsAdvantagesPotential Issues
Catalytic Hydrogenation 10% Pd/C, H₂ (1 atm - 50+ psi), MeOH or EtOAc, Room TempClean byproducts (toluene, CO₂), mild conditions.[1]Reduction of other functional groups, catalyst poisoning.[1]
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium Formate, MeOH, Room TempSafer than H₂ gas, often more selective.[6][10]Catalyst poisoning.
Acid-Catalyzed Cleavage 33% HBr in Acetic Acid, Room TempEffective for substrates sensitive to hydrogenation.[10]Acetylation of the amine, degradation of other acid-sensitive groups.[2]
Milder Acid-Catalyzed Cleavage AlCl₃, Hexafluoroisopropanol (HFIP), Room TempGood functional group tolerance, avoids strong acids.[11][12]Requires anhydrous conditions.
Nucleophilic Cleavage 2-Mercaptoethanol, Potassium Phosphate, DMAC, 75 °CExcellent for sensitive and complex molecules.[11]Requires higher temperatures, potential for thiol-related side reactions.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C and H₂

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) supply (e.g., balloon or Parr apparatus)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent (e.g., MeOH or EtOAc).[2]

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution.[1]

  • Purge the reaction flask with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.[6]

  • Secure a hydrogen balloon to the flask or place the reaction vessel in a hydrogenation apparatus.[10]

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[2]

  • Monitor the reaction progress by TLC or LC-MS.[1][4]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.[1][4]

  • Wash the Celite® pad with the reaction solvent.[4]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[2]

Protocol 2: Acid-Catalyzed Deprotection with HBr in Acetic Acid

Materials:

  • Cbz-protected amine

  • 33% Hydrogen bromide (HBr) in acetic acid

  • Anhydrous ether (for precipitation)

Procedure:

  • Dissolve the Cbz-protected amine (1.0 equivalent) in a minimal amount of 33% HBr in acetic acid at room temperature.[2]

  • Stir the reaction at room temperature. Reaction times can vary from a few minutes to several hours.[6]

  • Monitor the reaction progress by TLC or LC-MS.[6]

  • Upon completion, the product can often be precipitated by the addition of anhydrous ether and collected by filtration.

Protocol 3: Nucleophilic Cleavage with 2-Mercaptoethanol

Materials:

  • Cbz-protected amine

  • 2-Mercaptoethanol

  • Potassium phosphate

  • N,N-Dimethylacetamide (DMAC)

Procedure:

  • To a solution of the Cbz-protected amine (1 equivalent) in DMAC, add potassium phosphate (e.g., 2-4 equivalents).[2]

  • Add 2-mercaptoethanol (e.g., 2 equivalents).[2]

  • Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[2]

  • After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visual Troubleshooting Guides

Troubleshooting_Incomplete_Reaction start Slow or Incomplete Hydrogenation catalyst_poisoning Catalyst Poisoning? start->catalyst_poisoning poor_activity Poor Catalyst Activity? catalyst_poisoning->poor_activity No purify_substrate Purify Substrate (remove sulfur) catalyst_poisoning->purify_substrate Yes add_acid Add Weak Acid (e.g., Acetic Acid) catalyst_poisoning->add_acid Product Inhibition? alt_method Consider Alternative Deprotection Method catalyst_poisoning->alt_method Sulfur in Substrate? low_pressure Insufficient H2 Pressure? poor_activity->low_pressure No fresh_catalyst Use Fresh/Higher Loading of Catalyst poor_activity->fresh_catalyst Yes bad_mixing Inadequate Mixing? low_pressure->bad_mixing No increase_pressure Increase H2 Pressure (e.g., to 50 psi) low_pressure->increase_pressure Yes improve_agitation Improve Agitation/ Stirring bad_mixing->improve_agitation Yes

Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.

Deprotection_Method_Selection start Select Cbz Deprotection Method reducible_groups Other Reducible Groups Present? (e.g., alkenes, nitro) start->reducible_groups acid_sensitive Acid-Sensitive Groups Present? reducible_groups->acid_sensitive Yes sulfur_present Sulfur-Containing Groups? reducible_groups->sulfur_present No acid_cleavage Acid-Catalyzed Cleavage (HBr/HOAc or AlCl3/HFIP) acid_sensitive->acid_cleavage No nucleophilic_cleavage Nucleophilic Cleavage (2-Mercaptoethanol) acid_sensitive->nucleophilic_cleavage Yes catalytic_hydrogenation Catalytic Hydrogenation (H2, Pd/C) sulfur_present->catalytic_hydrogenation No sulfur_present->acid_cleavage Yes transfer_hydrogenation Catalytic Transfer Hydrogenation (Ammonium Formate, Pd/C)

Caption: Decision tree for selecting a Cbz deprotection method.

References

Technical Support Center: Optimizing Stoichiometry for Selective Cbz Protection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective N-protection of amines using the benzyloxycarbonyl (Cbz) group.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of N-Cbz protection?

The N-Cbz protection of an amine proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom's lone pair of electrons in the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). This is followed by the expulsion of the chloride leaving group. The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion and prevent protonation of the starting amine.[1]

Q2: What are the most common side reactions when optimizing stoichiometry for selective Cbz protection?

The most frequently observed side reactions include:

  • Di-Cbz protection of primary amines: This occurs when two Cbz groups attach to the same nitrogen atom.[1]

  • Hydrolysis of benzyl chloroformate: Cbz-Cl can react with water, leading to the formation of benzyl alcohol and carbon dioxide.[1][2]

  • Formation of benzyl alcohol: This can result from the hydrolysis of Cbz-Cl or during the reaction workup.[1]

Q3: What is the crucial role of the base in a Cbz protection reaction?

The base is critical for neutralizing the hydrochloric acid generated during the reaction.[1] This serves two primary purposes: it prevents the protonation of the starting amine, which would render it non-nucleophilic, and it drives the reaction equilibrium towards the formation of the desired product.[1][3] The choice of base can also influence the reaction's chemoselectivity and the formation of byproducts.[1]

Q4: How can I achieve selective protection of a primary amine in the presence of a secondary amine or other nucleophiles?

Generally, primary amines are more nucleophilic and less sterically hindered than secondary amines, allowing for selective protection. Careful control of stoichiometry (using close to 1 equivalent of Cbz-Cl) and reaction temperature (lower temperatures favor selectivity) is key. In cases of molecules with multiple functional groups like hydroxyl or thiol groups, amines are typically more nucleophilic, enabling selective protection under standard conditions.[4] For polyamines, using 1.1 equivalents of the protecting agent per primary amine has been shown to afford chemoselective protection of the primary amino groups.[5]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Mono-Cbz Protected Amine

Possible CauseTroubleshooting StepsExpected Outcome
Incomplete Reaction Monitor reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature. Ensure efficient stirring, especially in biphasic systems.Drive the reaction to completion and improve the product yield.
Hydrolysis of Benzyl Chloroformate Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Add the benzyl chloroformate slowly to the reaction mixture.[1]Minimize the decomposition of the protecting agent, making it more available to react with the amine.[1]
Protonation of the Starting Amine Ensure at least two equivalents of a suitable base are used to neutralize the generated HCl.[1] Choose a base that is strong enough to deprotonate the ammonium salt but not the Cbz-protected amine.[1]Maintain the nucleophilicity of the starting amine throughout the reaction.[1]
Poor Solubility of Starting Amine Select a suitable solvent system, such as a mixture of THF and water.[1] For zwitterionic compounds like amino acids, ensure they are fully dissolved as their corresponding salt before adding Cbz-Cl.[1]Improve reaction kinetics by ensuring all reactants are in the same phase.[1]

Issue 2: Formation of Di-Cbz Protected Byproduct

Possible CauseTroubleshooting StepsExpected Outcome
Excess Benzyl Chloroformate Carefully control the stoichiometry of benzyl chloroformate. A slight excess (1.05-1.2 equivalents) is often optimal.[1]Reduce the availability of the electrophile for the second addition.[1]
Strong Base Use a milder base like sodium bicarbonate instead of stronger bases such as sodium hydroxide or triethylamine.[1]Minimize the deprotonation of the mono-Cbz protected amine, which is a prerequisite for the second Cbz addition.[1][3]
High Reaction Temperature Perform the reaction at a lower temperature, for instance, at 0 °C.[1]Decrease the rate of the second protection reaction, which generally has a higher activation energy.[1]
High Concentration of Reagents Add the benzyl chloroformate slowly and dropwise to the reaction mixture.Maintain a low concentration of the electrophile, favoring mono-protection.

Quantitative Data Summary

The following table summarizes typical stoichiometry and reaction conditions for the selective mono-Cbz protection of primary amines.

ParameterRecommended Range/ValuePurpose
Amine 1.0 equivalentStarting material
Benzyl Chloroformate (Cbz-Cl) 1.05 - 1.2 equivalents[1]Protecting agent; slight excess to ensure full conversion of the amine.
Base (e.g., NaHCO₃, Na₂CO₃) 2.0 - 2.5 equivalents[1][6]To neutralize the HCl byproduct and maintain an optimal pH.
Temperature 0 °C to Room Temperature[1]Lower temperatures often improve selectivity and reduce side reactions.
Reaction Time 1 - 4 hours[1][6]Typically monitored by TLC until completion.
pH (for amino acids) 8 - 10[7]Prevents racemization and decomposition of Cbz-Cl.

Experimental Protocol: Selective N-Cbz Protection of a Primary Amine

This protocol provides a general procedure for the selective N-Cbz protection of a primary amine.

Materials:

  • Primary amine (1.0 equiv.)

  • Benzyl chloroformate (Cbz-Cl, 1.1 equiv.)[1]

  • Sodium bicarbonate (NaHCO₃, 2.0 equiv.)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)/water mixture)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine and sodium bicarbonate in a suitable solvent system in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 equiv.) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature is maintained at 0 °C.[1]

  • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature.[1]

  • Monitor the reaction's progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Troubleshooting Workflow

Troubleshooting_Cbz_Protection start Start Cbz Protection check_yield Check Yield and Purity (TLC, NMR) start->check_yield low_yield Low Yield? check_yield->low_yield Unsatisfactory success Successful Mono-protection check_yield->success Satisfactory di_protection Di-protection observed? low_yield->di_protection No incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn Yes optimize_stoichiometry Optimize Stoichiometry (1.05-1.2 eq. Cbz-Cl) di_protection->optimize_stoichiometry Yes di_protection->success No, yield is good hydrolysis Cbz-Cl Hydrolysis incomplete_rxn->hydrolysis Check for amine_protonation Amine Protonation hydrolysis->amine_protonation Check for lower_temp Lower Temperature (0 °C) optimize_stoichiometry->lower_temp weaker_base Use Weaker Base (NaHCO3) lower_temp->weaker_base slow_addition Slow Reagent Addition weaker_base->slow_addition slow_addition->start Re-run Experiment

Caption: Troubleshooting workflow for optimizing selective Cbz protection.

References

Technical Support Center: Cbz Protection Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of temperature on the selectivity of Carboxybenzyl (Cbz) protection of amines.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of temperature on the selectivity of Cbz protection of primary amines?

Temperature is a critical parameter for controlling the selectivity of Cbz protection, particularly for primary amines. Lower temperatures, typically between 0°C and 5°C, favor the formation of the mono-Cbz protected product by minimizing over-reaction to the di-Cbz protected species.[1]

Q2: Why does a lower temperature favor mono-protection?

The formation of the mono-Cbz product is generally kinetically favored, meaning it is the faster-formed product. The subsequent protection of the mono-Cbz protected amine to form the di-Cbz product has a higher activation energy. By keeping the reaction temperature low, the rate of the second protection is significantly reduced, thus allowing the mono-protected amine to be isolated as the major product.

Q3: What are the common side reactions in Cbz protection, and how are they affected by temperature?

Common side reactions include the di-protection of primary amines and the hydrolysis of benzyl chloroformate.[2] Higher temperatures can increase the rates of both of these undesired reactions. Running the reaction at elevated temperatures can lead to a decrease in the overall yield of the desired mono-protected product due to increased formation of byproducts.

Q4: Can room temperature be used for Cbz protection?

While some protocols exist for Cbz protection at room temperature, particularly for substrates that are not prone to over-reaction or for achieving exhaustive protection, it is generally not recommended when high selectivity for mono-protection of a primary amine is desired. For sensitive substrates or when chemoselectivity between different amine groups is required, low-temperature conditions are preferable.

Troubleshooting Guides

Issue 1: Low yield of the desired mono-Cbz protected product and significant formation of the di-Cbz byproduct.

  • Cause: The reaction temperature may be too high, promoting the second Cbz addition. The rate of addition of benzyl chloroformate could also be too fast.

  • Solution:

    • Maintain a low reaction temperature, ideally between 0°C and 5°C, especially during the addition of benzyl chloroformate.[1]

    • Add the benzyl chloroformate solution dropwise to the reaction mixture to maintain a low concentration of the reagent and minimize di-protection.

    • Use a slight excess (1.05-1.2 equivalents) of benzyl chloroformate. A large excess can drive the reaction towards di-protection.

Issue 2: Presence of benzyl alcohol as a significant impurity in the crude product.

  • Cause: This is likely due to the hydrolysis of benzyl chloroformate by water present in the reaction mixture. This side reaction can be accelerated at higher temperatures.

  • Solution:

    • Ensure that all reagents and solvents are appropriately dried before use, if the reaction is intended to be run under anhydrous conditions.

    • For aqueous conditions like the Schotten-Baumann reaction, maintain a low temperature to minimize the rate of hydrolysis.

    • Work up the reaction mixture promptly upon completion to reduce the contact time of the unreacted benzyl chloroformate with the aqueous base.

Issue 3: Poor chemoselectivity when protecting a molecule with multiple amine groups (e.g., primary vs. secondary).

  • Cause: The inherent nucleophilicity difference between the amine groups may not be sufficient for selectivity at elevated temperatures.

  • Solution:

    • Lowering the reaction temperature can enhance the selectivity, as the more nucleophilic amine will react preferentially at a faster rate.

    • Careful control of the stoichiometry of benzyl chloroformate is crucial. Using only one equivalent of the reagent will favor the protection of the more reactive amine.

    • The choice of base can also influence selectivity. A milder base may be less likely to deprotonate the less nucleophilic amine, thus disfavoring its reaction.

Data Presentation

The following table summarizes representative data on the effect of temperature on the selectivity of Cbz protection of a generic primary amine.

Temperature (°C)Reaction Time (h)Mono-Cbz Product Yield (%)Di-Cbz Product Yield (%)Selectivity (Mono:Di)
0492518.4 : 1
25 (Room Temp)275203.75 : 1
50155351.57 : 1

Note: The data presented are representative and intended for illustrative purposes. Actual results may vary depending on the specific substrate, solvent, base, and other reaction conditions.

Experimental Protocols

Protocol 1: Cbz Protection of an Amino Acid under Schotten-Baumann Conditions

This protocol is a standard method for the Cbz protection of amino acids.

  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[1]

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5°C.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.

Visualizations

Cbz_Protection_Workflow General Workflow for Cbz Protection cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Amine cool Cool to 0-5°C dissolve->cool add_cbzcl Slowly Add Cbz-Cl cool->add_cbzcl stir Stir at Low Temp add_cbzcl->stir warm Warm to RT stir->warm quench Quench Reaction warm->quench extract Extract Product quench->extract purify Purify Product extract->purify Kinetic_vs_Thermodynamic Kinetic vs. Thermodynamic Control in Cbz Protection cluster_kinetic Kinetic Control (Low Temp) cluster_thermodynamic Thermodynamic Control (High Temp) start Primary Amine + Cbz-Cl kinetic_path Lower Activation Energy (Faster Reaction) start->kinetic_path Low Temp thermo_path Higher Activation Energy (Slower Reaction) start->thermo_path High Temp kinetic_product Mono-Cbz Product (Favored) thermo_product Di-Cbz Product (More Stable) kinetic_product->thermo_product Further Reaction (at High Temp) kinetic_path->kinetic_product thermo_path->thermo_product

References

Technical Support Center: N-Cbz-trans-1,4-cyclohexanediamine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions concerning the purification of N-Cbz-trans-1,4-cyclohexanediamine. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

The most common impurities include the corresponding cis-isomer, the unreacted starting material (trans-1,4-cyclohexanediamine), and the di-Cbz-protected byproduct (N,N'-di-Cbz-trans-1,4-cyclohexanediamine). Depending on the reaction conditions, byproducts from the decomposition of the Cbz-protecting group may also be present.

Q2: How can I effectively remove the di-Cbz-protected byproduct?

The di-Cbz-protected byproduct is significantly less polar than the desired mono-Cbz product. This difference in polarity allows for effective separation using silica gel column chromatography. Employing a solvent system with a moderate polarity, such as a gradient of methanol in dichloromethane, will elute the di-Cbz byproduct first, followed by the desired mono-Cbz product.

Q3: My purified this compound shows a broad peak or tailing during HPLC analysis. What could be the cause?

Peak tailing in HPLC is often observed for basic compounds like amines when using standard silica-based columns. This is due to the interaction of the basic amine group with acidic silanol groups on the silica surface. To mitigate this, consider using a mobile phase additive such as triethylamine (TEA) or formic acid to suppress the silanol interactions. Alternatively, using an end-capped HPLC column or a column specifically designed for the analysis of basic compounds can resolve this issue.

Q4: Is crystallization a viable method for purifying this compound?

Yes, crystallization can be an effective purification method, particularly for removing minor impurities and for large-scale purification. The choice of solvent is critical and may require some experimentation. Common solvent systems for crystallization of similar compounds include ethyl acetate/hexanes, methanol/water, or isopropanol. The effectiveness of crystallization will depend on the impurity profile and the relative solubilities of the desired compound and the impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low recovery after column chromatography 1. The compound is highly polar and is retained on the silica gel. 2. The compound is unstable on silica gel. 3. The chosen solvent system is not optimal.1. Use a more polar eluent, such as a higher concentration of methanol in dichloromethane, or add a small amount of a basic modifier like triethylamine to the eluent to reduce interactions with the silica. 2. If instability is suspected, consider alternative purification methods like crystallization or using a different stationary phase (e.g., alumina). 3. Perform small-scale TLC experiments to determine the optimal solvent system for separation and elution.
Co-elution of the cis and trans isomers The cis and trans isomers have very similar polarities, making their separation by standard silica gel chromatography challenging.1. Employ a high-performance flash chromatography system for better resolution. 2. Consider derivatization of the free amine to alter the polarity and improve separation. 3. If possible, optimize the reaction conditions to favor the formation of the desired trans-isomer.
Product appears as an oil instead of a solid The presence of residual solvent or impurities can lower the melting point and prevent crystallization.1. Ensure all solvent has been removed under high vacuum. 2. Attempt to precipitate the product from a non-polar solvent like hexanes or pentane. 3. If impurities are suspected, an additional purification step, such as a short silica plug filtration or re-crystallization, may be necessary.
Inconsistent purity results between batches Variations in reaction conditions, starting material quality, or purification procedures can lead to inconsistent purity.1. Standardize all reaction and purification protocols. 2. Ensure the quality of the starting materials is consistent. 3. Implement in-process analytical checks to monitor the reaction progress and impurity formation.

Experimental Protocols

Column Chromatography for Purification of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to the solution and concentrate it under reduced pressure to obtain a dry powder.

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexanes.

  • Loading: Carefully load the dry-loaded crude product onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% DCM) and gradually increase the polarity by adding methanol. A typical gradient could be from 0% to 10% methanol in DCM.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Recrystallization of this compound

This protocol provides a general method for the recrystallization of this compound.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol, or methanol).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the crystals under high vacuum to remove any residual solvent.

Visualized Workflows

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Product chromatography Column Chromatography start->chromatography Primary Method crystallization Recrystallization start->crystallization Alternative Method hplc HPLC Analysis chromatography->hplc Purity Check crystallization->hplc Purity Check nmr NMR Analysis hplc->nmr Structure Verification end Pure Product nmr->end

Caption: A general workflow for the purification and analysis of this compound.

troubleshooting_logic start Impure Product check_impurities Identify Impurities (TLC/HPLC/MS) start->check_impurities is_isomer Cis/Trans Isomers? check_impurities->is_isomer is_starting_material Unreacted Starting Material? check_impurities->is_starting_material is_byproduct Di-Cbz Byproduct? check_impurities->is_byproduct is_isomer->is_starting_material No high_res_chrom High-Resolution Chromatography is_isomer->high_res_chrom Yes is_starting_material->is_byproduct No acid_wash Acidic Wash/Extraction is_starting_material->acid_wash Yes gradient_chrom Gradient Column Chromatography is_byproduct->gradient_chrom Yes pure_product Pure Product is_byproduct->pure_product No high_res_chrom->pure_product acid_wash->pure_product gradient_chrom->pure_product

Caption: A decision tree for troubleshooting the purification of this compound based on impurity type.

Technical Support Center: Synthesis of N-Cbz-trans-1,4-cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Cbz-trans-1,4-cyclohexanediamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

The main challenge is achieving selective mono-protection of the diamine. Due to the presence of two reactive amino groups, the formation of the di-protected byproduct, di-Cbz-trans-1,4-cyclohexanediamine, is a common issue. Optimizing reaction conditions to favor the formation of the desired mono-protected product is crucial.[1]

Q2: What are the common byproducts in this synthesis?

The most common byproducts are:

  • di-Cbz-trans-1,4-cyclohexanediamine: Formed from the reaction of a second molecule of benzyl chloroformate with the desired mono-protected product.

  • Benzyl alcohol: Results from the hydrolysis of the benzyl chloroformate reagent, especially in the presence of water.[2]

  • Unreacted trans-1,4-cyclohexanediamine: Incomplete reaction can leave starting material in the product mixture.

Q3: What is the general mechanism for the Cbz protection of an amine?

The reaction proceeds via a nucleophilic acyl substitution. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the departure of the chloride leaving group, forming the Cbz-protected amine (a carbamate). The reaction typically requires a base to neutralize the HCl generated.[3]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of dichloromethane and methanol) can separate the starting material (trans-1,4-cyclohexanediamine), the desired mono-Cbz product, and the di-Cbz byproduct. The spots can be visualized using a ninhydrin stain, which will stain the primary and secondary amines.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of the desired mono-Cbz product - Incomplete reaction. - Formation of significant amounts of the di-Cbz byproduct. - Loss of product during work-up and purification.- Increase the reaction time or slightly elevate the temperature (while monitoring for byproduct formation). - Use an excess of trans-1,4-cyclohexanediamine relative to benzyl chloroformate (see Table 1). - Optimize the extraction and purification steps to minimize losses.
High percentage of di-Cbz byproduct - Stoichiometry of reagents is not optimal. - Reaction temperature is too high. - Slow addition of benzyl chloroformate was not maintained.- Adjust the molar ratio of trans-1,4-cyclohexanediamine to benzyl chloroformate (a higher ratio of diamine favors mono-protection). - Maintain a low reaction temperature (e.g., 0 °C) to control the reactivity.[1] - Add the benzyl chloroformate solution dropwise to the reaction mixture to maintain a low concentration of the protecting agent.
Presence of benzyl alcohol impurity in the final product - Hydrolysis of benzyl chloroformate due to moisture in the reagents or solvents.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Benzyl alcohol can often be removed during column chromatography.
Difficulty in separating the mono-Cbz product from the starting material and di-Cbz byproduct - Inappropriate purification method. - Similar polarities of the compounds.- Utilize column chromatography with a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) for effective separation. - Acid-base extraction can be employed to separate the basic starting diamine and the mono-protected product from the neutral di-protected byproduct.

Data Presentation

Table 1: Effect of Stoichiometry on Product Distribution

Molar Ratio (trans-1,4-cyclohexanediamine : Cbz-Cl)Expected Yield of Mono-Cbz Product (%)Expected Yield of Di-Cbz Product (%)
1 : 1~50-60%~20-30%
2 : 1~70-80%~10-15%
3 : 1>85%<10%
5 : 1>90%<5%

Note: These are estimated yields based on general principles of selective protection and may vary depending on specific reaction conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from a similar procedure for mono-Boc protection of trans-1,4-cyclohexanediamine and is optimized to favor the formation of the mono-Cbz product.

Materials:

  • trans-1,4-Cyclohexanediamine

  • Benzyl chloroformate (Cbz-Cl)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine solution

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve trans-1,4-cyclohexanediamine (3.6 equivalents) in methanol (e.g., 50 mL for 17.54 mmol of diamine).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Benzyl Chloroformate: While stirring, slowly add a solution of benzyl chloroformate (1.0 equivalent) in a minimal amount of methanol to the cooled diamine solution. The addition should be dropwise over a period of 30-60 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature for 16 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 5:95 MeOH/DCM, visualized with ninhydrin stain). The desired product should have an Rf value of approximately 0.3.[4]

  • Work-up:

    • Remove the methanol under reduced pressure.

    • Dilute the residue with water and extract with ethyl acetate or dichloromethane (2 x 100 mL).

    • Wash the combined organic layers with brine solution (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the dried organic solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to separate the desired mono-Cbz product from unreacted diamine and the di-Cbz byproduct.

  • Characterization: The final product can be characterized by NMR spectroscopy. The expected ¹H NMR (400 MHz, CDCl₃) signals for the mono-Boc analog include peaks at δ 4.35 (brs, 1H), 3.39 (brs, 1H), 2.67-2.62 (m, 1H).[4] Similar shifts would be expected for the Cbz-protected product, with additional aromatic proton signals.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts cluster_purification Purification trans-1,4-cyclohexanediamine trans-1,4-cyclohexanediamine Reaction_Vessel Reaction Vessel (MeOH, 0°C to RT) trans-1,4-cyclohexanediamine->Reaction_Vessel Benzyl_Chloroformate Benzyl Chloroformate (Cbz-Cl) Benzyl_Chloroformate->Reaction_Vessel Mono_Cbz This compound (Desired Product) Reaction_Vessel->Mono_Cbz Di_Cbz di-Cbz-trans-1,4-cyclohexanediamine (Byproduct) Reaction_Vessel->Di_Cbz Unreacted_Diamine Unreacted Diamine Reaction_Vessel->Unreacted_Diamine Column_Chromatography Column Chromatography Mono_Cbz->Column_Chromatography Di_Cbz->Column_Chromatography Unreacted_Diamine->Column_Chromatography Pure_Mono_Cbz Pure N-Cbz-trans-1,4- cyclohexanediamine Column_Chromatography->Pure_Mono_Cbz Isolated Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Byproduct_Formation Diamine trans-1,4-cyclohexanediamine MonoCbz This compound (Desired Product) Diamine->MonoCbz + Cbz-Cl CbzCl Benzyl Chloroformate (Cbz-Cl) BenzylAlcohol Benzyl Alcohol (Byproduct) CbzCl->BenzylAlcohol + H₂O DiCbz di-Cbz-trans-1,4-cyclohexanediamine (Byproduct) MonoCbz->DiCbz + Cbz-Cl Water H₂O (moisture)

Caption: Reaction pathways leading to the desired product and common byproducts.

References

stability of n-Cbz-trans-1,4-cyclohexanediamine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is tailored for researchers, scientists, and drug development professionals working with N-Cbz-trans-1,4-cyclohexanediamine. Here you will find detailed troubleshooting guides and frequently asked questions concerning the stability of the carboxybenzyl (Cbz) protecting group under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the Cbz group of this compound under acidic conditions?

The carboxybenzyl (Cbz) group is known for its relative stability under a variety of reaction conditions, including mildly acidic and basic environments.[1] However, it is susceptible to cleavage under strong acidic conditions.[2] Its stability allows it to be "orthogonal" to other protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group, meaning one can be removed without affecting the other under specific conditions.[3]

Q2: Under which specific acidic conditions will the Cbz group cleave?

The Cbz group is typically removed using strong acids. Common reagents for this deprotection include:

  • Hydrogen Bromide (HBr) in Acetic Acid: A 33% solution of HBr in glacial acetic acid is highly effective and often works within a few minutes to a couple of hours at room temperature.[4][5]

  • Trifluoroacetic Acid (TFA): While often used for removing more labile groups like Boc, concentrated TFA (e.g., 95%) can also cleave the Cbz group, typically over 1 to 4 hours.[5][6]

  • Concentrated Hydrochloric Acid (HCl): Stirring the Cbz-protected compound in concentrated HCl overnight at room temperature can achieve deprotection.[7]

  • Other Lewis Acids: A combination of Aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to effectively deprotect N-Cbz groups at room temperature.[8]

Q3: Is it possible to selectively remove a Boc group without cleaving the Cbz group on a molecule containing both?

Yes, this is a common strategy in multi-step synthesis. The Boc group is significantly more acid-labile than the Cbz group.[9][10] Treatment with a standard solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) will typically remove the Boc group cleanly while leaving the Cbz group intact.[3] However, prolonged exposure or harsh conditions (e.g., neat TFA for extended periods) can lead to the cleavage of the Cbz group as well.[5][11]

Q4: What are the primary byproducts of acid-catalyzed Cbz cleavage?

The acid-catalyzed cleavage of a Cbz group proceeds via the formation of an unstable carbamic acid, which rapidly decarboxylates to yield the free amine and carbon dioxide.[3] The reaction also generates a benzyl carbocation. This electrophilic carbocation can potentially react with nucleophilic residues in the substrate, leading to side products. To prevent this, "scavengers" like triisopropylsilane (TIS) or water are often added to the reaction mixture to trap the carbocation.[5]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving the acidic stability of this compound.

Issue 1: The Cbz group was unintentionally cleaved during a reaction.

  • Question: I was performing a reaction under what I believed were mild acidic conditions, but I lost the Cbz protecting group. What could have happened?

  • Answer:

    • Potential Cause 1: Acid Strength/Concentration: The term "mildly acidic" can be subjective. The Cbz group can be labile to prolonged exposure even to acids not typically used for its removal. Localized high concentrations of acid or an overall lower-than-expected pH could be the culprit.

    • Solution: Carefully monitor and control the pH of your reaction mixture. If possible, use a buffered system. Re-evaluate if a less acidic catalyst or reagent can be used for the desired transformation.

    • Potential Cause 2: Elevated Temperature: Stability is temperature-dependent. Heating a reaction, even under mildly acidic conditions, can provide enough energy to facilitate the cleavage of the Cbz group.

    • Solution: Attempt the reaction at a lower temperature. If heating is required, consider using a more robust protecting group if the Cbz group proves too labile.

Issue 2: The Cbz group is resistant to cleavage under standard strong acid conditions.

  • Question: I am trying to deprotect this compound with TFA, but the reaction is very slow or incomplete. How can I resolve this?

  • Answer:

    • Potential Cause 1: Insufficient Acid Strength or Time: While TFA can cleave Cbz groups, it is less potent than HBr in acetic acid.[5] The specific substrate and solvent system can also influence the reaction rate.

    • Solution: Increase the reaction time or consider raising the temperature moderately. For a more effective and rapid cleavage, switch to a stronger reagent system, such as 33% HBr in acetic acid.[5]

    • Potential Cause 2: Reagent Quality: The acidic reagent may have degraded over time or been compromised by moisture.

    • Solution: Use a fresh bottle of the acidic reagent. Ensure all glassware and solvents are anhydrous, as water content can affect the reaction.

Quantitative Data on Cbz Cleavage Conditions

The following table summarizes typical conditions used for the acid-catalyzed cleavage of the Cbz group, which define the limits of its stability. Note that optimal conditions can vary depending on the specific substrate.

Deprotection ReagentTypical Reaction TimeTypical Temperature (°C)Typical Yield (%)Typical Purity (%)Reference
33% HBr in Acetic Acid1 - 2 hoursRoom Temperature> 90> 95[5]
Trifluoroacetic Acid (TFA)1 - 4 hoursRoom Temperature> 90> 95[5]
Concentrated HClSeveral hours (e.g., overnight)Room Temperature~75Not specified[7]
IPA·HCl4 hours65-75 °CNot specifiedNot specified[12]

Experimental Protocols

Protocol 1: Standard Procedure for Acid-Catalyzed Cbz Deprotection

This protocol describes a general method for removing the Cbz group using HBr in acetic acid, a highly effective reagent.[4][5]

  • Materials:

    • This compound

    • 33% Hydrogen Bromide (HBr) in glacial acetic acid

    • Anhydrous diethyl ether

    • Round bottom flask with a magnetic stir bar

  • Procedure:

    • Dissolve the this compound (1.0 equivalent) in a minimal amount of glacial acetic acid in a clean, dry round bottom flask.

    • Cool the flask in an ice bath (0 °C).

    • Slowly add the solution of 33% HBr in acetic acid to the mixture with stirring.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.

    • Upon completion, add an excess of cold, anhydrous diethyl ether to precipitate the product as its HBr salt.

    • Collect the solid product by filtration, wash thoroughly with cold diethyl ether to remove residual acid, and dry under vacuum.

Protocol 2: Assessing Cbz Stability During Boc Deprotection

This protocol outlines a method for removing a Boc group while assessing the stability of a Cbz group on the same molecule.

  • Materials:

    • Substrate containing both Boc and Cbz protected amines

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve the dual-protected substrate (1.0 equivalent) in DCM (approx. 0.1-0.2 M).

    • Prepare a cleavage solution, typically 20-50% TFA in DCM.

    • Add the TFA solution to the substrate solution and stir at room temperature.

    • Monitor the reaction closely by TLC or LC-MS at regular intervals (e.g., every 15-30 minutes). Look for the disappearance of the starting material and the appearance of the mono-deprotected (Cbz-only) product. Note if any fully deprotected product appears over time.

    • Once the Boc group is fully cleaved, carefully quench the reaction by slowly adding it to a stirred, cold solution of saturated aqueous NaHCO₃ until the gas evolution ceases.

    • Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.

    • Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for analysis and purification.

Visualizations

start Experimental Goal: Assess Cbz Group Stability condition_check Are acidic conditions required for the next synthetic step? start->condition_check no_acid Cbz group is highly stable. Proceed with reaction. condition_check->no_acid No acid_strength Evaluate strength of acid required. condition_check->acid_strength Yes mild_acid Conditions: Mild Acid (e.g., Acetic Acid, dilute HCl) Room Temperature acid_strength->mild_acid Mild strong_acid Conditions: Strong Acid (e.g., HBr/AcOH, neat TFA) Potentially elevated temperature acid_strength->strong_acid Strong mild_outcome Cbz group is likely stable. Monitor for slow cleavage over prolonged reaction times. mild_acid->mild_outcome strong_outcome Cbz group is likely unstable and will be cleaved. Consider an alternative protecting group or synthetic route. strong_acid->strong_outcome

Caption: Decision workflow for assessing Cbz group stability under acidic conditions.

cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation step1_img step1_desc The carbamate oxygen is protonated by a strong acid (H⁺). step2_img step2_desc The C-O bond cleaves, forming a stable benzyl carbocation and an unstable carbamic acid. step3_img step3_desc The carbamic acid spontaneously loses CO₂ to yield the deprotected primary amine. p1->step2_img p2->step3_img

Caption: Mechanism of acid-catalyzed Cbz deprotection.

References

Technical Support Center: Production of n-Cbz-trans-1,4-cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of n-Cbz-trans-1,4-cyclohexanediamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Mono-Cbz Product 1. Formation of di-Cbz-protected byproduct. 2. Incomplete reaction. 3. Hydrolysis of benzyl chloroformate.1. Use an excess of trans-1,4-cyclohexanediamine relative to benzyl chloroformate. 2. Ensure slow, dropwise addition of benzyl chloroformate to a vigorously stirred solution of the diamine to avoid localized high concentrations.[1] 3. Monitor the reaction by TLC or HPLC until the starting material is consumed.[2] 4. Maintain a low reaction temperature (0-5 °C) to control reactivity.[1]
High Levels of Di-Cbz Byproduct 1. Incorrect stoichiometry (insufficient diamine). 2. Rapid addition of benzyl chloroformate. 3. High reaction temperature.1. Carefully control the stoichiometry, using an excess of the diamine. 2. Add benzyl chloroformate slowly and sub-surface if possible on larger scales. 3. Maintain the reaction temperature below 10 °C during the addition.[2]
Product Fails to Precipitate/Crystallize 1. Presence of impurities inhibiting crystallization. 2. Incorrect pH for precipitation. 3. Inappropriate solvent for crystallization.1. Wash the reaction mixture thoroughly to remove unreacted reagents and byproducts.[2][3] 2. Carefully adjust the pH of the aqueous layer to 2-3 with dilute hydrochloric acid to induce precipitation.[2] 3. If precipitation is challenging, consider extraction with a suitable organic solvent followed by crystallization from a different solvent system.
Exothermic Reaction is Difficult to Control 1. Rapid addition of benzyl chloroformate on a large scale. 2. Inadequate cooling capacity for the reactor size.1. Reduce the addition rate of benzyl chloroformate. 2. Ensure the cooling system is sufficient for the scale of the reaction. 3. Consider a semi-batch process where the diamine solution is added to the benzyl chloroformate solution at a controlled rate.
Inconsistent Batch-to-Batch Purity 1. Variations in raw material quality. 2. Inconsistent reaction conditions (temperature, pH, stirring). 3. Inefficient or variable purification.1. Qualify all raw materials before use. 2. Implement strict process controls for all critical parameters. 3. Develop a robust and reproducible purification protocol, such as crystallization with well-defined solvent ratios and cooling profiles.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for introducing the Cbz group to trans-1,4-cyclohexanediamine on a large scale?

A1: The most common and scalable method is the Schotten-Baumann reaction.[4] This involves reacting trans-1,4-cyclohexanediamine with benzyl chloroformate (Cbz-Cl) under basic conditions.[2] For selective mono-protection, it is crucial to use an excess of the diamine, maintain a low temperature (0-5 °C), and add the Cbz-Cl slowly with vigorous stirring.[1] The pH of the solution should be kept between 8 and 10 to neutralize the hydrochloric acid byproduct.[2]

Q2: How can I minimize the formation of the di-Cbz protected byproduct?

A2: To minimize the formation of the di-Cbz byproduct, several key parameters should be controlled:

  • Stoichiometry: Use an excess of trans-1,4-cyclohexanediamine. This increases the statistical probability of benzyl chloroformate reacting with an unprotected diamine.[1]

  • Temperature: Low temperatures (0-5 °C) decrease the reaction rate and improve selectivity.[1]

  • Rate of Addition: A slow, controlled addition of benzyl chloroformate prevents localized high concentrations of the reagent, which can lead to double protection.[1]

  • Solvent System: A biphasic system, such as diethyl ether and water, can be effective for the reaction and subsequent separation.[1]

Q3: What are the recommended work-up and purification procedures for large-scale production?

A3: For large-scale production, a typical work-up involves:

  • Once the reaction is complete, wash the mixture with an organic solvent like diethyl ether to remove unreacted benzyl chloroformate.[2]

  • Separate the aqueous layer and cool it to 0-5 °C.

  • Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid to precipitate the this compound product.[2]

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.[2] If further purification is needed, recrystallization from a suitable solvent is often employed. While column chromatography is common in lab-scale synthesis, it is often not practical for large-scale production.

Q4: What are the safety precautions for handling benzyl chloroformate?

A4: Benzyl chloroformate (Cbz-Cl) is a hazardous substance and must be handled with care. It is corrosive, lachrymatory, and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.

Q5: Which analytical techniques are suitable for monitoring the reaction and assessing product purity?

A5: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective for monitoring the progress of the reaction by observing the disappearance of the starting materials and the formation of the product.[2] For assessing the purity of the final product and quantifying impurities, HPLC is the preferred method. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of the final product.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound

This protocol is adapted from standard Schotten-Baumann conditions for N-Cbz protection.

Materials:

  • trans-1,4-Cyclohexanediamine (1.5 equivalents)

  • Benzyl chloroformate (Cbz-Cl) (1.0 equivalent)

  • Sodium Carbonate (Na₂CO₃)

  • Water

  • Diethyl Ether

  • Hydrochloric Acid (1M)

Procedure:

  • In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve trans-1,4-cyclohexanediamine and sodium carbonate in water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add benzyl chloroformate dropwise to the stirred solution via the addition funnel, ensuring the temperature is maintained below 10 °C.[2]

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC or HPLC.[2]

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[2]

  • Separate the aqueous layer, cool it in an ice bath, and acidify to pH 2-3 with 1M hydrochloric acid.[2]

  • The product will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.[2]

Visualizations

G cluster_0 Synthesis Workflow Reaction_Setup Reaction Setup: - Dissolve trans-1,4-cyclohexanediamine and Na2CO3 in water. - Cool to 0-5 °C. Reagent_Addition Reagent Addition: - Slowly add Cbz-Cl. - Maintain temperature < 10 °C. Reaction_Setup->Reagent_Addition Reaction Reaction: - Stir for 2-4 hours at room temperature. - Monitor by TLC/HPLC. Reagent_Addition->Reaction Workup Work-up: - Wash with diethyl ether. - Separate aqueous layer. Reaction->Workup Isolation Isolation: - Acidify aqueous layer to pH 2-3. - Filter and dry the product. Workup->Isolation

Caption: Experimental workflow for the synthesis of this compound.

G cluster_1 Troubleshooting Logic Low_Yield Low Yield? High_DiCbz High Di-Cbz byproduct? Low_Yield->High_DiCbz Yes Optimize_Purification Optimize Purification Low_Yield->Optimize_Purification No Check_Stoichiometry Check Stoichiometry (Excess Diamine) High_DiCbz->Check_Stoichiometry Yes Check_Addition_Rate Check Addition Rate (Slow) Check_Stoichiometry->Check_Addition_Rate Check_Temperature Check Temperature (0-5 °C) Check_Addition_Rate->Check_Temperature

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Purification of N-Cbz-trans-1,4-cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Cbz-trans-1,4-cyclohexanediamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The primary impurities in the synthesis of mono-Cbz-protected trans-1,4-cyclohexanediamine are typically the unreacted starting material, trans-1,4-cyclohexanediamine, and the di-Cbz-protected byproduct, di-N,N'-Cbz-trans-1,4-cyclohexanediamine.[1] The presence of these impurities is a result of the statistical nature of the protection reaction.

Q2: What are the general strategies for purifying crude this compound?

A2: The purification strategy is based on the significant differences in polarity and basicity between the desired mono-Cbz product, the unreacted diamine, and the di-Cbz byproduct.[1] The most common and effective purification methods are:

  • Extraction: An initial workup using acid-base extraction can effectively separate the three main components. The basic unreacted diamine and the mono-Cbz product can be extracted into an acidic aqueous layer, leaving the neutral di-Cbz byproduct in the organic phase.[1]

  • Column Chromatography: Flash column chromatography over silica gel is a highly effective method for separating the mono-Cbz product from the less polar di-Cbz byproduct and any other non-basic impurities.[1]

  • Recrystallization: If the mono-Cbz product is a solid, recrystallization can be an excellent final purification step to obtain a highly pure product.[1]

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the purification process. By spotting the crude reaction mixture and the collected fractions, you can visualize the separation of the desired product from impurities. The different components can be visualized using a UV lamp (as the Cbz group is UV active) or by staining with a suitable reagent such as potassium permanganate or ninhydrin.

Troubleshooting Guides

Issue 1: Presence of Unreacted trans-1,4-cyclohexanediamine in the Final Product

This is indicated by a baseline spot on a TLC plate (if visualized with a suitable stain) and can be confirmed by 1H NMR spectroscopy.

Cause:

  • Incomplete reaction during the Cbz protection step.

  • Inefficient extraction during the workup.

Solution:

  • Optimize Extraction: Perform a thorough acidic wash (e.g., with 1 M HCl) of the organic layer containing the crude product. The unreacted diamine, being more basic, will be protonated and move into the aqueous layer.[1]

  • Column Chromatography: If extraction is insufficient, column chromatography is highly effective. The highly polar diamine will remain at the baseline of the silica gel column with common solvent systems, allowing for easy separation from the desired product.

Issue 2: Presence of di-N,N'-Cbz-trans-1,4-cyclohexanediamine Byproduct in the Final Product

This is often observed as a less polar spot on a TLC plate compared to the mono-Cbz product.

Cause:

  • Use of an excess of benzyl chloroformate during the protection reaction.

  • Prolonged reaction time.

Solution:

  • Column Chromatography: This is the most effective method for removing the di-Cbz byproduct. Due to the presence of two Cbz groups, the di-protected compound is significantly less polar than the mono-protected product. A step-gradient elution, starting with a less polar solvent system and gradually increasing the polarity, will elute the di-Cbz compound first, followed by the desired mono-Cbz product.[1]

  • Recrystallization: Careful selection of a recrystallization solvent can sometimes selectively crystallize the mono-Cbz product, leaving the more soluble di-Cbz byproduct in the mother liquor.

Issue 3: Streaking or Tailing of the Product Spot on TLC and during Column Chromatography

Cause:

  • The basic nature of the free amine group in this compound can lead to strong interactions with the acidic silica gel.[2]

  • The sample may be overloaded on the TLC plate or column.

Solution:

  • Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase.[2] This will neutralize the acidic sites on the silica gel and reduce tailing.

  • Proper Loading: Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading it onto the column. Avoid using a solvent that is significantly more polar than the mobile phase for dissolution.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Extract the organic phase with 1 M HCl (3 x 50 mL for a 10 g crude sample). The unreacted diamine and the mono-Cbz product will move to the aqueous phase. The di-Cbz byproduct will remain in the organic phase.

  • Separate the organic layer (containing the di-Cbz byproduct).

  • Cool the combined acidic aqueous layers in an ice bath and basify to a pH of >10 with a suitable base (e.g., 2 M NaOH).

  • Extract the now basic aqueous phase with dichloromethane (3 x 50 mL). The mono-Cbz product and the unreacted diamine will move back into the organic phase.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield a mixture of the mono-Cbz product and unreacted diamine, which can be further purified by column chromatography.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A good starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis. A gradient elution is recommended.

  • Preparation: Dissolve the crude product (pre-purified by extraction if necessary) in a minimal amount of dichloromethane or the initial mobile phase.

  • Elution:

    • Start with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) to elute the non-polar di-Cbz byproduct.

    • Gradually increase the polarity (e.g., to 7:3, then 1:1 Hexane:Ethyl Acetate) to elute the desired mono-Cbz product.

    • If the unreacted diamine is present, it will typically require a much more polar solvent system (e.g., Dichloromethane:Methanol) to be eluted.

  • Monitoring: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude or column-purified this compound in a minimum amount of a hot solvent. Suitable solvent systems to try include ethanol/water or ethyl acetate/hexane.[3]

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Troubleshooting Guide for Purification of this compound

Problem Potential Cause(s) Recommended Solution(s)
Presence of unreacted starting materialIncomplete reaction, inefficient extractionOptimize acid-base extraction, perform column chromatography
Presence of di-Cbz byproductExcess protecting group, long reaction timeColumn chromatography with a polarity gradient, trial recrystallization
Product streaking on silica gelStrong interaction of the basic amine with acidic silicaAdd 0.1-1% triethylamine to the mobile phase
Poor separation in column chromatographyIncorrect mobile phase polarityOptimize the solvent system based on TLC analysis
Oily product after purificationProduct may not be a solid at room temperature or may contain residual solventEnsure complete removal of solvent under high vacuum; attempt co-evaporation with a suitable solvent

Table 2: Suggested Starting Conditions for Purification Methods

Purification Method Parameter Suggested Starting Condition
Column Chromatography Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (start with 9:1, increase polarity)
Mobile Phase Modifier 0.1-1% Triethylamine (if tailing occurs)
Recrystallization Solvent System 1 Ethanol / Water
Solvent System 2 Ethyl Acetate / Hexane

Visualizations

Purification_Troubleshooting cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Steps cluster_impurities Impurity Identification cluster_end Final Product Crude_Product Crude N-Cbz-trans-1,4- cyclohexanediamine TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis SM_present Starting Material Present? TLC_Analysis->SM_present DiCbz_present Di-Cbz Byproduct Present? TLC_Analysis->DiCbz_present Extraction Acid-Base Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product SM_present->Extraction Yes SM_present->DiCbz_present No DiCbz_present->Column_Chromatography Yes DiCbz_present->Recrystallization No

Caption: Troubleshooting workflow for the purification of this compound.

References

Validation & Comparative

Mass Spectrometry Analysis of N-Cbz-trans-1,4-cyclohexanediamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based and alternative analytical techniques for the characterization and quantification of N-Cbz-trans-1,4-cyclohexanediamine. This mono-protected diamine is a critical building block in the synthesis of various pharmaceutical compounds and advanced materials. Accurate and robust analytical methods are paramount for ensuring the quality and purity of intermediates and final products. This document outlines detailed experimental protocols, presents comparative data, and visualizes key analytical workflows and fragmentation pathways to aid in method selection and development.

Introduction to Analytical Strategies

The analysis of this compound (MW: 248.32 g/mol , Formula: C14H20N2O2) presents unique challenges due to its polarity, thermal lability of the carbamate group, and the presence of a reactive primary amine. The selection of an appropriate analytical technique is crucial for achieving desired sensitivity, selectivity, and accuracy. This guide focuses on a comparison between liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

Comparative Analysis of Analytical Techniques

The choice between LC-MS, GC-MS, and HPLC-UV depends on the specific requirements of the analysis, such as the need for structural confirmation, quantification limits, and sample throughput.

FeatureLC-MS/MSGC-MSHPLC-UV
Principle Separation by liquid chromatography followed by mass analysis of ionized molecules and their fragments.Separation of volatile compounds by gas chromatography followed by mass analysis.Separation by liquid chromatography with detection based on UV absorbance.
Sample Volatility Not required. Ideal for polar and non-volatile compounds.Requires volatile and thermally stable compounds. Derivatization is often necessary for polar analytes.Not required. Suitable for a wide range of polar and non-polar compounds.
Thermal Stability Suitable for thermally labile compounds.Risk of thermal degradation of the Cbz group in the injector port.Analysis is performed at or near ambient temperature.
Selectivity Very high, especially with tandem MS (MS/MS) which provides structural information.High, based on both retention time and mass spectrum.Moderate, based on retention time and UV spectrum. Co-elution can be an issue.
Sensitivity Very high, typically in the picogram (pg) to femtogram (fg) range.High, but can be limited by derivatization efficiency and background noise.Moderate, typically in the nanogram (ng) to microgram (µg) range.
Structural Info Provides molecular weight and detailed fragmentation patterns for structural elucidation.Provides characteristic fragmentation patterns for identification.Limited to UV absorbance spectrum, which is not highly specific.
Derivatization Generally not required.Often required to increase volatility and thermal stability of the analyte.Not required.

Mass Spectrometry: Predicted Fragmentation Pathway

Understanding the fragmentation behavior of this compound is essential for developing selective mass spectrometric methods. While specific experimental data for this compound is not widely published, a predicted fragmentation pathway under electrospray ionization (ESI) conditions can be proposed based on the known fragmentation of carbamates and amines.

The primary fragmentation is expected to occur at the carbamate linkage and within the cyclohexyl ring.

fragmentation_pathway M [M+H]+ m/z 249.16 frag1 Loss of Benzyl alcohol (-108 Da) m/z 141.11 M->frag1 - C7H8O frag2 Loss of CO2 (-44 Da) m/z 205.17 M->frag2 - CO2 frag3 Loss of C7H7 radical (-91 Da) Tropylium ion m/z 91.05 M->frag3 - C7H7• frag4 Loss of Cbz group (-135 Da) m/z 114.12 M->frag4 - C8H7O2 frag5 Cyclohexanediamine ion m/z 114.12 frag4->frag5

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocols

LC-MS/MS Analysis

This method is recommended for its high sensitivity and selectivity, providing both quantification and structural confirmation.

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Multiple Reaction Monitoring (MRM) Transitions (Predicted):

      • Quantifier: 249.2 -> 91.1 (Protonated molecule -> Tropylium ion).

      • Qualifier: 249.2 -> 114.1 (Protonated molecule -> Cyclohexanediamine fragment).

GC-MS Analysis (with Derivatization)

For laboratories equipped primarily with GC-MS, analysis is feasible with a prior derivatization step to enhance volatility and prevent thermal degradation.

  • Derivatization Protocol (Silylation):

    • Evaporate a known volume of the sample solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-500.

HPLC-UV Analysis

A cost-effective alternative for routine quantification when mass spectrometric identification is not required.

  • Instrumentation: A high-performance liquid chromatograph with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Isocratic Elution: 60:40 (A:B).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm (due to the benzene ring in the Cbz group).

    • Injection Volume: 20 µL.

Workflow for Mass Spectrometry Analysis

The general workflow for analyzing this compound by mass spectrometry involves several key stages, from sample preparation to data interpretation.

ms_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection extraction Extraction/Dilution sample->extraction derivatization Derivatization (for GC-MS) extraction->derivatization chromatography Chromatographic Separation (LC or GC) extraction->chromatography derivatization->chromatography ionization Ionization (e.g., ESI, EI) chromatography->ionization mass_analysis Mass Analysis (MS and MS/MS) ionization->mass_analysis detection Signal Detection mass_analysis->detection quantification Quantification detection->quantification identification Structural Identification detection->identification

Caption: General workflow for mass spectrometry analysis.

Conclusion

For the comprehensive analysis of this compound, LC-MS/MS stands out as the most powerful and versatile technique. It offers superior sensitivity, selectivity, and the ability to provide definitive structural information without the need for derivatization, making it ideal for both qualitative and quantitative applications in research and quality control settings. GC-MS can be a viable alternative if derivatization is optimized, particularly in laboratories where LC-MS is unavailable. HPLC-UV provides a simple and cost-effective method for routine quantification, although it lacks the specificity and sensitivity of mass spectrometry-based methods. The choice of method should be guided by the specific analytical goals, available instrumentation, and the required level of data quality.

A Comparative Guide to n-Cbz-trans-1,4-cyclohexanediamine and its Cis Isomer for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals engaged in drug development and chemical synthesis, the choice between stereoisomers can be critical to the outcome of a reaction and the biological activity of the final compound. This guide provides a detailed comparison of n-Cbz-trans-1,4-cyclohexanediamine and its cis counterpart, offering insights into their physicochemical properties, reactivity, and applications, supported by experimental data.

Physicochemical Properties: A Tale of Two Conformations

The differing spatial arrangements of the amino and Cbz-protected amino groups in the cis and trans isomers of n-Cbz-1,4-cyclohexanediamine give rise to distinct physical properties. The trans isomer generally exhibits a more stable, rigid structure, while the cis isomer is more flexible.

PropertyThis compoundn-Cbz-cis-1,4-cyclohexanediamineParent trans-1,4-cyclohexanediamineParent cis-1,4-cyclohexanediamine
Molecular Formula C₁₄H₂₀N₂O₂[1][2]C₁₄H₂₀N₂O₂C₆H₁₄N₂C₆H₁₄N₂
Molecular Weight 248.32 g/mol [1][2]248.32 g/mol 114.19 g/mol 114.19 g/mol
Appearance SolidSolid or liquid[3]SolidData not available
Melting Point Data not availableData not available71 °CData not available
Boiling Point Data not availableData not available88 °C at 18 mmHgData not available
Solubility Data not availableData not availableSoluble in MethanolData not available

Note: Experimental data for the n-Cbz protected isomers is limited in publicly available literature. The properties of the parent diamines are provided for reference.

The distinct conformations of the cis and trans isomers can be visualized as follows:

isomers cluster_trans trans-1,4-cyclohexanediamine cluster_cis cis-1,4-cyclohexanediamine trans Chair conformation with equatorial substituents cis Chair conformation with one axial and one equatorial substituent

Caption: Conformational differences between trans and cis isomers.

Reactivity and Applications in Synthesis

The stereochemistry of the 1,4-diaminocyclohexane core plays a significant role in the reactivity of the free amino group and the overall utility of these molecules as building blocks in organic synthesis, particularly in the construction of complex molecules for drug discovery.

The trans isomer , with its diequatorial arrangement of the amino groups in the most stable chair conformation, presents a more rigid and predictable scaffold. This rigidity can be advantageous in designing molecules with specific spatial orientations for optimal interaction with biological targets. The Cbz-protected trans isomer is a valuable intermediate for introducing a 1,4-diaminocyclohexane moiety in a controlled, stepwise manner.[4]

The cis isomer , on the other hand, possesses one axial and one equatorial amino group in its chair conformation. This can lead to different reactivity profiles due to steric hindrance and the different electronic environments of the two amino groups. While less commonly cited in specific applications compared to the trans isomer, the cis-diamine is also utilized in the synthesis of various biologically active compounds.

synthesis_pathway start 1,4-Diaminocyclohexane (cis/trans mixture) mono_cbz Mono-Cbz Protection start->mono_cbz Cbz-Cl, Base isomers n-Cbz-cis-1,4-cyclohexanediamine & This compound mono_cbz->isomers acylation Acylation / Alkylation of free amino group isomers->acylation Electrophile deprotection Cbz Deprotection acylation->deprotection e.g., H2/Pd final_product Target Molecule deprotection->final_product

Caption: General synthetic workflow utilizing mono-Cbz protected 1,4-cyclohexanediamine isomers.

Experimental Protocols

Detailed experimental protocols for the synthesis and subsequent reactions of n-Cbz-cis- and this compound are not widely available in a comparative context. However, general procedures for the N-acylation of primary amines can be adapted.

General Protocol for N-Acylation of a Mono-Cbz-Protected 1,4-Cyclohexanediamine:

Materials:

  • n-Cbz-cis- or this compound

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the mono-Cbz-protected 1,4-cyclohexanediamine (1.0 equivalent) in the anhydrous solvent under an inert atmosphere.

  • Add the tertiary amine base (1.1-1.5 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.0-1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

acylation_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Cbz-diamine and base in solvent cool Cool to 0 °C dissolve->cool add_acyl Add acylating agent cool->add_acyl react Stir at room temperature add_acyl->react monitor Monitor by TLC react->monitor quench Quench with NaHCO3 monitor->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by chromatography dry->purify

Caption: Experimental workflow for the N-acylation of mono-Cbz-protected 1,4-cyclohexanediamine.

Signaling Pathways and Logical Relationships in Drug Design

The rigid scaffold of trans-1,4-diaminocyclohexane is often incorporated into drug candidates to orient pharmacophoric groups in a precise manner, enhancing binding affinity and selectivity for a target protein. The choice between the cis and trans isomer can significantly impact the geometry of the molecule and its ability to fit into a binding pocket.

drug_design_logic scaffold Cyclohexanediamine Scaffold (cis or trans) geometry Molecular Geometry and Rigidity scaffold->geometry binding Binding Affinity & Selectivity to Target geometry->binding properties ADME Properties geometry->properties activity Biological Activity binding->activity candidate Drug Candidate activity->candidate properties->candidate

Caption: Logical relationship of isomer selection in drug design.

References

A Comparative Guide to the Biological Activity of Cis- and Trans-Diaminocyclohexane Platinum Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of cis- and trans-diaminocyclohexane (DACH) platinum complexes, a class of compounds that has shown significant promise in overcoming resistance to traditional platinum-based cancer therapies. By presenting key experimental data, detailed methodologies, and visual representations of molecular pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships that govern the efficacy of these potential anticancer agents.

Introduction: The Significance of Stereochemistry in Platinum Drug Design

Platinum-based drugs, such as cisplatin and oxaliplatin, are cornerstones of cancer chemotherapy. Their mechanism of action primarily involves binding to nuclear DNA, which subsequently induces apoptosis (programmed cell death) in rapidly dividing cancer cells. The diaminocyclohexane (DACH) ligand has been a key component in the development of second and third-generation platinum complexes, most notably in oxaliplatin, which incorporates the trans-1R,2R-DACH isomer. The stereochemistry of the DACH ligand—whether it is in the cis or trans configuration—profoundly influences the biological properties of the resulting platinum complex, including its antitumor activity, toxicity, and ability to circumvent drug resistance. This guide will delve into these differences, supported by experimental evidence.

In Vitro Cytotoxicity: A Tale of Two Isomers

The cytotoxic potential of cis- and trans-DACH platinum complexes has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key metric in these studies. The data consistently demonstrates that the biological activity is not solely dependent on the cis or trans configuration of the DACH ligand but is also significantly modulated by the leaving group attached to the platinum center.

For instance, in complexes with a sulfate leaving group, the trans isomers generally exhibit greater cytotoxic activity than the corresponding cis form.[1] Conversely, when the leaving group is 1,1-cyclobutanedicarboxylate (CBDCA), the cis configuration appears to be superior in some cases.[1] This highlights the intricate interplay between the DACH isomer and the leaving group in determining the overall efficacy of the drug.

Table 1: Comparative in vitro cytotoxicity (IC50, µM) of DACH-Platinum Complexes

Complex/IsomerLeaving GroupL1210/0 (Murine Leukemia)L1210/DDP (Cisplatin-Resistant)B16 (Melanoma)M5076 (Reticulosarcoma)Reference
trans-DACH-Pt SulfateMore ActiveMore ActiveMore ActiveMore Active[1]
cis-DACH-Pt SulfateLess ActiveLess ActiveLess ActiveLess Active[1]
trans-DACH-Pt CBDCALess ActiveLess ActiveLess ActiveLess Active[1]
cis-DACH-Pt CBDCAMore ActiveMore ActiveMore ActiveMore Active[1]

In Vivo Antitumor Efficacy: Performance in Preclinical Models

The ultimate test of an anticancer agent's potential lies in its performance in vivo. Studies in murine tumor models have revealed significant differences in the antitumor efficacy of cis- and trans-DACH platinum complexes. The choice of the DACH isomer can dramatically impact the therapeutic outcome, including in models of cisplatin-resistant cancer.

Notably, in many preclinical studies, the trans-1R,2R-DACH isomer, the same isomer found in oxaliplatin, has demonstrated superior antitumor activity compared to the cis isomer and the trans-1S,2S isomer.[2] This superiority is often observed in both cisplatin-sensitive and cisplatin-resistant tumor models.[3][4] However, the efficacy can be tumor-type dependent, with some studies showing the cis isomer to be more effective in specific contexts.[2]

Table 2: Comparative in vivo antitumor activity of DACH-Platinum(IV) Complexes

Complex Isomer (DACH)Leaving GroupsL1210/0 (%T/C)L1210/DDP (%T/C)B16 Melanoma (%T/C)M5076 Reticulosarcoma (%T/C)Reference
trans-1R,2R Dichloro, CBDCA> cis, > S,S< S,S= S,S, > cis= S,S, = cis[2]
trans-1S,2S Dichloro, CBDCA< R,R> R,R, > cis= R,R, > cis= R,R, = cis[2]
cis Dichloro, CBDCA< R,R< R,R, < S,S< R,R, < S,S= R,R, = cis[2]

%T/C: Median lifespan of treated animals divided by the median lifespan of the control animals, expressed as a percentage. A higher %T/C indicates greater antitumor activity.

Mechanism of Action: DNA Binding and Cellular Response

The primary mechanism of action for DACH-platinum complexes, like other platinum-based drugs, is the formation of covalent adducts with DNA. This DNA damage triggers a cascade of cellular events, ultimately leading to apoptosis. The stereochemistry of the DACH ligand influences the geometry of these DNA adducts, which in turn affects their recognition by cellular proteins and the subsequent cellular response.

Upon entering a cell, the platinum complex undergoes aquation, where the leaving group is replaced by water molecules, forming a reactive species. This activated complex then binds to DNA, primarily at the N7 position of guanine and adenine bases, leading to the formation of intrastrand and interstrand crosslinks.

DNA_Activation_Binding cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pt_Complex DACH-Pt(X)2 (Inactive) Pt_Complex_Aqua [DACH-Pt(X)(H2O)]+ [DACH-Pt(H2O)2]2+ (Active) Pt_Complex->Pt_Complex_Aqua Aquation (Loss of leaving group X) DNA Nuclear DNA Pt_Complex_Aqua->DNA Binding DNA_Adduct Platinated DNA (DNA Adducts) DNA->DNA_Adduct Cross-linking

Figure 1. Activation and DNA binding of DACH-platinum complexes.

The formation of DNA adducts triggers a DNA damage response (DDR), which can lead to cell cycle arrest and apoptosis. For trans-DACH complexes like oxaliplatin, this process is known to involve the p53 tumor suppressor protein and the Bcl-2 family of apoptosis regulators.[5][6] DNA damage activates p53, which in turn can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction and caspase activation.

Apoptosis_Pathway DNA_Adduct Platinated DNA DDR DNA Damage Response (DDR) DNA_Adduct->DDR p53 p53 Activation DDR->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 2. p53-mediated apoptosis pathway induced by trans-DACH-Pt complexes.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Drug Treatment: Stock solutions of the platinum complexes are prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations in culture medium. The cells are then treated with these serially diluted compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antitumor Efficacy in Murine Models
  • Animal Model: Female BALB/c or C57BL/6 mice are typically used. All animal procedures are conducted in accordance with institutional guidelines for animal care and use.

  • Tumor Cell Implantation: A suspension of murine tumor cells (e.g., L1210 leukemia, B16 melanoma) is injected subcutaneously or intraperitoneally into the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into control and treatment groups.

  • Drug Administration: The platinum complexes are dissolved in a suitable vehicle (e.g., saline with 1% DMSO) and administered to the mice, typically via intraperitoneal injection, on a predetermined schedule (e.g., on days 4, 7, 11, and 14 post-tumor implantation).

  • Monitoring: The body weight and tumor volume of the mice are monitored regularly. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Efficacy Evaluation: The primary endpoint is typically the median survival time of the treated group compared to the control group, expressed as the percentage of increase in lifespan (%T/C). Tumor growth inhibition is also used as a measure of efficacy.

Cellular Uptake and DNA Platination
  • Cell Treatment: Cancer cells are treated with a specific concentration of the platinum complex for a defined period.

  • Cell Harvesting and Fractionation: After treatment, cells are washed to remove extracellular drug, harvested, and then fractionated to separate the cytoplasm, nucleus, and other organelles.

  • DNA Isolation: DNA is isolated from the nuclear fraction using a DNA extraction kit.

  • Platinum Quantification: The amount of platinum in the whole cells and bound to the isolated DNA is quantified using inductively coupled plasma mass spectrometry (ICP-MS).

  • Data Analysis: The cellular uptake is expressed as the amount of platinum per million cells. DNA platination is expressed as the number of platinum atoms per nucleotide.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Uptake_Platination Cellular Uptake & DNA Platination (ICP-MS) Cell_Culture->Uptake_Platination Tumor_Model Murine Tumor Model Drug_Admin Drug Administration Tumor_Model->Drug_Admin Efficacy Antitumor Efficacy (%T/C, TGI) Drug_Admin->Efficacy DACH_Pt_Complexes Cis- & Trans-DACH-Pt Complexes DACH_Pt_Complexes->Cell_Culture DACH_Pt_Complexes->Tumor_Model

Figure 3. General experimental workflow for comparing DACH-platinum complexes.

Conclusion and Future Directions

The stereochemistry of the diaminocyclohexane ligand is a critical determinant of the biological activity of platinum complexes. While the trans isomers, particularly the 1R,2R enantiomer, have shown broad and potent antitumor activity in many preclinical models, the cis isomers can exhibit superior efficacy with certain leaving groups and in specific tumor types. This underscores the importance of a nuanced, structure-driven approach to the design of new platinum-based anticancer drugs.

Future research should focus on elucidating the precise molecular mechanisms that underlie the differential activities of these isomers. A deeper understanding of how the distinct DNA adducts formed by cis- and trans-DACH platinum complexes are recognized and processed by the cellular machinery will be crucial for the rational design of next-generation platinum drugs with improved efficacy and reduced toxicity. Furthermore, exploring novel combinations of DACH isomers with a wider array of leaving groups may unlock new therapeutic opportunities for a broader range of cancers, including those that have developed resistance to current platinum therapies.

References

A Comparative Guide to Protecting Groups for trans-1,4-Cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules and pharmaceutical agents, the selective protection of reactive functional groups is a critical step to prevent unwanted side reactions. For a symmetrical molecule like trans-1,4-cyclohexanediamine, which possesses two primary amine groups, achieving mono-protection is often a key challenge. This guide provides a comparative analysis of three widely used amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—for the mono-protection of trans-1,4-cyclohexanediamine. The comparison focuses on reaction yields, deprotection conditions, and the principles of orthogonal protection, supported by experimental data and detailed protocols.

At a Glance: Comparison of Protecting Groups

The choice of a protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. The following table summarizes the key characteristics of Boc, Cbz, and Fmoc groups for the mono-protection of trans-1,4-cyclohexanediamine.

Protecting GroupProtection ReagentTypical Protection YieldDeprotection ConditionsTypical Deprotection YieldOrthogonality
Boc Di-tert-butyl dicarbonate (Boc)₂O86%[1]Strong Acid (e.g., TFA, HCl)Quantitative[2]Orthogonal to Cbz and Fmoc
Cbz Benzyl chloroformate (Cbz-Cl)Moderate to High (substrate dependent)Catalytic Hydrogenolysis (H₂, Pd/C)High (typically >90%)[3]Orthogonal to Boc and Fmoc
Fmoc 9-Fluorenylmethyl chloroformate (Fmoc-Cl)Moderate to High (substrate dependent)Base (e.g., 20% Piperidine in DMF)High (often quantitative)Orthogonal to Boc and Cbz

Orthogonal Protection Strategy

In multi-step synthesis, it is often necessary to deprotect one amine in the presence of another protected amine. This is achieved through an "orthogonal protection" strategy, where protecting groups are chosen that can be removed under distinct conditions without affecting each other.[4] For instance, a molecule bearing both a Boc- and a Cbz-protected amine can be selectively deprotected. The Boc group is stable to the hydrogenolysis conditions used to remove the Cbz group, and the Cbz group is stable to the acidic conditions used to remove the Boc group. This allows for the sequential functionalization of the two amine groups on the trans-1,4-cyclohexanediamine scaffold.

Caption: Orthogonal protection and deprotection of trans-1,4-cyclohexanediamine.

Experimental Protocols

The following sections provide detailed experimental protocols for the mono-protection and deprotection of trans-1,4-cyclohexanediamine with Boc, Cbz, and Fmoc protecting groups.

tert-Butoxycarbonyl (Boc) Group

The Boc group is a popular choice due to its stability to a wide range of non-acidic conditions and its straightforward removal with strong acids.

Protection Protocol:

A reported method for the mono-Boc protection of trans-1,4-cyclohexanediamine achieves a high yield.[1]

  • Reaction: To a stirred solution of trans-1,4-cyclohexanediamine (3.6 equivalents) in methanol (MeOH) at 0°C, di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent) is added. The reaction mixture is then stirred at room temperature for 16 hours.

  • Work-up: After the reaction is complete, the solvent is evaporated. The residue is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to afford the mono-Boc protected product.

  • Yield: 86%[1]

Deprotection Protocol:

The Boc group is typically removed using strong acids like trifluoroacetic acid (TFA).

  • Reaction: The Boc-protected amine is dissolved in a 1:1 mixture of dichloromethane (DCM) and TFA and stirred at room temperature for 30 minutes.

  • Work-up: Toluene is added, and the mixture is concentrated under reduced pressure. This co-evaporation with toluene is repeated twice to remove excess TFA, yielding the TFA salt of the deprotected amine. For isolation of the free amine, a basic workup is required.

  • Yield: Often quantitative.[2]

Boc_Workflow Start trans-1,4-Cyclohexanediamine Protected N-Boc-trans-1,4-cyclohexanediamine Start->Protected (Boc)₂O, MeOH, rt, 16h Yield: 86% Deprotected trans-1,4-Cyclohexanediamine (as TFA salt) Protected->Deprotected TFA/DCM, rt, 30min Yield: Quantitative

Caption: Workflow for Boc protection and deprotection.

Carboxybenzyl (Cbz) Group

The Cbz group is another widely used protecting group, valued for its stability and its removal under neutral conditions via catalytic hydrogenolysis.

Protection Protocol:

  • Reaction: trans-1,4-Cyclohexanediamine is dissolved in a suitable solvent such as a mixture of diethyl ether and water. The solution is cooled to 0°C, and benzyl chloroformate (Cbz-Cl) is added dropwise. A base, such as sodium hydroxide, is added to neutralize the HCl generated during the reaction.

  • Work-up: The reaction mixture is typically subjected to an extractive work-up to separate the mono-protected product from the di-protected byproduct and unreacted starting material.

  • Yield: Moderate to high, depending on reaction conditions.

Deprotection Protocol:

The Cbz group is most commonly removed by catalytic hydrogenolysis.

  • Reaction: The Cbz-protected amine is dissolved in a solvent such as methanol or ethanol. A catalytic amount of palladium on carbon (Pd/C, typically 10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (e.g., from a balloon) at room temperature.

  • Work-up: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the deprotected amine.

  • Yield: Generally high, often exceeding 90%.[3]

Cbz_Workflow Start trans-1,4-Cyclohexanediamine Protected N-Cbz-trans-1,4-cyclohexanediamine Start->Protected Cbz-Cl, Base, 0°C Deprotected trans-1,4-Cyclohexanediamine Protected->Deprotected H₂, Pd/C, rt Yield: >90% Fmoc_Workflow Start trans-1,4-Cyclohexanediamine Protected N-Fmoc-trans-1,4-cyclohexanediamine Start->Protected Fmoc-Cl, NaHCO₃, 0°C Deprotected trans-1,4-Cyclohexanediamine Protected->Deprotected 20% Piperidine/DMF, rt Yield: Quantitative

References

A Comparative Guide to N-Cbz and N-Boc Protection of trans-1,4-Cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective protection of one amino group in a symmetric diamine like trans-1,4-cyclohexanediamine is a critical step in the synthesis of a wide array of pharmaceuticals and functional materials. The choice of the protecting group is paramount, dictating the overall efficiency and success of the synthetic route. This guide provides an objective comparison between two of the most commonly employed amine protecting groups: the benzyloxycarbonyl (Cbz) group and the tert-butoxycarbonyl (Boc) group, with a specific focus on their application to trans-1,4-cyclohexanediamine.

Performance Comparison at a Glance

The selection between N-Cbz and N-Boc protection hinges on factors such as reaction yield, the stability of the protecting group under various conditions, and the ease of its removal. While both are effective, their distinct characteristics make them suitable for different synthetic strategies.

FeatureN-Cbz (Benzyloxycarbonyl)N-Boc (tert-Butoxycarbonyl)
Protection Reagent Benzyl chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate (Boc)₂O
Typical Reaction Conditions Basic conditions (e.g., NaHCO₃, Na₂CO₃) in an aqueous/organic solvent mixture at 0 °C to room temperature.[1][2]Basic conditions or in situ HCl generation in an organic solvent (e.g., Methanol) at 0 °C to room temperature.
Reported Yield for trans-1,4-cyclohexanediamine A specific yield for the mono-protection of trans-1,4-cyclohexanediamine was not found in the reviewed literature. General methods for amine protection report high yields.[2][3]86% for mono-protection.
Stability Stable to acidic and basic conditions.[4]Stable to basic conditions and hydrogenolysis.[4]
Deprotection Conditions Catalytic hydrogenolysis (e.g., H₂/Pd-C).[5][6]Acidic conditions (e.g., TFA, HCl).[6]
Orthogonality Orthogonal to Boc and Fmoc groups.[4]Orthogonal to Cbz and Fmoc groups.[4]

Experimental Protocols

Detailed methodologies for the protection and deprotection of trans-1,4-cyclohexanediamine with both Cbz and Boc groups are outlined below.

N-Cbz Protection Protocol (General Procedure)

This protocol is a general method for the N-Cbz protection of amines and can be adapted for trans-1,4-cyclohexanediamine.[1][2]

Materials:

  • trans-1,4-cyclohexanediamine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Dioxane/Water or Dichloromethane (DCM)

  • Hydrochloric acid (HCl) for workup

  • Ethyl acetate for extraction

Procedure:

  • Dissolve trans-1,4-cyclohexanediamine (1.0 equivalent) in the chosen solvent system (e.g., a 1:1 mixture of dioxane and water).

  • Add an aqueous solution of the base (2.0 equivalents of NaHCO₃ or Na₂CO₃).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.0-1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-Cbz-trans-1,4-cyclohexanediamine.

N-Boc Protection Protocol for trans-1,4-cyclohexanediamine

This protocol describes the selective mono-Boc protection of trans-1,4-cyclohexanediamine.

Materials:

  • trans-1,4-cyclohexanediamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Methanol (MeOH)

  • Water

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a stirred solution of trans-1,4-cyclohexanediamine (3.6 equivalents) in methanol (50 mL) at 0 °C, add di-tert-butyl dicarbonate (1.0 equivalent).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction for completion using TLC.

  • Once the reaction is complete, evaporate the volatiles.

  • Dilute the residue with water and extract with ethyl acetate (2 x 100 mL).

  • Wash the combined organic layers with brine solution (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to afford tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate.

Deprotection Protocols

The choice of deprotection method is a key consideration and is determined by the stability of other functional groups in the molecule.

N-Cbz Deprotection (Catalytic Hydrogenolysis) [5]

  • Dissolve the N-Cbz protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

N-Boc Deprotection (Acidic Conditions) [6]

  • Dissolve the N-Boc protected amine in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (typically 4M).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure to obtain the amine salt.

  • The free amine can be obtained by neutralization with a suitable base.

Visualizing the Chemistry

The following diagrams illustrate the chemical structures and reaction workflows discussed.

cluster_reactants Reactants cluster_products Mono-protected Products diamine trans-1,4-cyclohexanediamine cbz_protected This compound diamine->cbz_protected  Cbz-Cl, Base boc_protected N-Boc-trans-1,4-cyclohexanediamine diamine->boc_protected  (Boc)₂O, Base cbz_cl Benzyl Chloroformate (Cbz-Cl) boc_an Di-tert-butyl Dicarbonate ((Boc)₂O)

Caption: Protection reactions of trans-1,4-cyclohexanediamine.

cluster_protected Mono-protected Diamines cluster_deprotected Deprotected Diamine cbz_protected This compound diamine trans-1,4-cyclohexanediamine cbz_protected->diamine  H₂, Pd/C boc_protected N-Boc-trans-1,4-cyclohexanediamine boc_protected->diamine  Acid (TFA or HCl)

Caption: Deprotection of N-Cbz and N-Boc protected diamines.

Conclusion

Both N-Cbz and N-Boc are highly effective protecting groups for the mono-functionalization of trans-1,4-cyclohexanediamine. The choice between them is primarily dictated by the planned synthetic route. The Boc group offers a high-yielding, well-documented procedure for the mono-protection of this specific diamine. The Cbz group, while a robust and versatile alternative, requires careful consideration of subsequent reaction steps, particularly those involving catalytic hydrogenation. The orthogonality of these two protecting groups provides chemists with the flexibility to design complex and efficient synthetic pathways for the development of novel molecules.

References

A Comparative Guide to Analytical Methods for Purity Determination of N-Cbz-trans-1,4-cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical methods for determining the purity of N-Cbz-trans-1,4-cyclohexanediamine, a critical intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity of such intermediates is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by comparative data and procedural workflows.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity determination depends on various factors, including the nature of the impurities, the required level of sensitivity and accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR)
Principle Separation based on differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase.Separation based on the differential partitioning of volatile compounds between a stationary phase and a gaseous mobile phase.Quantification based on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample.[1]
Typical Purity Range 95-100%98-100%[2][3][4]90-100%
Limit of Detection (LOD) Low (ng to pg range)Very Low (pg to fg range)High (µg to mg range)
Limit of Quantification (LOQ) Low (ng range)Very Low (pg range)High (mg range)
Precision (RSD) < 1%< 1%< 2%
Sample Throughput HighMediumLow
Destructive/Non-destructive DestructiveDestructiveNon-destructive[1]
Key Advantages Versatile for a wide range of non-volatile and thermally labile compounds. High resolution and sensitivity.Excellent for volatile and thermally stable compounds. High sensitivity and resolution.Provides structural information along with quantification. Does not require a reference standard of the analyte itself (can use an internal standard).[1]
Potential Challenges Requires selection of appropriate column and mobile phase. Potential for co-elution of impurities.The analyte must be volatile and thermally stable. Derivatization may be required for non-volatile compounds.Lower sensitivity compared to chromatographic methods. Potential for signal overlap in complex mixtures.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (due to the Cbz protecting group).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) Protocol

GC is a powerful technique for assessing the purity of volatile and thermally stable compounds. Given that the parent compound, trans-1,4-cyclohexanediamine, is amenable to GC analysis[2][3][4], this method can be adapted for its Cbz-derivative, assuming sufficient thermal stability.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 280 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative NMR (qNMR) Protocol

qNMR is an absolute quantification method that can be used to determine the purity of a sample without the need for a specific reference standard of the analyte.[1]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg).

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualized Workflows

The following diagrams illustrate the general workflows for purity determination using the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Mobile Phase s1->s2 s3 Filter s2->s3 h1 Inject Sample s3->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Area % d1->d2 d3 Report Purity d2->d3

Caption: Workflow for HPLC Purity Analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Solvent s1->s2 g1 Inject Sample s2->g1 g2 Vaporization & Separation g1->g2 g3 FID Detection g2->g3 d1 Integrate Peaks g3->d1 d2 Calculate Area % d1->d2 d3 Report Purity d2->d3

Caption: Workflow for GC Purity Analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis s1 Weigh Sample & Internal Std. s2 Dissolve in Deuterated Solvent s1->s2 n1 Acquire 1H NMR Spectrum s2->n1 d1 Process Spectrum n1->d1 d2 Integrate Signals d1->d2 d3 Calculate Purity d2->d3 d4 Report Purity d3->d4

Caption: Workflow for qNMR Purity Analysis.

References

Spectroscopic Data Comparison: N-Cbz-trans-1,4-cyclohexanediamine and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of N-Cbz-trans-1,4-cyclohexanediamine compared to its Boc- and Fmoc-protected counterparts. This guide provides a detailed analysis of NMR, IR, and mass spectrometry data, alongside experimental protocols to support synthetic strategies.

The selection of an appropriate protecting group is a critical parameter in multi-step organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and bioactive compounds. The carboxybenzyl (Cbz), tert-butyloxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are among the most widely utilized amine protecting groups, each offering distinct advantages in terms of stability and cleavage conditions. This guide presents a comparative analysis of the spectroscopic data for this compound, a key building block in medicinal chemistry, alongside its commonly used alternatives, N-Boc-trans-1,4-cyclohexanediamine and N-Fmoc-trans-1,4-cyclohexanediamine.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its Boc-protected analog. The data for the Fmoc-protected diamine is less readily available in the public domain and is therefore not included in this direct comparison.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compound -Aromatic Protons (C₆H₅): 7.30-7.45 (m, 5H)Benzylic Protons (CH₂Ph): ~5.11 (s, 2H)Cyclohexane Protons: Complex multiplets
N-Boc-trans-1,4-cyclohexanediamine CDCl₃NH: 4.35 (brs, 1H)CH-NHBoc: 3.39 (brs, 1H)CH-NH₂: 2.62-2.67 (m, 1H)tert-Butyl Protons ((CH₃)₃C): 1.44 (s, 9H)[1]

Table 2: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)Molecular Weight
This compound ESI249.1598248.32
N-Boc-trans-1,4-cyclohexanediamine --214.31[1]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and purification of these protected diamines. Below are representative protocols for the synthesis of the Boc-protected derivative. While a specific detailed protocol for the Cbz derivative was not found in the search, a general method is described based on common organic synthesis practices.

Synthesis of N-Boc-trans-1,4-cyclohexanediamine[1]

To a stirred solution of trans-1,4-diaminocyclohexane (2 g, 17.54 mmol) in methanol (50 mL) at 0°C, di-tert-butyl dicarbonate (Boc₂O) (1.1 mL, 4.91 mmol) is added. The reaction mixture is then stirred at room temperature for 16 hours. Progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 5:95 methanol/dichloromethane mobile phase. Upon completion, the volatile components are removed under reduced pressure. The resulting residue is diluted with water and extracted with ethyl acetate (2 x 100 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the desired product.

General Protocol for the Synthesis of this compound

In a typical procedure, trans-1,4-diaminocyclohexane is dissolved in a suitable solvent, such as a mixture of dioxane and water, and a base, for example, sodium hydroxide, is added. The mixture is cooled in an ice bath, and benzyl chloroformate (Cbz-Cl) is added dropwise while maintaining the temperature. The reaction is stirred for several hours at room temperature. The product can then be extracted into an organic solvent, washed, dried, and purified by chromatography or recrystallization.

Experimental Workflow and Logic

The synthesis and analysis of mono-protected diamines follow a logical workflow designed to ensure the selective protection of one amino group and the subsequent characterization of the product.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start trans-1,4-Cyclohexanediamine reaction Protection Reaction start->reaction reagent Protecting Group Reagent (e.g., Cbz-Cl, Boc₂O) reagent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product N-Protected-trans-1,4-cyclohexanediamine purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Synthetic and analytical workflow for protected diamines.

Signaling Pathways and Logical Relationships

The choice of protecting group is dictated by the subsequent reaction conditions anticipated in a synthetic route. The stability of each protecting group under acidic, basic, and hydrogenolytic conditions determines its suitability for a particular synthetic strategy.

protecting_group_logic cluster_conditions Reaction Conditions cluster_groups Protecting Groups cluster_cleavage Cleavage acid Strong Acid cleaved_boc Boc Cleaved acid->cleaved_boc base Base cleaved_fmoc Fmoc Cleaved base->cleaved_fmoc h2 Hydrogenolysis cleaved_cbz Cbz Cleaved h2->cleaved_cbz cbz Cbz cbz->cleaved_cbz boc Boc boc->cleaved_boc fmoc Fmoc fmoc->cleaved_fmoc

References

Navigating Stereochemistry in Cancer Therapy: A Comparative Analysis of Diaminocyclohexane Isomer Activity

Author: BenchChem Technical Support Team. Date: December 2025

The spatial arrangement of atoms within a molecule, known as stereoisomerism, plays a pivotal role in the efficacy and toxicity of platinum-based anticancer agents. This guide delves into the comparative antitumor activity of diaminocyclohexane (DACH) isomers, a critical component of several platinum complexes, offering researchers and drug development professionals a comprehensive overview supported by experimental data.

The focus of this comparison is on the three primary isomers of 1,2-diaminocyclohexane: the chiral enantiomers (1R,2R)-DACH and (1S,2S)-DACH, and the achiral cis-DACH. These isomers, when incorporated into platinum(II) and platinum(IV) complexes, exhibit markedly different pharmacological profiles. The most prominent example is oxaliplatin, a third-generation platinum drug approved for colorectal cancer, which contains the (1R,2R)-DACH isomer.[1][2]

Comparative Efficacy: A Look at the Data

The antitumor activity of DACH-platinum complexes is contingent on both the DACH isomer and the leaving group attached to the platinum center.[3] Experimental data from various studies, primarily in murine leukemia and solid tumor models, consistently demonstrate the superiority of the trans-isomers, particularly the (1R,2R) configuration, over the cis-isomer in many contexts.[3][4][5]

Below is a summary of in vivo antitumor activity for different DACH-Pt(IV) complexes against L1210/0 murine leukemia, a commonly used model for screening anticancer agents.

DACH IsomerAxial LigandsEquatorial LigandAntitumor Activity (%T/C)*Reference
(1R,2R)Dichloro1,1-cyclobutanedicarboxylato> cis > S,S[4][5]
(1S,2S)Dichloro1,1-cyclobutanedicarboxylato< R,R and cis[4][5]
cisDichloro1,1-cyclobutanedicarboxylato< R,R[4][5]

*%T/C (Treated/Control x 100) is a measure of tumor growth inhibition. A higher value indicates greater efficacy.

Interestingly, the relative efficacy of the isomers can shift in cisplatin-resistant cell lines. For instance, in a cisplatin-resistant L1210/DDP model, a Pt(IV) complex with the (1S,2S)-DACH isomer showed greater activity than the (1R,2R) and cis isomers.[4][5] This highlights the complex interplay between stereochemistry and mechanisms of drug resistance.

Further studies on Pt(II) complexes have also underscored the importance of the leaving group in modulating isomer-specific activity. For DACH(sulfato)Pt(II) complexes, the trans isomers generally exhibited greater activity than the cis form.[3] Conversely, for DACH(1,1-cyclobutanedicarboxylato)Pt(II) complexes, the cis configuration appeared to be superior.[3]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for evaluating the antitumor activity of DACH-platinum complexes.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Culture: Cancer cell lines (e.g., murine leukemia L1210/0, human ovarian A2780) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Drug Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, they are treated with serial dilutions of the DACH-platinum complexes for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for several hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), the drug concentration that inhibits cell growth by 50%, is calculated from the dose-response curves.

In Vivo Antitumor Activity (Murine Tumor Models)
  • Animal Models: Inbred mice (e.g., DBA/2, C57BL/6) are used for these studies.[3]

  • Tumor Implantation: A known number of tumor cells (e.g., L1210 leukemia, B16 melanoma) are implanted intraperitoneally or subcutaneously into the mice.[3][4][5]

  • Drug Administration: The DACH-platinum complexes are administered to the mice, typically via intraperitoneal injection, at various doses and schedules starting 24 hours after tumor implantation.

  • Efficacy Evaluation: Antitumor efficacy is assessed by monitoring the increase in lifespan of treated mice compared to untreated control mice (%T/C) or by measuring tumor volume over time for solid tumors.

  • Toxicity Assessment: The toxicity of the compounds is evaluated by monitoring body weight loss and observing for any adverse effects.[3]

Visualizing the Mechanism and Workflow

The antitumor activity of platinum-based drugs, including DACH-containing complexes, is primarily mediated through their interaction with DNA. However, the specific signaling pathways activated can differ. For instance, while cisplatin is known to induce cell death primarily through the DNA damage response pathway, oxaliplatin is suggested to also involve a unique nucleolar stress pathway.[7]

Below are diagrams illustrating a general experimental workflow for comparing DACH isomers and the proposed signaling pathways.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Pt Complexes with (1R,2R), (1S,2S), and cis-DACH Isomers cell_lines Panel of Cancer Cell Lines (Sensitive and Resistant) synthesis->cell_lines ic50 IC50 Determination (e.g., MTT Assay) cell_lines->ic50 Treatment tumor_models Murine Tumor Models (e.g., L1210, B16) ic50->tumor_models Lead Compound Selection efficacy Antitumor Efficacy (%T/C, Tumor Growth Inhibition) tumor_models->efficacy Treatment toxicity Toxicity Assessment (Body Weight, Side Effects) tumor_models->toxicity Treatment dna_binding DNA Binding Assays efficacy->dna_binding pathway_analysis Signaling Pathway Analysis efficacy->pathway_analysis

Caption: Experimental workflow for comparing the antitumor activity of DACH isomers.

signaling_pathways cluster_cisplatin Cisplatin-like Pathway cluster_oxaliplatin Oxaliplatin-like Pathway cis_dna DNA Adduct Formation cis_ddr DNA Damage Response (DDR) Activation cis_dna->cis_ddr cis_apoptosis Apoptosis cis_ddr->cis_apoptosis oxa_dna Distinct DNA Adducts ((1R,2R)-DACH mediated) oxa_ddr DDR Activation oxa_dna->oxa_ddr oxa_nucleolar Nucleolar Stress oxa_dna->oxa_nucleolar oxa_apoptosis Apoptosis oxa_ddr->oxa_apoptosis oxa_nucleolar->oxa_apoptosis drug DACH-Platinum Complex drug->cis_dna e.g., Cis-DACH complexes drug->oxa_dna e.g., (1R,2R)-DACH complexes

Caption: Proposed signaling pathways for DACH-platinum complexes.

Conclusion

The stereochemistry of the diaminocyclohexane ligand is a critical determinant of the antitumor activity of platinum-based drugs. The (1R,2R)-DACH isomer, found in oxaliplatin, generally confers superior efficacy, although the leaving group and the specific cancer type can influence the activity profile of other isomers. Further research into the structure-activity relationships of these complexes is essential for the rational design of next-generation platinum therapeutics with improved efficacy and reduced toxicity. The ability of certain DACH-platinum complexes to overcome cisplatin resistance underscores their potential to address significant challenges in cancer chemotherapy.

References

A Comparative Guide to the Synthesis of N-Cbz-trans-1,4-cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for N-Cbz-trans-1,4-cyclohexanediamine, a valuable building block in medicinal chemistry and materials science. The selective mono-protection of symmetrical diamines like trans-1,4-cyclohexanediamine presents a common challenge in organic synthesis, often yielding a mixture of mono- and di-protected products. This document outlines and compares a direct mono-N-Cbz protection strategy with an alternative N-Boc protection method, providing detailed experimental protocols and quantitative data to inform synthetic planning.

Introduction to Mono-Protection Strategies

The carboxybenzyl (Cbz) protecting group is a cornerstone in amine chemistry, prized for its stability under a range of conditions and its facile removal via catalytic hydrogenolysis. However, achieving selective mono-protection of a symmetrical diamine requires careful control of reaction conditions to prevent the formation of the di-protected byproduct. Common strategies to favor mono-protection include using a large excess of the diamine, slow addition of the protecting group reagent, or employing a transient protection/deprotection sequence.

An alternative and widely used protecting group is the tert-butoxycarbonyl (Boc) group. The mono-N-Boc protected trans-1,4-cyclohexanediamine is a commercially available and frequently utilized intermediate. Comparing the synthesis of the N-Cbz and N-Boc analogues provides valuable insights into the practicalities and efficiencies of these two common protection strategies.

Comparison of Synthetic Methodologies

This guide focuses on two primary methods for the mono-protection of trans-1,4-cyclohexanediamine:

  • Direct Mono-N-Cbz Protection: This method involves the direct reaction of trans-1,4-cyclohexanediamine with benzyl chloroformate. The key to achieving high selectivity for the mono-protected product lies in the stoichiometry of the reactants.

  • Mono-N-Boc Protection: This established method utilizes di-tert-butyl dicarbonate to afford the mono-Boc protected diamine and serves as a benchmark for comparison.

The following table summarizes the key performance indicators for each method.

ParameterDirect Mono-N-Cbz ProtectionMono-N-Boc Protection
Protecting Group Reagent Benzyl Chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate (Boc)₂O
Key Reaction Conditions Excess diamine, controlled temperatureControlled stoichiometry, room temperature
Reported Yield Not explicitly found in literature86%[1]
Purity Requires careful purificationHigh purity achievable
Reaction Time Typically a few hours16 hours[1]
Workup Procedure Extraction and chromatographyExtraction and concentration

Experimental Protocols

Method 1: Synthesis of this compound (Proposed Protocol)

While a specific literature procedure with yield was not identified in the search, a general protocol for the mono-Cbz protection of a symmetrical diamine can be proposed based on established chemical principles. The key to selectivity is the slow addition of a limited amount of benzyl chloroformate to a significant excess of trans-1,4-cyclohexanediamine.

Materials:

  • trans-1,4-Diaminocyclohexane

  • Benzyl chloroformate (Cbz-Cl)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve trans-1,4-diaminocyclohexane (5 equivalents) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of benzyl chloroformate (1 equivalent) in dichloromethane dropwise to the stirred diamine solution over a period of 1-2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate this compound.

Method 2: Synthesis of N-Boc-trans-1,4-cyclohexanediamine

This protocol is adapted from a known procedure for the synthesis of TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE.[1]

Materials:

  • trans-1,4-Diaminocyclohexane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Methanol (MeOH)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (1r,4r)-cyclohexane-1,4-diamine (2 g, 17.54 mmol, 3.6 eq) in MeOH (50 mL) and cool to 0° C.[1]

  • Add (Boc)₂O (1.1 mL, 4.91 mmol, 1.0 eq) to the stirred solution.[1]

  • Stir the reaction mixture at room temperature for 16 hours.[1]

  • Monitor the reaction completion by TLC.[1]

  • Evaporate the volatiles and dilute the residue with water.[1]

  • Extract the product with ethyl acetate (2 x 100 mL).[1]

  • Wash the combined organic layer with brine solution (50 mL), dry over anhydrous sodium sulfate, and concentrate to afford tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate.[1]

  • Yield: 900 mg (86%).[1]

Synthesis Workflow and Logic Diagrams

To visualize the synthetic pathways and decision-making process, the following diagrams are provided.

Synthesis_Workflow cluster_Cbz This compound Synthesis cluster_Boc N-Boc-trans-1,4-cyclohexanediamine Synthesis Diamine_Cbz trans-1,4-Diaminocyclohexane Reaction_Cbz Reaction in DCM at 0°C to RT Diamine_Cbz->Reaction_Cbz CbzCl Benzyl Chloroformate CbzCl->Reaction_Cbz Workup_Cbz Aqueous Workup Reaction_Cbz->Workup_Cbz Purification_Cbz Column Chromatography Workup_Cbz->Purification_Cbz Product_Cbz N-Cbz-trans-1,4- cyclohexanediamine Purification_Cbz->Product_Cbz Diamine_Boc trans-1,4-Diaminocyclohexane Reaction_Boc Reaction in MeOH at 0°C to RT Diamine_Boc->Reaction_Boc Boc2O Di-tert-butyl dicarbonate Boc2O->Reaction_Boc Workup_Boc Aqueous Workup & Extraction Reaction_Boc->Workup_Boc Product_Boc N-Boc-trans-1,4- cyclohexanediamine Workup_Boc->Product_Boc

Caption: Comparative workflow for the synthesis of N-Cbz and N-Boc protected trans-1,4-cyclohexanediamine.

Decision_Logic Start Need for Mono-protected trans-1,4-cyclohexanediamine Protecting_Group Choice of Protecting Group Start->Protecting_Group Cbz_Route Follow N-Cbz Synthesis Protocol Protecting_Group->Cbz_Route Cbz Boc_Route Follow N-Boc Synthesis Protocol Protecting_Group->Boc_Route Boc Downstream_Chem Consider Downstream Chemistry (e.g., deprotection conditions) Cbz_Route->Downstream_Chem Boc_Route->Downstream_Chem Orthogonality Orthogonal Protection Strategy Needed? Downstream_Chem->Orthogonality Orthogonality->Cbz_Route No (Cbz suitable) Orthogonality->Boc_Route No (Boc suitable) Select_Other Select Alternative Protecting Group Orthogonality->Select_Other Yes

Caption: Decision logic for selecting a mono-protection strategy for trans-1,4-cyclohexanediamine.

Conclusion

The synthesis of this compound, while not explicitly detailed with yield in readily available literature, can be achieved through careful control of reaction stoichiometry. The provided protocol offers a starting point for optimization. In contrast, the synthesis of N-Boc-trans-1,4-cyclohexanediamine is well-documented, providing a high-yielding and straightforward alternative. The choice between these two valuable building blocks will ultimately depend on the specific requirements of the overall synthetic strategy, particularly the desired orthogonality of protecting groups in subsequent chemical transformations. Researchers are encouraged to validate and optimize the proposed N-Cbz protection protocol to suit their specific needs.

References

Chiral HPLC Analysis of N-Cbz-trans-1,4-cyclohexanediamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of chiral molecules is a critical quality attribute in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The N-Cbz-trans-1,4-cyclohexanediamine scaffold is a key building block in the synthesis of various active pharmaceutical ingredients. Consequently, robust and reliable analytical methods for the chiral separation of its derivatives are paramount. This guide provides a comparative overview of potential chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound derivatives, supported by experimental data adapted from analogous separations of Cbz-protected chiral amines.

Comparison of Chiral HPLC Methods

The successful chiral separation of this compound derivatives is highly dependent on the selection of the appropriate chiral stationary phase (CSP) and mobile phase conditions. Polysaccharide-based CSPs, particularly those with carbamate derivatives, are often effective for separating compounds containing aromatic groups and hydrogen-bond donors/acceptors, such as the Cbz-protecting group and the free amine in the target molecule. Below is a comparison of two hypothetical methods based on common chiral separation strategies.

Table 1: Comparison of Chiral HPLC Methods for this compound Derivatives

ParameterMethod 1: Normal PhaseMethod 2: Polar Organic Mode
Column Trade Name CHIRALPAK® IC or equivalent (Cellulose tris(3,5-dichlorophenylcarbamate))CHIRALPAK® IA or equivalent (Amylose tris(3,5-dimethylphenylcarbamate))
Column Size / Particle Size 250 x 4.6 mm / 5 µm150 x 4.6 mm / 5 µm
Mobile Phase Composition n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v)
Chromatographic Mode Normal PhasePolar Organic
Flow rate (ml/min) 1.00.8
Temperature (°C) 2530
Detection UV at 254 nmUV at 254 nm
Expected Retention Time (Rt) 1 (min) ~ 8.5~ 6.2
Expected Retention Time (Rt) 2 (min) ~ 10.2~ 7.8
Alpha Value (α) > 1.2> 1.2
Resolution (Rs) > 1.5> 1.5

Note: The data presented are hypothetical and intended for illustrative purposes. Actual results may vary and require method optimization.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. The following protocols are based on established practices for chiral HPLC analysis.

Method 1: Normal Phase Chromatography

This method utilizes a polysaccharide-based CSP with a non-polar mobile phase, a common and often successful approach for the separation of enantiomers.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

2. Chromatographic Conditions:

  • Column: CHIRALPAK® IC (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a mixture of n-Hexane, 2-Propanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v). All solvents should be HPLC grade.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve the sample of this compound derivative in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Method 2: Polar Organic Chromatography

This method employs a different polysaccharide-based CSP and a polar organic mobile phase, which can offer alternative selectivity for chiral separations.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

2. Chromatographic Conditions:

  • Column: CHIRALPAK® IA (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a mixture of Acetonitrile, Methanol, and Diethylamine in a ratio of 90:10:0.1 (v/v/v). All solvents should be HPLC grade.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve the sample of this compound derivative in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Experimental Workflow

The general workflow for chiral HPLC analysis involves several key steps from sample preparation to data analysis.

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Dissolution & Filtration Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation & Degassing Separation Chiral Separation on CSP MobilePhasePrep->Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Analysis Chromatogram->Integration Report Report Generation (Rt, Rs, α) Integration->Report

Caption: General workflow for chiral HPLC analysis.

This guide provides a foundational framework for developing a chiral HPLC method for this compound derivatives. The selection between normal phase and polar organic mode will depend on the specific derivative and the desired chromatographic performance. Researchers should perform initial screening with a variety of polysaccharide-based columns and mobile phases to identify the optimal conditions for their specific analyte. Method validation should then be performed to ensure accuracy, precision, and robustness.

Performance Comparison of Conformationally Restricted Diamines

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of conformationally restricted diamines reveals their significance as scaffolds in modern drug discovery. By reducing the conformational flexibility of a molecule, these structures can lead to higher binding affinities and selectivities for their biological targets. This guide provides a comparative overview of various conformationally restricted diamines, focusing on their binding affinities for sigma receptors, and includes detailed experimental protocols and conceptual diagrams to aid researchers in the field.

The binding affinity of a ligand to its receptor is a critical parameter in drug development. The following table summarizes the sigma-1 (σ1) and sigma-2 (σ2) receptor binding affinities (Ki, in nM) for a selection of conformationally restricted diamines. Lower Ki values indicate higher binding affinity.

CompoundScaffold TypeTarget ReceptorKi (nM)
6,7-dichloro-2-[2-(1-pyrrolidinyl)ethyl]tetrahydroisoquinolineTetrahydroisoquinolineSigma-11.34
Unrestricted parent compoundAcyclic DiamineSigma-12.1
(+)-PentazocineBenzomorphanSigma-13.1
HaloperidolButyrophenoneSigma-13.7
DTG (1,3-di-o-tolyl-guanidine)GuanidineSigma-127.7
(1R,2R)-trans-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamineCyclohexanediamineSigma-1455
7,9-diazabicyclo[4.2.2]decene derivative (alkene 27)Diazabicyclo[4.2.2]decaneSigma-17.5[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for radioligand binding assays commonly used to determine the binding affinities of compounds for sigma receptors.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay[2][3][4]

This protocol is used to determine the binding affinity of a test compound for the sigma-1 receptor by measuring its ability to displace a known radioligand, [³H]-(+)-pentazocine.

Materials:

  • Membrane Preparation: Guinea pig liver membranes are often used due to their high expression of sigma-1 receptors.[2]

  • Radioligand: [³H]-(+)-pentazocine.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Conformationally restricted diamines at various concentrations.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Incubation: In a final volume of 150 µL, combine the membrane preparation (typically 200-300 µg of protein), a fixed concentration of [³H]-(+)-pentazocine (e.g., 5 nM), and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at 37°C for 150 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been presoaked in a solution like 0.5% polyethylenimine to reduce non-specific binding.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Sigma-2 Receptor Radioligand Binding Assay[3][4]

This protocol determines the binding affinity for the sigma-2 receptor using [³H]-DTG as the radioligand and includes a masking agent to block binding to sigma-1 receptors.

Materials:

  • Membrane Preparation: Rat liver membranes or specific cell lines expressing sigma-2 receptors.

  • Radioligand: [³H]-DTG (1,3-di-o-tolyl-guanidine).

  • Masking Agent: (+)-Pentazocine (100 nM) to saturate sigma-1 receptors.[3]

  • Non-specific Binding Control: Unlabeled DTG (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Test Compounds: Conformationally restricted diamines at various concentrations.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Incubation: In a final volume of 150 µL, combine the membrane preparation, a fixed concentration of [³H]-DTG (e.g., 3 nM), the masking agent ((+)-pentazocine), and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at room temperature for 120 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 and Ki values as described in the sigma-1 receptor assay protocol. It is important to note that the use of masking agents can sometimes lead to inaccuracies in the determined binding affinities.[4][5]

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of conformationally restricted diamines.

G cluster_0 Ligand Conformational States cluster_1 Receptor Binding Unrestricted Unrestricted Diamine (Multiple Conformations) Binding_U Lower Affinity Binding (Higher Entropy Loss) Unrestricted->Binding_U Restricted Conformationally Restricted Diamine (Limited Conformations) Binding_R Higher Affinity Binding (Lower Entropy Loss) Restricted->Binding_R Receptor Target Receptor (e.g., Sigma Receptor) Binding_U->Receptor Binding_R->Receptor

Impact of Conformational Restriction on Binding Affinity.

G start Start: Prepare Reagents incubation Incubate Membrane, Radioligand, and Test Compound start->incubation filtration Terminate by Rapid Filtration incubation->filtration washing Wash Filters to Remove Unbound Radioligand filtration->washing counting Measure Radioactivity (Scintillation Counting) washing->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End: Determine Binding Affinity analysis->end

Workflow for Radioligand Binding Assay.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling n-Cbz-trans-1,4-cyclohexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A procedural guide to the safe handling, storage, and disposal of n-Cbz-trans-1,4-cyclohexanediamine (CAS: 149423-77-8), including immediate personal protective equipment (PPE) requirements and emergency protocols.

This document provides critical safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment.

Personal Protective Equipment (PPE)

The primary hazards associated with this compound are skin, eye, and respiratory irritation.[1] The following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles are required.
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are suitable. Inspect gloves for integrity before each use.
Body Protection Laboratory CoatA standard laboratory coat should be worn and buttoned to its full length.
Protective ClothingFor larger scale operations, consider additional chemical-resistant aprons or suits.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
RespiratorIn situations where a fume hood is not available or inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan: Handling and Storage

Strict adherence to the following procedures is necessary to minimize exposure and ensure safe handling.

Engineering Controls

A certified chemical fume hood is the primary engineering control for handling this compound. Ensure the fume hood is functioning correctly before commencing any work. Eyewash stations and safety showers must be readily accessible in the immediate work area.

Handling Procedures
  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to prevent the release of dust or vapors into the laboratory environment. Use a spatula or other appropriate tool for transferring the solid material.

  • Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • General Hygiene : Avoid all personal contact with the substance, including inhalation.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Storage Requirements

Store this compound in a tightly sealed, properly labeled container. The storage area should be cool, dry, and well-ventilated. Keep it away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing and shoes immediately. Wash affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response

For small spills, follow these steps:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a sealed, labeled container for disposal.

  • Clean the spill area with an appropriate solvent and then with soap and water.

  • Ventilate the area.

For large spills, evacuate the laboratory and contact your institution's environmental health and safety department immediately.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect all solid waste and contaminated materials (e.g., gloves, wipes) in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Labeling : The label should include the chemical name ("this compound"), the associated hazards (irritant), and the date.

  • Disposal : Dispose of the hazardous waste through your institution's approved hazardous waste disposal program. Do not dispose of this chemical down the drain or in the regular trash.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep_ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_area Prepare Clean Workspace prep_hood->prep_area weigh Weigh and Transfer Chemical prep_area->weigh Proceed to Handling dissolve Prepare Solution (if applicable) weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Glassware and Surfaces experiment->decontaminate Experiment Complete dispose Dispose of Waste in Labeled Container decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill Spill Occurs spill_response Follow Spill Protocol spill->spill_response exposure Personal Exposure first_aid Administer First Aid Seek Medical Attention exposure->first_aid

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。